molecular formula C9H10O3S B1325795 4-(3-Methyl-2-thienyl)-4-oxobutyric acid CAS No. 39712-64-6

4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Cat. No.: B1325795
CAS No.: 39712-64-6
M. Wt: 198.24 g/mol
InChI Key: LARYRVRPSBOGGZ-UHFFFAOYSA-N
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Description

4-(3-Methyl-2-thienyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylthiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYRVRPSBOGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645489
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39712-64-6
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methyl-2-thienyl)-4-oxobutyric acid, identified by the CAS number 39712-64-6 , is a fascinating heterocyclic compound that stands at the intersection of aromatic chemistry and functionalized carboxylic acids.[1][2] Its molecular architecture, featuring a substituted thiophene ring linked to a butyric acid chain via a ketone, makes it a molecule of significant interest for synthetic chemists and drug discovery professionals. The thiophene moiety, a well-known bioisostere of the benzene ring, offers a unique electronic and steric profile that is often exploited in the design of novel therapeutic agents.[3] Simultaneously, the butyric acid functional group is a recognized pharmacophore, most notably for its role in the inhibition of histone deacetylases (HDACs).[1][4][5][6][7]

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its potential applications as a versatile building block in the development of next-generation therapeutics. While experimental data for certain specific properties of this compound are not widely published, this guide consolidates the available information and provides expert insights based on established chemical principles and data from analogous structures.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 39712-64-6[1][2]
Molecular Formula C₉H₁₀O₃S[1][2]
Molecular Weight 198.24 g/mol [1][2]
Density 1.284 g/cm³[1][2]
Boiling Point 404.4 °C at 760 mmHg[1][2]
Flash Point 198.4 °C[2]
Melting Point Not available[1][2]
Purity (typical) ≥97.0%[1][2]

Synthesis and Mechanism

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.[4][8][9] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.

The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid catalyst. This highly electrophilic intermediate is then attacked by the electron-rich 2-methylthiophene ring. The substitution occurs preferentially at the 5-position of the thiophene ring due to the directing effect of the methyl group and the inherent reactivity of the thiophene nucleus. However, acylation at the 2-position of the thiophene ring is also possible, leading to the desired product. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 2-Methylthiophene 2-Methylthiophene Acylium_Ion Acylium Ion Intermediate 2-Methylthiophene->Acylium_Ion Electrophilic Attack Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Acylium_Ion Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion Product 4-(3-Methyl-2-thienyl)- 4-oxobutyric acid Acylium_Ion->Product Aromatic Substitution

Figure 1: Simplified workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)

The following is a plausible, step-by-step protocol for the laboratory-scale synthesis of this compound, based on established methods for Friedel-Crafts acylation.

Materials:

  • 2-Methylthiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane.

  • Formation of the Acylium Ion: To the stirred suspension of AlCl₃ in DCM, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C with an ice bath. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of 2-Methylthiophene: Dissolve 2-methylthiophene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-methylthiophene solution dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methyl group, and the two methylene groups of the butyric acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid will be the most downfield signals.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the butyric acid chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

Applications in Drug Development

The true potential of this compound lies in its utility as a scaffold for the synthesis of novel drug candidates. The combination of the thiophene ring and the butyric acid moiety presents a compelling starting point for targeting multiple pathways implicated in various diseases.

Thiophene Derivatives as Kinase Inhibitors

The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors.[3][8][9][10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The thiophene core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. By functionalizing the butyric acid chain of this compound, medicinal chemists can introduce various pharmacophores to target specific kinases with high potency and selectivity.

Butyric Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

Butyric acid and its derivatives are well-established inhibitors of histone deacetylases (HDACs).[1][4][5][6][7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer cells, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate these genes and induce apoptosis in cancer cells. The butyric acid moiety of this compound can serve as the zinc-binding group, a key feature of many HDAC inhibitors.

G cluster_paths Potential Drug Discovery Pathways cluster_targets Therapeutic Targets cluster_diseases Potential Therapeutic Areas Start 4-(3-Methyl-2-thienyl)- 4-oxobutyric acid Kinase_Path Functionalization of Butyric Acid Chain Start->Kinase_Path HDAC_Path Modification of Thiophene Ring Start->HDAC_Path Kinase_Inhibitors Kinase Inhibitors Kinase_Path->Kinase_Inhibitors HDAC_Inhibitors HDAC Inhibitors HDAC_Path->HDAC_Inhibitors Cancer Cancer Kinase_Inhibitors->Cancer Inflammation Inflammatory Diseases Kinase_Inhibitors->Inflammation HDAC_Inhibitors->Cancer

Figure 2: Potential drug discovery pathways originating from this compound.

The dual nature of this molecule suggests its potential as a starting point for the development of dual-target inhibitors, which could offer synergistic therapeutic effects and a lower likelihood of drug resistance.

Safety and Handling

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical entity with significant, yet largely untapped, potential in the field of drug discovery. Its straightforward synthesis via Friedel-Crafts acylation, combined with the proven pharmacological relevance of its constituent thiophene and butyric acid motifs, makes it an attractive starting point for the development of novel kinase and HDAC inhibitors. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents for a range of diseases, most notably cancer. This guide serves as a foundational resource for researchers embarking on the exploration of this promising molecule.

References

  • Chemsrc. This compound | CAS#:39712-64-6. Available from: [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):425-436.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Mol Cancer Ther. 2005;4(12):1952-61.
  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):425-436.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Med Chem. 2023;15(16):1443-1466.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2019;4(5):9358-9366.
  • PubChem. 4-(Methylthio)-2-oxobutyric acid. Available from: [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available from: [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • FooDB. Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626). Available from: [Link]

  • NP-MRD. Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534). Available from: [Link]

  • Chemsrc. This compound | CAS#:39712-64-6. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric acid: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid (CAS No: 39712-64-6), a heterocyclic compound featuring both thiophene and keto-acid functionalities. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and its importance in research and development. A proposed, chemically sound synthesis protocol based on the Friedel-Crafts acylation is presented, alongside a discussion of standard analytical techniques for its characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science who may utilize this compound as a critical intermediate or building block.

Introduction to this compound

This compound is a specialized organic molecule that belongs to the family of thiophene derivatives. The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its bioisosteric relationship with the benzene ring and its versatile reactivity. The incorporation of a keto-butyric acid side chain introduces two key functional groups: a ketone and a carboxylic acid. This bifunctional nature makes the compound an attractive precursor for the synthesis of more complex heterocyclic systems, potential ligands for metal coordination, and as a starting material for active pharmaceutical ingredients (APIs). Understanding its core properties, beginning with its precise molecular weight, is the foundational first step for its effective application in any scientific endeavor.

Core Physicochemical Properties

The utility of a chemical compound in a research or industrial setting is dictated by its physical and chemical properties. These data points are crucial for reaction planning, purification, and analytical method development.

Molecular Identity and Weight

The definitive identity of a compound is established by its structure, formula, and unique identifiers. The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis and for verification via mass spectrometry.

Table 1: Key Identifiers and Molecular Weight

Parameter Value Source
CAS Number 39712-64-6 [1]
Molecular Formula C₉H₁₀O₃S [1][2]

| Molecular Weight | 198.239 g/mol |[1] |

The molecular formula, C₉H₁₀O₃S, is derived from its constituent atoms: 9 carbon, 10 hydrogen, 3 oxygen, and 1 sulfur. The calculated molecular weight of 198.239 g/mol is a critical parameter for accurately measuring molar quantities for chemical reactions, ensuring optimal yield and purity of subsequent products.

Chemical Structure

The arrangement of atoms and functional groups within the molecule dictates its reactivity and interactions.

Caption: Figure 1: Chemical Structure.

The structure consists of a central thiophene ring substituted at the 2-position with a 4-oxobutyric acid chain and at the 3-position with a methyl group. The key reactive sites include the carboxylic acid proton, the alpha-protons to the ketone, and the thiophene ring itself, which can undergo further electrophilic substitution.

Tabulated Physical Properties

The following physical properties have been reported for this compound.

Table 2: Reported Physical Properties

Property Value Source
Density 1.284 g/cm³ [1][2]
Boiling Point 404.4 °C at 760 mmHg [1][2]

| Melting Point | Not Available (N/A) |[1][2] |

Synthesis and Purification

While specific synthesis literature for this exact molecule is sparse, a highly plausible and standard method is the Friedel-Crafts acylation of 3-methylthiophene with succinic anhydride. This reaction is a cornerstone of aromatic chemistry and is widely used to append acyl groups to electron-rich rings like thiophene.

Proposed Synthetic Pathway

The reaction involves the activation of succinic anhydride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 3-methylthiophene ring, preferentially at the C2 position due to the activating and directing effects of the sulfur atom and methyl group. A subsequent hydrolysis step quenches the reaction and protonates the carboxylate to yield the final product.

G Reactant1 3-Methylthiophene Catalyst AlCl₃ (Lewis Acid) in Nitrobenzene (Solvent) Reactant1->Catalyst Reactant2 Succinic Anhydride Reactant2->Catalyst Intermediate Electrophilic Acylium Ion Complex Catalyst->Intermediate Activation Workup Aqueous Workup (HCl/Ice) Intermediate->Workup Friedel-Crafts Acylation Product This compound Workup->Product Quenching & Protonation

Caption: Figure 2: Proposed Friedel-Crafts Synthesis Workflow.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for Friedel-Crafts acylations.[3]

Materials:

  • 3-Methylthiophene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene under an inert atmosphere (N₂ or Argon).

  • Formation of Reactant Complex: Cool the suspension in an ice bath to 0-5 °C. Add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes until a homogenous complex forms.

    • Causality: This pre-complexation step ensures the Lewis acid is readily available to activate the anhydride upon addition of the thiophene substrate.

  • Acylation: Add 3-methylthiophene (1.0 equivalent) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Causality: This hydrolyzes the aluminum complexes, protonates the carboxylate salt, and moves the product into the organic layer while aluminum salts move to the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution to extract the acidic product into the aqueous layer.

    • Self-Validation: The product is a carboxylic acid and should be soluble in a basic solution. This step separates it from neutral organic impurities like the solvent.

  • Isolation: Acidify the bicarbonate layer with cold, concentrated HCl until precipitation of the product is complete (verify with pH paper). Collect the solid product by vacuum filtration.

  • Drying: Wash the solid with cold water and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed. The following are the expected outcomes based on the structure of this compound.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight. The expected exact mass would be used to identify the molecular ion peak. For instance, in Electrospray Ionization (ESI) MS, one would look for the protonated molecule [M+H]⁺ at m/z 199.0423 or the sodium adduct [M+Na]⁺ at m/z 221.0243.

  • ¹H NMR Spectroscopy: Proton NMR would confirm the hydrogen framework. Expected signals include: a singlet for the methyl (CH₃) protons, two triplets for the two methylene (CH₂) groups of the butyric acid chain, a broad singlet for the carboxylic acid (COOH) proton, and two doublets in the aromatic region corresponding to the two protons on the thiophene ring.

  • ¹³C NMR Spectroscopy: Carbon NMR would show 9 distinct signals corresponding to each unique carbon atom, including signals in the characteristic carbonyl region for the ketone and carboxylic acid carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. Expect to see a very broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, and two sharp, strong C=O stretching bands around 1710 cm⁻¹ (acid) and 1680 cm⁻¹ (ketone).

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the initial search. However, based on structurally similar compounds like 4-Oxo-4-(2-thienyl)butyric acid, certain hazards can be anticipated.[4]

  • Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Recommended Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear standard Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

Potential Applications and Future Research

The true value of this compound lies in its potential as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: The thiophene nucleus is a cornerstone of many drugs. This compound can serve as a starting point for creating more elaborate molecules through modification of the carboxylic acid (e.g., amidation, esterification) or the ketone (e.g., reduction, condensation reactions).

  • Materials Science: Similar to its phenyl analog, 4-(4-Methylphenyl)-4-oxobutyric acid, which is used as a corrosion inhibitor and a building block for polymetallic complexes, this compound could be explored for similar applications. The sulfur atom of the thiophene ring and the oxygen atoms of the side chain provide multiple coordination sites for binding to metal surfaces or forming novel coordination polymers.

  • Agrochemicals: The derivatization of keto-acids is a common strategy in the development of new herbicides and pesticides.[5] This compound could be a valuable scaffold for creating libraries of new potential agrochemicals.

Future research should focus on the experimental validation of the proposed synthesis, full analytical characterization, and exploration of its derivatization to unlock its full potential in these diverse fields.

References

  • This compound | CAS#:39712-64-6 | Chemsrc. [Link]

  • This compound structure | CAS#:39712-64-6 | Molbase. [Link]

  • 4-(Methylthio)-2-oxobutyric acid | C5H8O3S | CID 473 - PubChem. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. [Link]

  • 4-Methylthio-2-oxobutanoate | C5H7O3S- | CID 4584184 - PubChem. [Link]

  • 4-(3-methyl-2-thienyl)-2,4-dioxo-butanoic acid - PubChem. [Link]

  • 4-(5-METHYLTHIEN-2-YL)-4-OXOBUTANOIC ACID [22988-52-9] | Chemsigma. [Link]

  • 4-Methoxy-3-methyl-4-oxobutanoic acid | C6H10O4 | CID 13925570 - PubChem. [Link]

  • Cas 79778-02-2,4-(Methylhydroxyphosphinyl)-2-oxobutyric acid | lookchem. [Link]

  • Ethyl 3-methyl-2-oxobutyrate | C7H12O3 | CID 88406 - PubChem. [Link]

  • 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid - Chemical Synthesis Database. [Link]

  • Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. [Link]

Sources

"4-(3-Methyl-2-thienyl)-4-oxobutyric acid" chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketoacid of significant interest to the scientific community. The document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies, with a particular focus on the Friedel-Crafts acylation pathway. By synthesizing technical data with practical, field-proven insights, this guide serves as a critical resource for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings of its synthesis, provide a robust experimental protocol, and discuss its potential as a versatile scaffold in the discovery of novel therapeutics, drawing parallels with structurally related compounds with established biological activities.

Chemical Identity and Physicochemical Properties

This compound is a derivative of butyric acid featuring a 3-methyl-2-thienyl substituent attached via a ketone functional group. This structure combines the chemical reactivity of a carboxylic acid, a ketone, and an electron-rich thiophene ring, making it a valuable intermediate in organic synthesis.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 4-(3-methylthiophen-2-yl)-4-oxobutanoic acid

  • CAS Number: 39712-64-6[1]

  • Molecular Formula: C₉H₁₀O₃S[1][2]

Chemical Structure

The molecule's architecture is centered around a four-carbon butanoic acid chain. The C4 position is oxidized to a ketone, which serves as the linkage point to the C2 position of a 3-methylthiophene ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. This data is essential for planning reactions, purification, and analytical procedures.

PropertyValueReference
Molecular Weight 198.239 g/mol [1]
Density 1.284 g/cm³[1][2]
Boiling Point 404.4 °C at 760 mmHg[1][2]
Purity (Typical) ≥97.0%[1][2]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3]

Core Synthetic Strategy: The Friedel-Crafts Acylation

This method is preferred due to the high reactivity of the electron-rich 3-methylthiophene ring towards electrophiles and the commercial availability of the starting materials: 3-methylthiophene and succinic anhydride. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to generate a potent electrophilic acylium ion intermediate.[3][4]

Reaction Mechanism

The synthesis proceeds in two primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the anhydride C-O bond, forming a highly reactive acylium cation.

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position, which is activated by the sulfur atom and the C3-methyl group. A subsequent deprotonation step restores the aromaticity of the thiophene ring, yielding the final product.[5]

G Reactants 3-Methylthiophene + Succinic Anhydride Intermediate Acylium Cation Intermediate (Electrophile Formation) Reactants->Intermediate Activation Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Attack Electrophilic Attack (C2 of Thiophene) Intermediate->Attack Product This compound Attack->Product Deprotonation & Aromatization G Scaffold Starting Scaffold: This compound Library Combinatorial Library Synthesis (Amidation, Esterification, etc.) Scaffold->Library Screening High-Throughput Screening (HTS) (Biochemical & Cellular Assays) Library->Screening Hit Hit Identification (Active Compounds Identified) Screening->Hit LeadOpt Lead Optimization (SAR Studies, ADME Profiling) Hit->LeadOpt Candidate Preclinical Candidate Selection LeadOpt->Candidate

Sources

"4-(3-Methyl-2-thienyl)-4-oxobutyric acid" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Authored by: Your Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of This compound . Recognizing that publicly available experimental data for this specific compound is limited, this guide also furnishes detailed, field-proven experimental protocols for the determination of key physicochemical parameters. This dual approach ensures that researchers not only have access to existing data but are also equipped with the methodologies to generate new, high-quality data in their own laboratories.

The structural information and known physical properties of this compound are fundamental to its application in medicinal chemistry and materials science. As a thiophene derivative, it is part of a class of compounds recognized for their wide range of pharmacological activities.[1] The physicochemical characteristics detailed herein are critical for predicting the compound's behavior in biological systems and for the rational design of future experiments.

Chemical Identity and Structure

The foundational step in understanding the physicochemical nature of any compound is to establish its precise chemical identity.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 39712-64-6[2]
Molecular Formula C₉H₁₀O₃S[1][2]
Molecular Weight 198.24 g/mol [1][2]
Synonyms 4-(3-methylthiophen-2-yl)-4-oxobutanoic acid[1]

Physicochemical Properties

The following table summarizes the available physical property data for this compound. It is important to note that some key experimental values, such as the melting point, are not consistently reported in publicly accessible databases.

Table 2: Known Physical Properties

PropertyValueNotes and Citations
Density 1.284 g/cm³Predicted value.[1][2]
Boiling Point 404.4 °C at 760 mmHgPredicted value.[1][2]
Flash Point 198.4 °CPredicted value.[1]
Melting Point N/ANot available in surveyed databases.[1][2][3] An experimental protocol for determination is provided below.
Solubility N/ASpecific solubility data is not available. Thiophene is generally insoluble in water but soluble in most organic solvents.[4] A generalized experimental protocol for determination is provided below.
LogP (Octanol-Water Partition Coefficient) 2.104Predicted value, indicating moderate lipophilicity.[1]
Refractive Index 1.565Predicted value.[1]

Experimental Protocols for Physicochemical Property Determination

To address the gaps in the available data, the following sections provide detailed, standardized protocols for determining the melting point and solubility of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate thermoanalytical technique for determining the melting point and heat of fusion of a substance.[5][6]

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

DSC_Workflow cluster_workflow DSC Melting Point Determination Workflow prep Sample Preparation: Accurately weigh 3-10 mg of the compound into an aluminum DSC pan. seal Hermetically seal the pan. prep->seal instrument Instrument Setup: Place the sample and an empty reference pan into the DSC cell. seal->instrument program Thermal Program: Equilibrate at a low temperature (e.g., 25°C). Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point. instrument->program analysis Data Analysis: Identify the endothermic peak corresponding to melting. Determine the onset temperature as the melting point. program->analysis

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 3-10 mg of this compound into a clean aluminum DSC pan.[7]

    • Hermetically seal the pan using a sample press to ensure a closed system, which is particularly important if the sample might decompose or sublime.

  • Instrument Calibration and Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.

    • Place the sealed sample pan and an empty, sealed reference pan into their respective positions in the DSC measurement cell.

  • Thermal Analysis Program:

    • Set the initial temperature to a point well below the expected melting range (e.g., 25°C) and allow the system to equilibrate.

    • Program a linear heating ramp at a constant rate, typically 10°C/min, to a final temperature significantly above the anticipated melting point (e.g., 200°C).[8] The heating rate can be adjusted to optimize the resolution of the melting peak.[8]

    • Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting transition will appear as an endothermic peak.

    • The melting point is typically reported as the onset temperature of the melting peak, which is the intersection of the baseline with the tangent of the leading edge of the peak.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[9]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Solubility_Workflow cluster_workflow Shake-Flask Solubility Determination Workflow add_excess Add excess solid to a known volume of solvent. equilibrate Equilibrate: Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. add_excess->equilibrate separate Phase Separation: Centrifuge to pellet undissolved solid. equilibrate->separate filter Filter supernatant through a 0.22 µm syringe filter. separate->filter quantify Quantification: Analyze the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV). filter->quantify

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvents (e.g., water, ethanol, methanol, acetone, dichloromethane). The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[10]

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors.

Significance of Physical Properties in Drug Development

The physical properties of a compound like this compound are pivotal in the early stages of drug discovery and development.

  • Solubility: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance. Understanding solubility in various organic solvents is also essential for designing synthetic routes and purification strategies.

  • Melting Point: The melting point is an indicator of the purity and crystalline stability of a compound. A sharp melting point typically signifies a high degree of purity. Polymorphism, the existence of different crystalline forms, can be identified through techniques like DSC and can have significant implications for a drug's stability, solubility, and bioavailability.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This property influences its ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. A balanced LogP is often sought to achieve optimal absorption and distribution.

The synthesis and characterization of thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[11][12] A thorough understanding and experimental determination of the physical properties of novel thiophene compounds are, therefore, indispensable for advancing them through the drug development pipeline.

References

  • Chemsrc. (2024). This compound | CAS#:39712-64-6. Retrieved from [Link]

  • Scribd. (n.d.). Experiment No.5 DSC Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:39712-64-6. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2008). Physical Properties of Thiophene Derivatives. Retrieved from [Link]

  • Impact Factor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454). Retrieved from [Link]

  • SlideShare. (n.d.). EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC). Retrieved from [Link]

  • cas-msds. (n.d.). This compound structure. Retrieved from [Link]

  • Scribd. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Spectrabase. (n.d.). 4-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-oxobutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

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An In-depth Technical Guide to Determining the Solubility of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the aqueous solubility of the compound of interest, 4-(3-Methyl-2-thienyl)-4-oxobutyric acid. Given the critical role of solubility in a compound's lifecycle from early discovery to formulation, this document outlines the theoretical underpinnings and provides detailed, field-proven methodologies for accurate solubility assessment.

Introduction: The Significance of Solubility for this compound

This compound, with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol , is a small organic molecule whose therapeutic potential is intrinsically linked to its physicochemical properties.[1][2] Among these, aqueous solubility is a paramount parameter that dictates its suitability for further development. Low solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, poor bioavailability, and difficulties in formulation, ultimately increasing the time and cost of drug development.[3][4]

This guide will delve into the practical aspects of determining the two key types of aqueous solubility: kinetic and thermodynamic. Understanding both is crucial, as they provide different but complementary insights into the compound's behavior. Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization and pre-formulation studies.[4][5]

Physicochemical Profile of this compound

A preliminary analysis of the structure of this compound suggests it is a weak organic acid due to the presence of a carboxylic acid functional group.[6][7] This characteristic is a key determinant of its solubility behavior, particularly in response to changes in pH. The presence of the thiophene ring and the methyl group contributes to its lipophilicity, which must be balanced against the hydrophilicity of the carboxylic acid and ketone moieties to understand its overall solubility.

PropertyValueSource
Molecular Formula C9H10O3S[1][2]
Molecular Weight 198.24 g/mol [1]
Density 1.284 g/cm³[1][2]
Boiling Point 404.4 °C at 760 mmHg[1][2]

Theoretical Framework: Understanding Solubility

The solubility of a compound is influenced by its molecular structure and the properties of the solvent.[5] For an ionizable compound like this compound, the pH of the aqueous medium is a critical factor. As a weak acid, its solubility is expected to increase in basic solutions due to the deprotonation of the carboxylic acid group, forming a more water-soluble salt.[8][9] Conversely, in acidic solutions, the equilibrium will shift towards the less soluble, protonated form.

Experimental Determination of Solubility

Two primary methods for determining solubility in a drug discovery setting are the kinetic and thermodynamic solubility assays. The choice between them depends on the stage of research and the required throughput and precision.[4]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[10] This method is rapid and well-suited for screening large numbers of compounds in early drug discovery.[3][4] The most common techniques for kinetic solubility determination are nephelometry and direct UV absorption.[5][11]

The following diagram illustrates the general workflow for a kinetic solubility assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Compound Stock in DMSO B Prepare Aqueous Buffer (e.g., PBS, pH 7.4) C Dispense DMSO Stock into Microtiter Plate D Add Aqueous Buffer to Achieve Final Concentration C->D E Mix and Incubate (e.g., 2 hours at 25°C) D->E F Nephelometry: Measure Light Scattering E->F For Nephelometric Assay G Direct UV Assay: Filter and Measure UV Absorbance E->G For Direct UV Assay H Calculate Solubility Based on Precipitate Detection or UV Absorbance F->H G->H

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 198 µL of buffer for a 1:100 dilution). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation.

  • Filtration: Filter the contents of each well through a solubility filter plate to remove any precipitated compound.

  • UV Spectrophotometry: Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax.

  • Data Analysis: Calculate the solubility by comparing the absorbance of the sample to a standard curve of the compound prepared in the same buffer/DMSO mixture.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid form.[12] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and pre-formulation studies.[13][14]

The following diagram outlines the workflow for the shake-flask thermodynamic solubility assay.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Aqueous Buffer B Prepare a Minimum of Three Replicates per pH Condition C Agitate the Suspension at a Constant Temperature (e.g., 37°C) D Incubate for an Extended Period (e.g., 24-48 hours) to Reach Equilibrium C->D E Centrifuge or Filter to Separate Undissolved Solid D->E F Quantify the Concentration of the Dissolved Compound in the Supernatant (e.g., by HPLC-UV) E->F G Verify the pH of the Saturated Solution

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). A minimum of three replicates per pH is recommended.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement: Measure the pH of the saturated solution after the experiment to ensure it has not changed significantly.[13]

  • Data Reporting: The solubility is reported as the average concentration of the dissolved compound in the saturated solution (e.g., in µg/mL or µM).

Data Interpretation and Expected Outcomes

For this compound, the solubility is expected to be lowest at acidic pH and to increase as the pH becomes more basic, consistent with the behavior of a carboxylic acid. The kinetic solubility value will provide a rapid assessment of its dissolution characteristics from a high-energy, non-crystalline state (from DMSO), while the thermodynamic solubility will define its solubility limit at equilibrium with its solid, crystalline form. A significant difference between the kinetic and thermodynamic solubility may indicate a tendency for the compound to precipitate over time.

Conclusion

Determining the aqueous solubility of this compound is a fundamental step in its evaluation as a potential drug candidate. This guide provides the theoretical basis and detailed, actionable protocols for both kinetic and thermodynamic solubility assays. By applying these methodologies, researchers can generate reliable and reproducible solubility data, enabling informed decisions throughout the drug discovery and development pipeline. The self-validating nature of these protocols, including the use of multiple replicates and pH verification, ensures the trustworthiness of the obtained results.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

  • University of Colorado Boulder. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemsrc. This compound | CAS#:39712-64-6. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

  • California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. [Link]

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A Spectroscopic Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric acid: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 4-(3-Methyl-2-thienyl)-4-oxobutyric acid . Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond a mere listing of spectral features to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

This compound, with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol , is a bifunctional molecule incorporating a substituted thiophene ring and a keto-acid moiety.[1] The accurate elucidation of its structure is paramount for its application in synthetic chemistry and drug discovery, where precise molecular architecture dictates biological activity and chemical reactivity. Spectroscopic techniques are the cornerstone of such structural determination, each providing a unique piece of the molecular puzzle. This guide will detail the expected spectral characteristics of this compound and provide hypothetical, yet robust, protocols for data acquisition.

Molecular Structure and Logic Flow

To systematically analyze the spectral data, we will dissect the molecule into its constituent parts: the 3-methyl-2-thienyl group and the 4-oxobutyric acid chain. The interplay of these functionalities will be reflected in the spectral data.

Caption: Molecular structure and the workflow for its spectroscopic elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
~7.45Doublet1HThienyl H-5
~6.90Doublet1HThienyl H-4
~3.20Triplet2H-CH₂-CO-Thienyl
~2.80Triplet2H-CH₂-COOH
~2.50Singlet3HThienyl -CH₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power for a wide range of organic compounds and its single residual peak at 7.26 ppm, which is easily identifiable.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show six distinct signals. The carboxylic acid proton is anticipated to be significantly downfield due to deshielding, appearing as a broad singlet. The two protons on the thiophene ring will appear as doublets, with the proton at the 5-position being more deshielded due to its proximity to the sulfur atom and the carbonyl group. The two methylene groups of the butyric acid chain will present as two triplets, a result of coupling with each other. The methylene group adjacent to the ketone will be more downfield than the one adjacent to the carboxylic acid. The methyl group on the thiophene ring is expected to be a singlet in the upfield region.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~195C=O (Ketone)
~178C=O (Carboxylic Acid)
~142Thienyl C-2
~138Thienyl C-3
~132Thienyl C-5
~126Thienyl C-4
~35-CH₂-CO-Thienyl
~28-CH₂-COOH
~15Thienyl -CH₃

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: A 125 MHz ¹³C NMR frequency (corresponding to a 500 MHz ¹H frequency) is standard.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Set a spectral width of 0-220 ppm to encompass all expected carbon resonances.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum, using the CDCl₃ triplet at δ 77.16 ppm for chemical shift referencing.

Interpretation and Rationale:

The ¹³C NMR spectrum should display nine distinct signals. The two carbonyl carbons will be the most downfield, with the ketone carbon typically appearing at a higher chemical shift than the carboxylic acid carbon. The four carbons of the thiophene ring will have characteristic chemical shifts, with the carbons attached to the sulfur and the methyl group being readily assignable. The two methylene carbons and the methyl carbon will appear in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1710Strong, SharpC=O stretch (Carboxylic Acid)
~1670Strong, SharpC=O stretch (Aryl Ketone)
~1520, ~1410MediumC=C stretch (Thiophene Ring)
~1450, ~1380MediumC-H bend (Aliphatic)
~730StrongC-S stretch (Thiophene Ring)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. This method is ideal for solid samples and avoids solvent interference.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Interpretation and Rationale:

The IR spectrum will be dominated by the strong, sharp carbonyl absorptions. The aryl ketone carbonyl stretch is expected at a lower wavenumber (~1670 cm⁻¹) due to conjugation with the thiophene ring. The carboxylic acid carbonyl will appear around 1710 cm⁻¹. A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The presence of the thiophene ring will be confirmed by C=C stretching bands and a C-S stretching vibration.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zProposed Fragment
198[M]⁺ (Molecular Ion)
125[M - C₃H₅O₂]⁺ or [C₅H₅S-CO]⁺
111[M - C₄H₅O₃]⁺ or [C₄H₃S-CH₃]⁺
97[C₄H₃S-CO]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes fragmentation, providing valuable structural information.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Interpretation and Rationale:

The mass spectrum should show a molecular ion peak at m/z 198, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. A key fragmentation pathway is the alpha-cleavage adjacent to the ketone, leading to the formation of a stable acylium ion of the 3-methyl-2-thienoyl group (m/z 125). Further fragmentation of the thiophene ring and the butyric acid chain will give rise to other characteristic peaks.

M [M]⁺˙ m/z = 198 F1 [C₇H₇OS]⁺ m/z = 125 M->F1 - •C₃H₅O₂ F2 [C₆H₇S]⁺ m/z = 111 M->F2 - C₃H₃O₂• F3 [C₅H₅S]⁺ m/z = 97 F1->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a self-validating system for the structural elucidation of this compound. Each spectroscopic technique offers complementary information that, when integrated, confirms the connectivity and functional groups of the molecule with a high degree of confidence. The protocols and interpretations provided in this guide serve as a robust framework for researchers in the field of chemical synthesis and analysis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

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Biological activity of thienyl-containing butyric acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Thienyl-Containing Butyric Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The convergence of privileged structural motifs in medicinal chemistry often yields compounds with novel and potent biological activities. This guide focuses on one such class: thienyl-containing butyric acid derivatives. By combining the thiophene ring, a versatile bioisostere of benzene, with the butyric acid scaffold, known for its epigenetic regulatory roles, these derivatives emerge as promising candidates for therapeutic development.[1] This document provides a comprehensive overview of their primary biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, grounded in their putative mechanism as histone deacetylase (HDAC) inhibitors. We will explore the causality behind their synthesis and structure-activity relationships (SAR), provide validated experimental protocols for their biological evaluation, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Introduction: A Synthesis of Function

The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has become a cornerstone in drug design. Its structural and electronic similarity to a phenyl group allows it to act as a bioisostere, often improving pharmacokinetic profiles and enhancing interactions with biological targets.[1] This versatility has led to the incorporation of thienyl groups in a wide array of approved drugs, demonstrating its value in modulating biological activity.

Butyric Acid: An Endogenous Epigenetic Modulator

Butyric acid, a short-chain fatty acid, is a natural product of carbohydrate fermentation in the gut.[2] Beyond its role in gut health, it is a well-documented inhibitor of histone deacetylases (HDACs).[1][3] HDACs are enzymes that play a crucial role in gene expression by modifying chromatin structure. By inhibiting these enzymes, butyric acid and its derivatives can induce histone hyperacetylation, leading to the transcriptional activation of genes involved in cell differentiation, apoptosis, and growth control, making them a subject of intense study in oncology and for treating genetic disorders.[3][4]

The Thienyl-Butyric Acid Chimera: A Hypothesis for Potentiation

The strategic combination of a thienyl moiety with a butyric acid side chain creates a chemical entity with significant therapeutic potential. The thienyl group can anchor the molecule within the active sites of target enzymes, while the butyric acid portion executes the inhibitory action, for instance, at the catalytic site of HDACs. This guide delves into the multifaceted biological activities that arise from this synergistic pairing.

Core Mechanisms and Biological Activities

The biological effects of thienyl-containing butyric acid derivatives are pleiotropic, stemming from a foundational mechanism of HDAC inhibition that subsequently triggers a cascade of cellular events.

Histone Deacetylase (HDAC) Inhibition

The primary proposed mechanism of action for these compounds is the inhibition of HDAC enzymes.[1][3] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. Thienyl-butyric acid derivatives are thought to mimic the natural substrate of HDACs, with the carboxylic acid group coordinating with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. This leads to an accumulation of acetylated histones (hyperacetylation), a relaxed chromatin state, and the re-expression of silenced genes, such as tumor suppressor genes.[3][4]

HDAC_Inhibition cluster_cell Cell cluster_nucleus Nucleus HDAC HDAC Enzyme Gene Tumor Suppressor Gene (e.g., p21) HDAC->Gene Repression Histone Histone Tail (Acetylated Lysine) Histone->HDAC Deacetylation DNA DNA Outcome Histone Hyperacetylation -> Gene Expression -> Apoptosis / Cell Cycle Arrest Gene->Outcome Compound Thienyl-Butyric Acid Derivative Compound->HDAC Inhibition

Caption: Proposed mechanism of HDAC inhibition by thienyl-butyric acid derivatives.

Anticancer Activity

A direct consequence of HDAC inhibition is potent anticancer activity. Thienyl-containing derivatives have shown efficacy against a variety of cancer cell lines, including melanoma, pancreatic, breast, and colon cancer.[5] The mechanisms are multifaceted:

  • Induction of Apoptosis: These compounds can trigger programmed cell death. Western blot analyses have shown that treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin.[5]

  • Cell Cycle Arrest: By activating tumor suppressor genes such as p21, these derivatives can halt the cell cycle, preventing cancer cell proliferation.

  • Inhibition of Kinases: Some thienopyrimidine derivatives, which share the thienyl core, have been shown to inhibit critical kinases involved in cancer progression, such as VEGFR-2 and EGFR, by competing for the ATP binding site.[6]

Apoptosis_Pathway Compound Thienyl-Butyric Acid Derivative Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Stabilizes Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: Simplified apoptosis induction pathway by thienyl-containing derivatives.

Anti-inflammatory Effects

Chronic inflammation is linked to numerous diseases. Thiazole and thienopyrimidine derivatives, related to the topic compounds, have demonstrated significant anti-inflammatory properties.[7][8][9] The activity is believed to stem from:

  • Inhibition of Pro-inflammatory Mediators: These compounds can reduce the production of nitric oxide (NO), a key inflammatory signaling molecule.[3]

  • Modulation of Cytokine Expression: They can suppress the activation of nuclear factor-κB (NF-κB), a transcription factor that governs the expression of pro-inflammatory cytokines.[3]

  • COX-2 Inhibition: Some derivatives may act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation.[10]

Antimicrobial Activity

The thiophene nucleus is a component of several compounds with documented antimicrobial effects.[11] Thienyl-derived heterocycles have shown moderate to good antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as antifungal activity against Candida albicans.[12][13] While the exact mechanism for the butyric acid derivatives is still under investigation, it may involve the disruption of bacterial folic acid synthesis or the inhibition of other essential microbial enzymes.[14]

Synthesis and Structure-Activity Relationship (SAR)

A Scalable Synthetic Protocol

A robust and reproducible synthesis is paramount for drug development. A common and scalable two-step pathway to produce 4-(3-thienyl)butyric acid serves as an excellent model.[1]

Step 1: Friedel-Crafts Acylation: Reaction of thiophene with succinic anhydride under Lewis acid catalysis (e.g., AlCl₃) to form the key intermediate, 4-oxo-4-(3-thienyl)butanoic acid. This step is crucial for establishing the desired regiochemistry.[1]

Step 2: Wolff-Kishner or Clemmensen Reduction: Reduction of the ketone functionality in the intermediate to a methylene group, yielding the final 4-(3-thienyl)butyric acid product.[1]

Synthesis_Workflow Start 3-Bromothiophene + Succinic Anhydride Step1 Step 1: Grignard Formation & Acyl Substitution Start->Step1 Intermediate Intermediate: 4-oxo-4-(3-thienyl)butanoic acid Step1->Intermediate Step2 Step 2: Wolff-Kishner Reduction Intermediate->Step2 Product Final Product: 4-(3-thienyl)butyric acid Step2->Product

Caption: Scalable two-step synthesis of 4-(3-thienyl)butyric acid.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is key to optimizing lead compounds.

  • Ring Position: The position of the side chain on the thiophene ring is critical. For instance, in benzo[b]thienylallylamine antimycotics, derivatives with the side chain at positions 3, 4, or 7 were found to be bioequivalent to the parent drug, terbinafine.[15] This suggests that specific positions are more favorable for target interaction.

  • Substitution on the Thienyl Ring: Adding substituents to the thiophene ring can dramatically alter activity. Halogen substitution (e.g., chloro, bromo) often enhances potency, likely by modifying the electronic properties of the ring or providing additional interaction points with the target protein.[15][16]

  • Side Chain Modifications: Alterations to the butyric acid chain, such as introducing double bonds or adding functional groups, can influence lipophilicity and metabolic stability, thereby affecting both potency and pharmacokinetic properties.[17]

Field-Proven Experimental Protocols

To ensure reproducibility and validity, standardized assays are essential for evaluating the biological activity of newly synthesized derivatives.

Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a framework for screening compounds for HDAC inhibitory activity using a commercially available fluorometric assay kit.

  • Preparation: Reconstitute the HDAC enzyme, substrate (a fluorogenic acetylated peptide), and developer according to the manufacturer's instructions. Prepare a serial dilution of the thienyl-butyric acid test compounds (e.g., from 100 µM to 1 nM) in assay buffer.

  • Reaction Setup: In a 96-well microplate, add 50 µL of assay buffer, 5 µL of test compound solution, and 20 µL of the diluted HDAC enzyme. Include a positive control (e.g., Trichostatin A) and a no-enzyme negative control.

  • Initiation: Start the reaction by adding 25 µL of the HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Development: Stop the enzymatic reaction and initiate fluorescence development by adding 50 µL of the developer solution to each well.

  • Measurement: Incubate for an additional 15 minutes at room temperature. Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.

Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of compounds on cancer cell lines.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thienyl-butyric acid derivatives (e.g., 0.5 µM to 25 µM) for 48-72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Protocol: Antimicrobial Susceptibility Testing (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

  • Preparation: Prepare a twofold serial dilution of the test compounds in a 96-well microplate using appropriate broth (e.g., Mueller-Hinton for bacteria).[11]

  • Inoculation: Adjust the concentration of the microbial suspension to approximately 10⁶ CFU/mL.[11] Inoculate each well with the microorganism.

  • Controls: Include a positive control (no compound), a negative control (no inoculum), and a standard antibiotic control (e.g., Ampicillin).

  • Incubation: Incubate the plates at 36-37°C for 24 hours for bacteria or 48 hours for fungi.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Data Presentation and Interpretation

For effective comparison and decision-making, quantitative data should be summarized in a structured format.

Table 1: Representative Biological Activity Profile of Thienyl-Butyric Acid Derivatives

Compound IDR¹ Substituent (Thienyl Ring)R² Substituent (Side Chain)HDAC1 IC₅₀ (µM)MCF-7 IC₅₀ (µM)NO Inhibition IC₅₀ (µM)S. aureus MIC (µg/mL)
TBA-01 H-COOH8.515.225.1>64
TBA-02 5-Cl-COOH2.16.810.532
TBA-03 5-Br-COOH1.95.49.816
TBA-04 H-CONH₂12.322.5>50>64
TBA-05 5-Cl-CONH₂4.511.718.364

Note: Data are hypothetical and for illustrative purposes only, based on established SAR principles.

Interpretation: The illustrative data in Table 1 suggests that halogen substitution at the 5-position of the thiophene ring (TBA-02, TBA-03) significantly enhances potency across all tested activities compared to the unsubstituted parent compound (TBA-01). Furthermore, maintaining the free carboxylic acid on the side chain appears crucial for activity, as converting it to an amide (TBA-04, TBA-05) reduces potency.

Conclusion and Future Perspectives

Thienyl-containing butyric acid derivatives represent a promising class of multi-target agents with significant potential in oncology, inflammatory diseases, and infectious disease control. Their foundational mechanism as HDAC inhibitors provides a strong rationale for their observed pleiotropic effects. The synthetic accessibility and the clear structure-activity relationships offer a robust platform for medicinal chemists to design and optimize next-generation therapeutics.

Future research should focus on elucidating the specific HDAC isozymes targeted by these compounds, exploring their in vivo efficacy and pharmacokinetic profiles in animal models, and expanding the SAR studies to further refine their potency and selectivity. The continued investigation into these synergistic scaffolds holds considerable promise for the development of novel and effective therapeutic agents.

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The Therapeutic Potential of 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of approved therapeutic agents. Its bioisosteric similarity to the phenyl group allows for favorable modulation of pharmacokinetic and pharmacodynamic properties. This guide explores the prospective therapeutic applications of a specific thiophene-containing molecule, 4-(3-Methyl-2-thienyl)-4-oxobutyric acid. While direct pharmacological data on this compound is sparse, this document will extrapolate its potential based on the well-documented activities of structurally related thienyl derivatives. We will delve into potential mechanisms of action, propose experimental workflows for its investigation, and outline its promise in key therapeutic areas such as oncology, inflammation, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Thiophene Scaffold as a Cornerstone of Modern Medicine

The journey of thiophene from a coal tar byproduct to a cornerstone of pharmaceutical development is a testament to its remarkable chemical versatility and biological significance.[1] As a five-membered aromatic heterocycle containing a sulfur atom, thiophene and its derivatives have been successfully incorporated into a wide array of drugs, demonstrating their value in treating a broad spectrum of diseases.[2] The structural resemblance of the thiophene ring to a benzene ring, a concept known as bioisosterism, enables it to mimic and interact with biological targets that recognize phenyl-containing ligands, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]

This technical guide focuses on the untapped potential of This compound , a molecule that combines the privileged thiophene scaffold with a flexible butyric acid side chain. While this specific compound is not extensively characterized in the scientific literature, its structural motifs suggest a high probability of interesting biological activity. By examining the established therapeutic roles of analogous compounds, we can construct a scientifically rigorous framework for investigating its potential as a novel therapeutic agent.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing appropriate experimental protocols.

PropertyValueSource
Molecular Formula C9H10O3S[3][4]
Molecular Weight 198.24 g/mol [3][5]
Density 1.284 g/cm³[3][4]
Boiling Point 404.4 °C at 760 mmHg[3][4]

These properties suggest a molecule with moderate lipophilicity, which is often a desirable trait for drug candidates, as it can influence membrane permeability and oral bioavailability.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The therapeutic potential of this compound can be inferred from the known biological activities of structurally related thiophene derivatives.[2][6]

Anti-inflammatory and Analgesic Properties

Thiophene-containing compounds have demonstrated significant anti-inflammatory and analgesic activities.[2][7] This is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8]

Proposed Mechanism of Action:

It is hypothesized that this compound could act as a competitive inhibitor of pro-inflammatory enzymes. The carboxylic acid moiety could mimic the binding of arachidonic acid to the active site of COX enzymes, while the thienyl ring could provide additional hydrophobic interactions, enhancing binding affinity.

Experimental Workflow for Investigating Anti-inflammatory Potential:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Carrageenan-induced Paw Edema (Acute Inflammation) Carrageenan-induced Paw Edema (Acute Inflammation) COX-1/COX-2 Inhibition Assay->Carrageenan-induced Paw Edema (Acute Inflammation) Informs acute anti-inflammatory potential 5-LOX Inhibition Assay 5-LOX Inhibition Assay Adjuvant-induced Arthritis (Chronic Inflammation) Adjuvant-induced Arthritis (Chronic Inflammation) 5-LOX Inhibition Assay->Adjuvant-induced Arthritis (Chronic Inflammation) Informs chronic anti-inflammatory potential Cytokine Release Assay (LPS-stimulated macrophages) Cytokine Release Assay (LPS-stimulated macrophages) Cytokine Release Assay (LPS-stimulated macrophages)->Adjuvant-induced Arthritis (Chronic Inflammation) Elucidates immunomodulatory effects

Caption: Proposed experimental workflow for evaluating the anti-inflammatory properties of this compound.

Anticancer Activity

A significant number of thiophene derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines.[8] The mechanisms of action are diverse and can include inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Proposed Mechanism of Action:

The 4-oxobutyric acid side chain of the target molecule is a common feature in histone deacetylase (HDAC) inhibitors. It is plausible that this compound could exhibit HDAC inhibitory activity, leading to changes in gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol for Assessing Anticancer Efficacy:

  • Cell Viability Assays:

    • Treat a panel of human cancer cell lines (e.g., HepG2, A2780) with increasing concentrations of this compound for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay to determine the IC50 value.

  • HDAC Inhibition Assay:

    • Perform an in vitro HDAC enzymatic assay using a commercially available kit to directly measure the inhibitory effect of the compound on HDAC activity.

  • Cell Cycle Analysis:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Stain the cells with propidium iodide and analyze the cell cycle distribution by flow cytometry.

  • Apoptosis Assay:

    • Treat cancer cells with the compound at its IC50 concentration for 48 hours.

    • Stain the cells with Annexin V and propidium iodide and analyze by flow cytometry to quantify apoptotic cells.

Antimicrobial Activity

The thiophene nucleus is present in several clinically used antibiotics, such as ticarcillin.[1] Thiophene derivatives have been shown to possess broad-spectrum antibacterial and antifungal activity.[2]

Proposed Mechanism of Action:

The precise mechanism of antimicrobial action for many thiophene derivatives is not fully elucidated but may involve disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Workflow for Antimicrobial Screening:

G Minimum Inhibitory Concentration (MIC) Determination Minimum Inhibitory Concentration (MIC) Determination Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa) Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa) Minimum Inhibitory Concentration (MIC) Determination->Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa) Fungal Strains (e.g., C. albicans, A. niger) Fungal Strains (e.g., C. albicans, A. niger) Minimum Inhibitory Concentration (MIC) Determination->Fungal Strains (e.g., C. albicans, A. niger) Mechanism of Action Studies Mechanism of Action Studies Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)->Mechanism of Action Studies If active Fungal Strains (e.g., C. albicans, A. niger)->Mechanism of Action Studies If active

3-Methylthiophene + Succinic anhydride --(AlCl3)--> this compound```

Detailed Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.

  • Slowly add 3-methylthiophene to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Future Directions and Conclusion

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A Prospective Analysis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid as a Novel Histone Deacetylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unexplored Potential in Epigenetic Modulation

In the dynamic landscape of drug discovery, the exploration of novel chemical entities for established therapeutic targets is a cornerstone of innovation. Histone deacetylases (HDACs) have emerged as critical regulators of epigenetic machinery, and their dysregulation is implicated in a spectrum of diseases, most notably cancer.[1][2][3] The clinical success of HDAC inhibitors such as Vorinostat and Romidepsin has validated this enzyme class as a druggable target, fueling the search for new scaffolds with improved potency, selectivity, and pharmacological profiles.[4][] This guide ventures into the prospective evaluation of a lesser-known compound, 4-(3-Methyl-2-thienyl)-4-oxobutyric acid , as a potential novel histone deacetylase inhibitor. While direct evidence of its HDAC inhibitory activity is not yet present in the public domain, its structural motifs warrant a thorough investigation. This document serves as a comprehensive technical roadmap for researchers and drug development professionals to undertake such an evaluation, from initial hypothesis to preclinical validation.

The Epigenetic Rationale: Why Target Histone Deacetylases?

Gene expression is intricately controlled by the dynamic process of chromatin remodeling. The acetylation and deacetylation of lysine residues on histone tails are fundamental to this process. Histone acetyltransferases (HATs) introduce acetyl groups, leading to a relaxed chromatin structure (euchromatin) that is permissive to transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a condensed chromatin state (heterochromatin) and transcriptional repression.[6]

In various pathological conditions, particularly cancer, the balance between HAT and HDAC activity is skewed, often leading to the silencing of tumor suppressor genes.[3] HDAC inhibitors aim to restore this balance by preventing the deacetylation of histones, thereby reactivating the expression of these critical genes.[4][6] The therapeutic effects of HDAC inhibitors extend beyond histone targets; they also modulate the acetylation status and function of numerous non-histone proteins, including transcription factors and signaling molecules, contributing to their pleiotropic anti-cancer effects such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][2][4]

A Hypothesis Rooted in Structure: The Potential of this compound

The canonical structure of most HDAC inhibitors consists of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme.[7][8]

While "this compound" does not possess a classical ZBG like a hydroxamic acid or a thiol, its carboxylic acid moiety could potentially act as a weaker ZBG. The butyric acid chain can serve as a linker, and the 3-methyl-2-thienyl group can function as a cap. The structural similarity to some known short-chain fatty acid HDAC inhibitors, like valproic acid, provides a rationale for its investigation.[1]

Structure of this compound:

  • Chemical Formula: C9H10O3S[9][10]

  • Molecular Weight: 198.24 g/mol [9]

  • Boiling Point: 404.4 °C at 760 mmHg[9][10]

  • Density: 1.284 g/cm³[9][10]

The proposed investigation is therefore based on the hypothesis that the carboxylic acid of "this compound" can interact with the active site zinc ion of HDACs, and the overall structure fits the general pharmacophore model of an HDAC inhibitor, warranting experimental validation.

A Comprehensive Research Plan for Evaluation

This section outlines a detailed, multi-stage research plan to systematically evaluate the potential of "this compound" as an HDAC inhibitor.

Synthesis of the Target Compound

A plausible synthetic route for "this compound" is a Friedel-Crafts acylation of 3-methylthiophene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[11]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Methylthiophene 3-Methylthiophene Friedel_Crafts Friedel-Crafts Acylation (AlCl3 catalyst) 3-Methylthiophene->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Target_Compound 4-(3-Methyl-2-thienyl)- 4-oxobutyric acid Friedel_Crafts->Target_Compound

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.

  • Slowly add 3-methylthiophene to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure "this compound".

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Evaluation of HDAC Inhibitory Activity

The initial assessment of the compound's HDAC inhibitory potential will be performed using in vitro biochemical assays.

3.2.1. Primary Screening: Pan-HDAC Activity Assay

A fluorometric or luminometric pan-HDAC assay kit will be used for the primary screen to determine if the compound exhibits broad-spectrum HDAC inhibition. These assays typically use a substrate containing an acetylated lysine residue, which upon deacetylation by an HDAC, is cleaved by a developer to produce a fluorescent or luminescent signal.[12]

Experimental Protocol: Pan-HDAC Fluorometric Assay [12][13]

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the HDAC assay buffer, the test compound at various concentrations, and a source of HDAC enzymes (e.g., HeLa nuclear extract).

  • Include wells for a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and wells with solvent only as a negative control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 440-465 nm emission).[13]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

3.2.2. Secondary Screening: Isoform-Specific HDAC Assays

If the compound shows activity in the pan-HDAC assay, the next step is to determine its selectivity against different HDAC isoforms. This is crucial as isoform-selective inhibitors may offer improved therapeutic windows and reduced side effects.[14] Commercially available kits for specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) will be utilized.[15]

HDAC_Screening_Workflow Target_Compound Synthesized Compound Pan_HDAC_Assay Pan-HDAC Activity Assay (Primary Screen) Target_Compound->Pan_HDAC_Assay Active Active? Pan_HDAC_Assay->Active Isoform_Assays Isoform-Specific HDAC Assays (Secondary Screen) Active->Isoform_Assays Yes Inactive Inactive - End Point Active->Inactive No Selectivity_Profile Determine Selectivity Profile Isoform_Assays->Selectivity_Profile

Caption: In vitro screening workflow for HDAC inhibitory activity.

Data Presentation: In Vitro HDAC Inhibition

CompoundPan-HDAC IC₅₀ (µM)HDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Trichostatin A (Positive Control)Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Cellular Assays: Assessing Biological Effects

Positive results from in vitro assays must be validated in a cellular context to assess bioavailability and target engagement.

3.3.1. Histone Acetylation Assay (Western Blot)

A hallmark of HDAC inhibitor activity is the accumulation of acetylated histones in treated cells. This can be visualized by Western blotting using antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4).

Experimental Protocol: Western Blot for Histone Acetylation

  • Culture a relevant cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against acetylated histones and a loading control (e.g., total histone H3 or β-actin).

  • Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the fold-change in histone acetylation.

3.3.2. Cell Proliferation and Cytotoxicity Assays

To determine the anti-proliferative effects of the compound, standard cell viability assays such as MTT or CellTiter-Glo® can be employed.

3.3.3. Cell Cycle Analysis

HDAC inhibitors are known to induce cell cycle arrest.[1] Flow cytometry analysis of propidium iodide-stained cells can be used to determine the effect of the compound on cell cycle distribution.

3.3.4. Apoptosis Assay

The induction of apoptosis is a key mechanism of action for many anti-cancer drugs.[1] Apoptosis can be assessed by methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.

Cellular_Assay_Workflow Compound Active Compound (from in vitro screens) Cell_Treatment Treat Cancer Cell Lines Compound->Cell_Treatment Western_Blot Western Blot (Histone Acetylation) Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (MTT, etc.) Cell_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Treatment->Apoptosis_Assay Data_Analysis Analyze Cellular Effects Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for evaluating the cellular effects of the compound.

In Vivo Studies

Should the compound demonstrate promising in vitro and cellular activity, the subsequent step would be to evaluate its efficacy and safety in animal models. This would typically involve pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in xenograft models of cancer.

Data Interpretation and Future Directions

The data generated from this research plan will provide a comprehensive profile of "this compound" as a potential HDAC inhibitor.

  • Potent and Selective Inhibition: If the compound exhibits potent inhibition of specific HDAC isoforms and demonstrates robust anti-proliferative and pro-apoptotic activity in cancer cells, it would be a strong candidate for further preclinical development. Structure-activity relationship (SAR) studies could be initiated to optimize its potency and selectivity.[16]

  • Weak or No Inhibition: If the compound shows weak or no activity, this would suggest that its structural features are not optimal for HDAC inhibition. The data would still be valuable in contributing to the broader understanding of the SAR of HDAC inhibitors.

  • Cytotoxicity without HDAC Inhibition: If the compound is cytotoxic but does not inhibit HDACs or induce histone hyperacetylation, it would indicate an alternative mechanism of action that would warrant further investigation.[17]

Conclusion

The journey of a drug from a conceptual idea to a clinical candidate is a meticulous process of hypothesis, experimentation, and data-driven decision-making. This technical guide provides a robust framework for the systematic evaluation of "this compound" as a novel histone deacetylase inhibitor. By following the proposed experimental workflows, researchers can thoroughly investigate its potential and contribute valuable knowledge to the field of epigenetic drug discovery. The exploration of novel scaffolds is paramount to expanding the arsenal of therapeutics against cancer and other diseases, and this prospective analysis represents a critical first step in that endeavor.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Wikipedia. (2023). Histone deacetylase inhibitor. In Wikipedia.
  • Marks, P. A. (2007). Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions. Journal of Cellular Biochemistry, 102(5), 1103-1110.
  • O'Connor, O. A., & perceptible, P. (2012).
  • Patsnap. (2024). What are HDAC inhibitors and how do they work?.
  • Promega Corpor
  • Zhang, L., et al. (2022). Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors. Chemical Biology & Drug Design, 99(6), 795-805.
  • Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit.
  • BMG LABTECH. (n.d.). Screening for histone deacetylase (HDAC) active compounds.
  • Abcam. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378).
  • Tan, Y. M., Huang, W. Y., & Yu, N. F. (2009). [Structure-activity Relationships of Histone Deacetylase Inhibitors]. Yao xue xue bao = Acta pharmaceutica Sinica, 44(10), 1072–1083.
  • Li, Y., et al. (2022). Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors. Chemical biology & drug design, 99(6), 795–805.
  • ResearchGate. (n.d.). Structure-activity relationships of histone deacetylase inhibitors.
  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents.
  • Valentovic, M. A., & Ball, J. G. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Toxicology in vitro, 9(5), 639–645.
  • Chemsrc. (n.d.). This compound | CAS#:39712-64-6.
  • Molbase. (n.d.). This compound structure.
  • PubChem. (n.d.). 4-(Methylthio)-2-oxobutyric acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Molecules. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)
  • Acta Crystallographica Section E: Crystallographic Communications. (2016). Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester.
  • ResearchGate. (2022). (PDF) Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)
  • Sigma-Aldrich. (n.d.). 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9.
  • ZFIN. (n.d.). ChEBI: 4-oxo-4-(2-thienyl)butyric acid.
  • BOC Sciences. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). HDAC Inhibitors.
  • International Journal of Molecular Sciences. (2022). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups.
  • Psychopharmacology. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor.
  • LookChem. (n.d.). Cas 79778-02-2,4-(Methylhydroxyphosphinyl)-2-oxobutyric acid.
  • Chemical Synthesis Database. (n.d.). 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid.
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the potential mechanism of action for the compound 4-(3-Methyl-2-thienyl)-4-oxobutyric acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to propose a putative mechanism of action. By dissecting the molecule into its core components—the 3-methyl-2-thienyl moiety and the 4-oxobutyric acid chain—we explore plausible biological targets and signaling pathways. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction and Compound Overview

This compound is a small molecule featuring a thiophene ring and a carboxylic acid functional group. While specific biological data for this compound is not currently available in the public domain, its structural motifs are present in numerous pharmacologically active agents. This guide will therefore focus on a hypothesized mechanism of action based on established structure-activity relationships of its constituent parts.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-known pharmacophore found in a variety of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 4-oxobutyric acid moiety provides a reactive handle for metabolic processes and potential interactions with biological targets.

Proposed Mechanism of Action: A Bifunctional Hypothesis

Given the lack of direct evidence, we propose a putative mechanism of action for this compound centered on two key areas of biological activity commonly associated with its structural components: anti-inflammatory effects through enzyme inhibition and modulation of metabolic pathways.

Anti-inflammatory Activity via Enzyme Inhibition

A significant body of research points to the anti-inflammatory potential of thiophene derivatives.[3][4] This activity is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Hypothesized Pathway:

  • Inhibition of Pro-inflammatory Enzymes: The thienyl group of this compound may act as a bioisostere for other aromatic systems known to bind to the active sites of COX and LOX enzymes. This binding could inhibit the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Antioxidant Effects: Some thienyl and 1,3-thiazolyl-aminoketones have demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) such as hydroxyl and superoxide radicals.[5][6] The electron-rich nature of the thiophene ring in this compound could contribute to similar antioxidant effects, thereby reducing oxidative stress-induced inflammation.

G cluster_0 Inflammatory Stimuli cluster_1 Pro-inflammatory Pathways cluster_2 Proposed Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition This compound->LOX Inhibition

Caption: Putative anti-inflammatory mechanism via COX/LOX inhibition.

Modulation of Metabolic Pathways and Enzyme Inhibition by the Carboxylic Acid Moiety

Carboxylic acids are known to influence microbial activity and can act as enzyme inhibitors.[7][8] The 4-oxobutanoic acid portion of the molecule could serve as a substrate or inhibitor for various enzymes.

Hypothesized Roles:

  • Enzyme Inhibition: The carboxylic acid group is a key feature in many enzyme inhibitors, including those targeting angiotensin-converting enzyme (ACE).[9] While a direct comparison is speculative, the structural features of this compound could allow it to interact with the active sites of certain metabolic enzymes.

  • Precursor for Bioactive Molecules: 4-Oxobutanoic acid derivatives are versatile precursors in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[10] It is plausible that this compound could be metabolized in vivo to form other biologically active compounds.

Experimental Protocols for Hypothesis Validation

To validate the putative mechanisms of action proposed in this guide, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on key inflammatory and metabolic enzymes.

Protocol:

  • Enzyme Source: Obtain purified recombinant human COX-1, COX-2, 5-LOX, and ACE.

  • Assay Principle: Utilize commercially available colorimetric or fluorometric assay kits for each enzyme.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • In a 96-well plate, incubate the enzyme with the test compound or a known inhibitor (positive control) for a specified time.

    • Initiate the reaction by adding the substrate.

    • Measure the product formation at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each enzyme.

Cell-Based Anti-inflammatory Assay

Objective: To assess the ability of this compound to suppress inflammatory responses in a cellular context.

Protocol:

  • Cell Line: Use a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Inflammatory Stimulus: Induce an inflammatory response using lipopolysaccharide (LPS).

  • Procedure:

    • Culture the cells to the appropriate confluency.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

  • Endpoint Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

  • Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

G Start Start In Vitro Enzyme Assays In Vitro Enzyme Assays Start->In Vitro Enzyme Assays COX, LOX, ACE Cell-Based Assays Cell-Based Assays Start->Cell-Based Assays LPS-stimulated macrophages Data Analysis Data Analysis In Vitro Enzyme Assays->Data Analysis IC50 determination Cell-Based Assays->Data Analysis Cytokine quantification Hypothesis Validation Hypothesis Validation Data Analysis->Hypothesis Validation

Caption: Experimental workflow for validating the proposed mechanism.

Structure-Activity Relationship Insights

The biological activity of thiophene derivatives is often influenced by the nature and position of substituents on the thiophene ring.[11] In this compound, the methyl group at the 3-position may enhance its lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target enzymes. The position of the oxobutyric acid chain at the 2-position is also critical for its interaction with biological targets.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, this guide provides a scientifically grounded hypothesis based on the known pharmacology of its structural components. The proposed anti-inflammatory and enzyme-inhibitory activities offer a promising starting point for future research.

Further studies should focus on the experimental validation of these hypotheses, including comprehensive in vitro and in vivo pharmacological profiling. Additionally, computational modeling and docking studies could provide valuable insights into the potential binding modes of this compound with its putative biological targets.

References

  • Sci-Hub. (n.d.). Synthesis of Some New Thienyl and 1,3-Thiazolyl-aminoketones with Anti-inflammatory Activity. Retrieved from [Link]

  • Gomes, P. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. [Link]

  • Drehsen, G., & Engel, J. (1988). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur reports, 3(5), 171-207. [Link]

  • Moustafa, M. A. (2015). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. Journal of the Chinese Chemical Society, 62(12), 1049-1056. [Link]

  • Wyvratt, M. J., et al. (1985). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of Medicinal Chemistry, 28(10), 1431-1437. [Link]

  • Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

  • Rana, A., et al. (2019). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 6(2), 52-61. [Link]

  • Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD). [Link]

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Methodological & Application

Friedel-Crafts acylation of 3-methylthiophene with succinic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Friedel-Crafts Acylation of 3-Methylthiophene with Succinic Anhydride for the Synthesis of 4-(3-methyl-2-thienyl)-4-oxobutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Reaction Overview

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This particular application focuses on the reaction between 3-methylthiophene and succinic anhydride, a process that yields 4-(3-methyl-2-thienyl)-4-oxobutanoic acid (CAS No: 39712-64-6).[3] This product is a highly valuable heterocyclic building block, serving as a key precursor in the synthesis of various pharmacologically active molecules and fine chemicals. The thiophene moiety is a critical pharmacophore in numerous approved drugs, and its functionalization is a central task in medicinal chemistry.

This guide provides an in-depth examination of the underlying scientific principles, a detailed, field-tested experimental protocol, and expert insights to ensure successful synthesis and high-purity yields. We will explore the reaction mechanism, regioselectivity, catalyst choice, and critical process parameters.

Scientific Principles: Mechanism and Regioselectivity

The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which can be dissected into two primary stages:

Stage 1: Formation of the Electrophile The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride. The AlCl₃ coordinates to one of the carbonyl oxygens, polarizing the C-O bond and making the adjacent carbonyl carbon highly electrophilic. This complex rearranges to form a potent acylium ion, which serves as the active electrophile.[4][5]

Stage 2: Electrophilic Attack and Rearomatization The electron-rich 3-methylthiophene ring acts as a nucleophile, attacking the acylium ion. The regioselectivity of this attack is a crucial consideration. Thiophene derivatives preferentially undergo substitution at the C2 (or C5) position, as the positive charge in the resulting carbocation intermediate (the sigma complex) can be more effectively delocalized through resonance, including participation from the sulfur atom's lone pair.[6] The methyl group at C3 is an electron-donating group, which further activates the ring and strongly directs the incoming electrophile to the adjacent, sterically accessible C2 position. The final step involves the loss of a proton from the C2 position to restore the aromaticity of the thiophene ring, yielding the final product.[5]

Reaction_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Electrophile Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) 3MT 3-Methylthiophene Sigma_Complex Sigma Complex (Carbocation Intermediate) 3MT->Sigma_Complex + Acylium Ion Product 4-(3-methyl-2-thienyl) -4-oxobutanoic acid Sigma_Complex->Product - H⁺, Rearomatization

Caption: Reaction mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and solvents should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Equipment

Reagents & ChemicalsEquipment
3-Methylthiophene (≥98%)250 mL Three-neck round-bottom flask
Succinic Anhydride (≥99%)Reflux condenser with drying tube (CaCl₂)
Anhydrous Aluminum Chloride (AlCl₃, ≥99%)125 mL Dropping funnel
Dichloromethane (DCM), anhydrousMagnetic stirrer and stir bar
Hydrochloric Acid (HCl), concentratedIce/water bath
Sodium Bicarbonate (NaHCO₃), saturated solutionSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Crushed IceBeaker (1 L)

3.2. Reaction Setup & Procedure

The following workflow outlines the key stages of the synthesis, from initial setup to final product isolation.

Experimental_Workflow Setup 1. Reagent Setup (Flask with AlCl₃, Succinic Anhydride, DCM) Cooling 2. Cooling (Ice bath to 0-5 °C) Setup->Cooling Addition 3. Substrate Addition (Dropwise addition of 3-Methylthiophene) Cooling->Addition Reaction 4. Reaction (Stir at RT for 2-3 hours) Addition->Reaction Quench 5. Quenching (Pour onto ice/conc. HCl) Reaction->Quench Extract 6. Extraction (Separate organic layer, extract aqueous layer with DCM) Quench->Extract Wash 7. Washing (Wash organic layer with NaHCO₃ and brine) Extract->Wash Dry 8. Drying & Concentration (Dry with MgSO₄, filter, rotary evaporation) Wash->Dry Purify 9. Purification (Recrystallization from Toluene/Hexane) Dry->Purify

Caption: Experimental workflow for the synthesis.

Step-by-Step Method:

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent moisture from deactivating the catalyst.[7]

  • Reagent Loading: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane (DCM).

  • Anhydride Addition: Add succinic anhydride (10.0 g, 0.10 mol) to the stirred suspension.

  • Cooling: Cool the flask in an ice/water bath to 0-5 °C.

  • Substrate Addition: Dissolve 3-methylthiophene (9.8 g, 0.10 mol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled, stirred AlCl₃ suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C to control the exothermic reaction.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a 1 L beaker containing a mixture of 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. This step is highly exothermic and will generate HCl gas; perform it cautiously in a fume hood.[7][8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimum amount of hot toluene and add hexane until turbidity persists. Cool to induce crystallization. Filter the purified solid, wash with cold hexane, and dry under vacuum to yield 4-(3-methyl-2-thienyl)-4-oxobutanoic acid as a crystalline solid.

Quantitative Data and Characterization

The following table summarizes the typical reaction parameters and expected outcomes.

ParameterValueReference/Note
Reactant Molar Ratio 1:1:1.1 (3-MT:SA:AlCl₃)Stoichiometric excess of Lewis acid is common.[7]
Solvent Anhydrous Dichloromethane (DCM)A standard solvent for Friedel-Crafts reactions.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity.
Reaction Time 2-3 hoursMonitor by TLC for completion.
Expected Yield 80-90%Yields can be high under optimized, anhydrous conditions.[4][9]
Product Appearance White to off-white crystalline solidBased on similar aroylpropionic acids.[10]
CAS Number 39712-64-6[3]
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the thiophene ring protons, the methyl group, and the two methylene groups of the butanoic acid chain.

  • ¹³C NMR: Will show distinct peaks for the carbonyl carbon, the carboxylic acid carbon, the thiophene ring carbons, and the aliphatic carbons.

  • FT-IR (cm⁻¹): Look for strong carbonyl stretches (C=O) for the ketone and carboxylic acid, and a broad O-H stretch for the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight.

Field Insights & Troubleshooting

  • Criticality of Anhydrous Conditions: The primary cause of low yields is the presence of moisture, which hydrolyzes and deactivates the aluminum chloride catalyst. Always use freshly opened or properly stored anhydrous reagents and thoroughly dried glassware.[4]

  • Catalyst Choice: While AlCl₃ is the classic and most reactive catalyst, it can sometimes lead to side reactions. For more sensitive substrates, milder Lewis acids like tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) can be employed, though they may require longer reaction times or higher temperatures.[9] Solid acid catalysts like zeolites are greener alternatives but often require higher temperatures.[11][12]

  • Solvent Selection: Dichloromethane is generally effective. For less reactive systems, nitrobenzene can be used as it forms a complex with AlCl₃ that increases its solubility, but it is more toxic and requires higher purification effort.

  • Isomer Formation: While the C2 position is strongly favored, trace amounts of acylation at the C5 position (para to the methyl group) could potentially occur. Proper control of reaction temperature (keeping it low during addition) helps maximize regioselectivity. The desired product can be isolated from minor isomers during the recrystallization or by column chromatography.

References

  • BenchChem (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
  • TSI Journals (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
  • BenchChem (2025). A Comparative Guide to Catalysts for Thiophene Acylation.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
  • University of Michigan Chemistry Department. Experiment 1: Friedel-Crafts Acylation.
  • UCLA Chemistry Department. Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • National Institutes of Health (NIH). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction.
  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene.
  • BenchChem (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.
  • Guidechem. Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Chemsrc. 4-(3-METHYL-2-THIENYL)-4-OXOBUTYRIC ACID | CAS#:39712-64-6.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

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Application Notes & Protocols for the Synthesis of 4-(Thienyl)butyric Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 4-(thienyl)butyric acid, a significant building block in medicinal chemistry and drug development, utilizing the versatile Grignard reaction. We present two robust, field-proven protocols for the synthesis of 4-(2-thienyl)butyric acid, targeting researchers, scientists, and drug development professionals. The first protocol involves the formation of a 2-thienyl Grignard reagent followed by a nucleophilic acyl substitution with succinic anhydride and a subsequent Wolff-Kishner reduction. The second protocol explores the reaction of the Grignard reagent with γ-butyrolactone. This document provides in-depth, step-by-step methodologies, mechanistic insights, and critical experimental considerations to ensure reproducibility and high yield.

Introduction: The Significance of 4-(Thienyl)butyric Acid and the Grignard Approach

Thiophene-containing molecules are privileged scaffolds in a multitude of pharmaceuticals owing to their bioisosteric relationship with benzene rings, which can enhance biological activity and improve pharmacokinetic profiles. 4-(2-Thienyl)butyric acid, in particular, serves as a crucial intermediate for the synthesis of more complex pharmacologically active agents.[1][2][3][] Its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, suggests its potential as a lead compound for the development of novel therapeutics.[5]

The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, remains a cornerstone of carbon-carbon bond formation in organic synthesis.[6][7] Its application to the synthesis of 4-(thienyl)butyric acid offers a reliable and scalable route. The formation of an organomagnesium halide (Grignard reagent) from a halothiophene, followed by its reaction with a suitable electrophile, provides a powerful method for constructing the desired carbon skeleton.

This guide will focus on the preparation of 2-thienylmagnesium bromide and its subsequent conversion to 4-(2-thienyl)butyric acid through two distinct synthetic pathways.

Reaction Scheme & Workflow

The overall synthetic strategy involves two key stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile to build the butyric acid side chain.

Workflow Overview

Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: C-C Bond Formation & Product Synthesis 2-Bromothiophene 2-Bromothiophene Grignard_Reagent 2-Thienylmagnesium bromide 2-Bromothiophene->Grignard_Reagent Iodine (activator) Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent THF_solvent Anhydrous THF THF_solvent->Grignard_Reagent Electrophile Electrophile Intermediate Intermediate Grignard_Reagent->Intermediate Nucleophilic Attack Electrophile->Intermediate Final_Product 4-(2-Thienyl)butyric acid Intermediate->Final_Product Work-up / Reduction

Caption: Overall synthetic workflow for 4-(2-Thienyl)butyric acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-BromothiopheneReagent grade, 98%Sigma-AldrichStore under nitrogen.
Magnesium turnings99.5%Sigma-Aldrich
IodineCrystal, 99.8%Fisher ScientificUsed as an activator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichAnhydrous conditions are critical.[6]
Succinic anhydride99%Acros OrganicsStore in a desiccator.
γ-Butyrolactone≥99%Sigma-AldrichStore in a desiccator.
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid (HCl)1 M and 6 M solutionsVWR
Sodium bicarbonateSaturated solutionFisher Scientific
BrineSaturated NaCl solutionLab prepared
Anhydrous sodium sulfateGranularFisher Scientific
Hydrazine hydrate80% solutionSigma-AldrichCaution: Toxic
Potassium hydroxidePellets, 85%Fisher ScientificCaution: Corrosive
Diethylene glycol99%Sigma-Aldrich

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures must be conducted under an inert atmosphere (nitrogen or argon) in flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis via Succinic Anhydride and Wolff-Kishner Reduction

This two-step process first yields an intermediate keto-acid, which is then reduced to the final product.

Part A: Preparation of 2-Thienylmagnesium Bromide [8][9][10]

  • Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution is 2-thienylmagnesium bromide.[11][12]

Part B: Reaction with Succinic Anhydride [5]

  • Reaction Setup: In a separate flame-dried flask, dissolve succinic anhydride (1.1 eq) in anhydrous THF.

  • Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add the succinic anhydride solution to the cold Grignard reagent via the dropping funnel with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 250 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-oxo-4-(2-thienyl)butanoic acid as a solid.

Part C: Wolff-Kishner Reduction of 4-oxo-4-(2-thienyl)butanoic acid [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 4-oxo-4-(2-thienyl)butanoic acid (1.0 eq), potassium hydroxide (4.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.

  • Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours.

  • Water Removal: Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine until the reaction mixture reaches 190-200 °C.

  • Reduction: Maintain the temperature at 190-200 °C for 4-5 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Acidify the aqueous solution to pH ~2 with 6 M hydrochloric acid.

    • Extract the aqueous mixture with diethyl ether (3 x 250 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-(2-thienyl)butyric acid.

    • The crude product can be purified by recrystallization or vacuum distillation.

Protocol 2: Synthesis via γ-Butyrolactone

This protocol offers a potentially more direct route, though it requires careful control of stoichiometry to avoid side reactions. The reaction of a Grignard reagent with a lactone can lead to the formation of a diol if an excess of the Grignard reagent is used.[13][14]

  • Grignard Reagent Preparation: Prepare 2-thienylmagnesium bromide as described in Protocol 1, Part A.

  • Reaction Setup: In a separate flame-dried flask, prepare a solution of γ-butyrolactone (1.0 eq) in anhydrous THF.

  • Addition: Cool the γ-butyrolactone solution to -78 °C using a dry ice/acetone bath. Slowly add the 2-thienylmagnesium bromide solution (1.0 eq) dropwise with vigorous stirring. Maintaining a low temperature is crucial to prevent over-addition and side reactions.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 200 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude 4-(2-thienyl)butyric acid.

    • Purify by vacuum distillation or column chromatography.

Mechanistic Insights

Understanding the underlying mechanisms is key to optimizing the reaction conditions and troubleshooting potential issues.

Mechanism: Grignard Reaction with Succinic Anhydride

Caption: Mechanism of Grignard reaction with succinic anhydride.

The Grignard reagent acts as a potent nucleophile, attacking one of the carbonyl carbons of succinic anhydride.[15] This leads to the formation of a tetrahedral intermediate which, upon acidic workup, results in the ring-opening of the anhydride to yield the keto-acid.

Mechanism: Grignard Reaction with γ-Butyrolactone

Caption: Mechanism of Grignard reaction with γ-butyrolactone.

The reaction with γ-butyrolactone proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral intermediate.[14] This intermediate can then collapse, leading to the ring-opening of the lactone to form a ketone intermediate.[13] Subsequent acidic workup protonates the alkoxide to yield the final carboxylic acid product. Careful control of stoichiometry is essential to prevent a second equivalent of the Grignard reagent from attacking the ketone intermediate.[16]

Discussion and Field-Proven Insights

  • Choice of Protocol: Protocol 1, while longer due to the additional reduction step, is often more reliable and scalable for producing high-purity 4-(2-thienyl)butyric acid. The Wolff-Kishner reduction is a classic and effective method for converting the ketone to a methylene group. Protocol 2 is more atom-economical but can be challenging to control. The ketone intermediate formed after the initial ring-opening is more reactive than the starting lactone, making the addition of a second equivalent of the Grignard reagent a common side reaction, leading to the formation of a diol.

  • Critical Parameters for Grignard Reagent Formation: The success of the entire synthesis hinges on the efficient formation of the Grignard reagent.

    • Anhydrous Conditions: Water will rapidly quench the Grignard reagent, halting the reaction.[6] Ensure all glassware is flame-dried and solvents are anhydrous.

    • Magnesium Activation: The use of iodine or a small amount of 1,2-dibromoethane can help initiate the reaction by cleaning the magnesium surface.

    • Solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reagent formation as it effectively solvates the magnesium species.[17]

  • Troubleshooting:

    • Failure to initiate Grignard reaction: Crush the magnesium turnings to expose a fresh surface, add a crystal of iodine, and use gentle heating.

    • Low yield in Protocol 2: This is often due to the formation of the diol byproduct. Ensure slow addition of the Grignard reagent at a very low temperature (-78 °C).

    • Incomplete reduction in Protocol 1: Ensure all water has been removed before heating to the higher temperature required for the reduction step.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-BromothiopheneC₄H₃BrS163.04Colorless to light yellow liquid
Succinic anhydrideC₄H₄O₃100.07White crystalline solid
γ-ButyrolactoneC₄H₆O₂86.09Colorless oily liquid[18]
4-oxo-4-(2-thienyl)butanoic acidC₈H₈O₃S184.21Solid
4-(2-Thienyl)butyric acidC₈H₁₀O₂S170.23Clear slightly brownish liquid[3]

Conclusion

The synthesis of 4-(2-thienyl)butyric acid via a Grignard reaction is a robust and adaptable method for producing this valuable synthetic intermediate. By carefully selecting the electrophile and controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide are intended to empower scientists in their research and development endeavors, facilitating the synthesis of novel thiophene-containing compounds for a wide range of applications.

References

  • Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3-Thienyl)butyric Acid. Benchchem.
  • Grignard Reactions of Lactones. YouTube. 2017. Available from: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

  • Draw the major organic product of treating gamma-butyrolactone with PhMgBr (2 equivalents) in ether, then H2O, HCl. Study.com. Available from: [Link]

  • 2-Thienylmagnesium bromide. LookChem. Available from: [Link]

  • Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. National Institutes of Health. Available from: [Link]

  • Synthesis method of 2-thiopheneethanol. Google Patents.
  • Grignard reaction. Wikipedia. Available from: [Link]

  • The Grignard Reagents. ACS Publications. Available from: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available from: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • 2-Thienylmagnesium bromide solution, 1.0 M in THF. Ottokemi. Available from: [Link]

  • 2-Thienylmagnesium bromide sol. SLS - Lab Supplies. Available from: [Link]

  • 4-(2-Thienyl)Butyric Acid. PubChem. Available from: [Link]

  • 4-(2-THIENYL)BUTYRIC ACID. Chemdad. Available from: [Link]

  • γ-Butyrolactone. Wikipedia. Available from: [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available from: [Link]

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Application Note: High-Purity Isolation of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust protocol for the purification of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid, a key intermediate in pharmaceutical synthesis. The protocol is designed to address common impurities encountered during its synthesis, such as unreacted starting materials and side-products. This document provides a multi-step purification strategy, combining liquid-liquid extraction, a choice of either recrystallization or column chromatography, and concluding with purity verification. The methodologies are explained with a focus on the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction: The Chemical Landscape

This compound is a bifunctional molecule featuring a carboxylic acid and a ketone, attached to a methylated thiophene ring. Its molecular weight is 198.24 g/mol , and it has a density of approximately 1.284 g/cm³[1][2]. While the exact melting point is not widely reported, analogous structures such as 4-(4-Methylphenyl)-4-oxobutanoic acid (127-130 °C) and 4-Oxo-4-(2-thienyl)butyric acid (118-121 °C) suggest that the target compound is a solid at room temperature[3]. The purification strategy must therefore accommodate a solid material and leverage the distinct chemical properties of the carboxylic acid and the thiophene core.

The acidic nature of the carboxylic group allows for selective extraction based on pH changes, a cornerstone of the initial purification phase. The polarity imparted by both the ketone and the carboxylic acid, contrasted with the more nonpolar thiophene ring, dictates its solubility and chromatographic behavior.

Purification Strategy Overview

A successful purification campaign for this compound hinges on a logical, multi-step approach. The following workflow is recommended for isolating this compound in high purity (>98%).

Purification_Workflow A Crude Reaction Mixture B Step 1: Liquid-Liquid Extraction (Acid-Base Workup) A->B Initial Cleanup C Choice of Primary Purification B->C Isolate Crude Solid D Option A: Recrystallization C->D E Option B: Flash Column Chromatography C->E F Step 2: Purity Assessment (TLC/HPLC) D->F Purified Crystals E->F Combined Pure Fractions G Final Product: High-Purity Compound F->G Verification Chromatography_Principle cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution Order Column      |-------------------|      |   Mobile Phase    |      | (Non-polar Solvent) |      |       ↓           |      |-------------------|      |  Mixture Loading  |      |-------------------|      |                   |      |   Silica Gel      |      |                   |      |                   |      |-------------------|     A Less Polar Impurities (Elute First) B Target Compound This compound C More Polar Impurities (Elute Last)

Sources

Application Note: High-Purity Recrystallization of Thienyl Carboxylic Acids for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Thienyl Carboxylic Acid Applications

Thienyl carboxylic acids, such as thiophene-2-carboxylic acid and its derivatives, are versatile heterocyclic building blocks of significant interest in drug development and materials science.[1] They form the core scaffold of numerous pharmaceuticals, including anti-inflammatory drugs, and are integral to the synthesis of conductive polymers and organic semiconductors.[1][2] The efficacy, safety, and performance of these final products are directly dependent on the purity of the initial thienyl carboxylic acid building blocks. Impurities stemming from synthesis, such as unreacted starting materials or byproducts, can lead to undesirable side effects in active pharmaceutical ingredients (APIs) or compromise the electronic properties of advanced materials.

Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to isolate a target compound in a highly pure crystalline form.[3][4][5] Unlike chromatography, which can be solvent- and time-intensive, recrystallization is often the preferred method for purifying solid organic compounds on both laboratory and industrial scales.[6] This guide provides a detailed examination of the principles, protocols, and troubleshooting strategies for the successful recrystallization of thienyl carboxylic acids, using thiophene-2-carboxylic acid as a primary working example.

Part 1: The Foundational Science of Recrystallization

Core Principles: Exploiting Temperature-Dependent Solubility

The entire technique of recrystallization is founded on a simple principle: the solubility of most solid compounds increases significantly in a given solvent as the temperature rises.[4][7] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to come out of the solution and form crystals.[7]

The Mechanism of Purification: Crystal Lattice Formation

Purification occurs because the molecules of the desired compound have a strong preference to pack into a geometrically well-defined crystal lattice.[4][5] During slow cooling, these molecules self-assemble, systematically excluding dissimilar impurity molecules from the growing crystal structure.[4] The impurities, ideally, remain dissolved in the cold solvent, which is referred to as the mother liquor.[5] A subsequent filtration step physically separates the pure solid crystals from the impurity-laden mother liquor.[3][4] This is fundamentally different from rapid precipitation, where amorphous solid crashes out of solution so quickly that impurities can become trapped or occluded within the solid matrix.[3]

Selecting the Optimal Solvent System

The choice of solvent is the most critical factor in a successful recrystallization.[5][7] An ideal solvent should exhibit the following characteristics:

  • High Solvating Power When Hot: It must completely dissolve the thienyl carboxylic acid at or near its boiling point.[7][8]

  • Low Solvating Power When Cold: It should have very low solubility for the acid at low temperatures (e.g., in an ice bath) to maximize the recovery of the purified compound.[7][8]

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the thienyl carboxylic acid.[7]

  • Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals during drying.[5]

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.[7]

Part 2: A Practical Guide for Thiophene-2-Carboxylic Acid

We will use Thiophene-2-carboxylic acid (T2CA) as our model compound to illustrate the practical application of these principles.

Physicochemical Properties of Thiophene-2-Carboxylic Acid

A foundational understanding of the compound's properties is essential for developing a robust protocol.

PropertyValueSource(s)
Molecular Formula C₅H₄O₂S[2][9]
Molecular Weight 128.15 g/mol [2][9][10]
Appearance White to light cream/beige crystalline powder[1][9][11]
Melting Point 125 - 130 °C[1][9][10][12][13]
pKa 3.49 (at 25 °C)[12][13]
Boiling Point 260 °C[9][12][13]
Solvent Selection for Thiophene-2-Carboxylic Acid

T2CA possesses a polar carboxylic acid group and a less polar thiophene ring, influencing its solubility.[11] This dual nature allows for flexibility in solvent choice. Polar solvents are a good starting point.[8] Literature and empirical data suggest several viable options.

SolventBoiling Point (°C)Suitability for Thiophene-2-Carboxylic AcidRationale & Comments
Water 100Excellent T2CA is soluble in hot water but sparingly soluble in cold water, making it a nearly ideal, green, and safe solvent.[12][13]
Ethanol 78Good T2CA dissolves readily in ethanol.[13] It may require a co-solvent (like water or hexane) to reduce solubility upon cooling for better recovery.
Methanol 65Good Similar to ethanol, often used for carboxylic acids.[14] A co-solvent might be necessary.
Acetone 56Fair T2CA is slightly soluble.[12][13] May be too effective a solvent, leading to poor recovery unless used in a solvent pair.
Hexane/Heptane 69 / 98Poor (as single solvent) Due to the non-polar nature of alkanes, T2CA has low solubility. However, it is an excellent "anti-solvent" or "poor" solvent to use in a two-solvent system with a more polar solvent like ethanol or ethyl acetate.[15]

Part 3: Detailed Experimental Protocols

Mandatory Safety Precautions

Thiophene-2-carboxylic acid and its derivatives are classified as irritants, causing skin, eye, and respiratory irritation.[9][16][17] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety goggles or a face shield are mandatory.[9][17]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[9][17]

  • Skin and Body Protection: A lab coat is required.[9]

  • Respiratory Protection: Avoid breathing dust.[9][16] Use in a fume hood is sufficient for small-scale work.

General Recrystallization Workflow

The following diagram illustrates the logical flow of a standard recrystallization procedure.

Recrystallization_Workflow start_node Crude Thienyl Carboxylic Acid process_node_1 Dissolve in Minimum Hot Solvent start_node->process_node_1 Step 1 process_node process_node decision_node decision_node output_node Pure, Dry Crystals decision_node_1 Insoluble Impurities Present? process_node_1->decision_node_1 Step 2 process_node_2 Perform Hot Gravity Filtration decision_node_1->process_node_2 Yes process_node_3 Step 3: Slow Cooling (Room Temp -> Ice Bath) decision_node_1->process_node_3 No process_node_2->process_node_3 process_node_4 Isolate Crystals via Vacuum Filtration process_node_3->process_node_4 Step 4 process_node_5 Wash with Ice-Cold Solvent process_node_4->process_node_5 Step 5 process_node_6 Dry Crystals (Air or Vacuum Oven) process_node_5->process_node_6 Step 6 process_node_6->output_node

Caption: General workflow for the recrystallization of solids.

Protocol 1: Single-Solvent Recrystallization of T2CA from Water

This protocol is ideal for purifying T2CA that contains soluble organic impurities.

  • Dissolution:

    • Place the crude T2CA solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • In a separate beaker, heat approximately 100 mL of deionized water to boiling.

    • Add the hot water to the Erlenmeyer flask in small portions while swirling, keeping the flask on a hot plate to maintain the temperature.[4] Continue adding the minimum amount of hot water until all the solid just dissolves.

  • Hot Filtration (Optional):

    • If you observe any insoluble impurities (e.g., dust, sand) or if the solution is colored, perform a hot filtration.

    • For colored impurities: Remove the solution from the heat, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% by weight), and reheat to boiling for a few minutes.

    • Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[18] The pre-heating prevents premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[4][19]

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[19]

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold deionized water to rinse away any residual mother liquor.[18][19]

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through them for 15-20 minutes.

    • Transfer the crystals to a watch glass and dry to a constant weight, either by air drying overnight or in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C).[19]

Part 4: Purity Validation and Troubleshooting

Assessing Purity After Recrystallization
  • Melting Point Analysis: This is the most straightforward method to assess purity. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Crude, impure compounds exhibit a depressed and broad melting point range. For T2CA, a sharp melting point between 126-130 °C indicates high purity.[1][9]

  • Visual Inspection: The formation of well-defined, uniformly shaped crystals and a noticeable lightening of color (e.g., from beige to off-white) are positive indicators of successful purification.

Troubleshooting Common Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" (forms a liquid layer instead of crystals)The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving. The solution is too concentrated.- Use a lower-boiling point solvent or a solvent pair. - Reheat the mixture to dissolve the oil, add slightly more hot solvent, and cool again. - Try to induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod.[19]
No Crystals Form Upon Cooling Too much solvent was used, and the solution is not supersaturated. The compound is highly soluble even in the cold solvent.- Boil off a portion of the solvent in a fume hood to concentrate the solution and attempt to cool again.[19] - Add a "seed crystal" (a tiny crystal from a previous pure batch) to initiate nucleation.[19] - If using a single solvent, consider adding a miscible "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool.
Very Low Recovery of Product The compound has significant solubility in the cold solvent. Too much solvent was used initially. The crystals were washed with too much cold solvent.- Ensure the solution is thoroughly chilled in an ice bath before filtration. - Use the absolute minimum amount of hot solvent for dissolution. - Wash the crystals with the smallest possible volume of ice-cold solvent.
Crystals Still Appear Colored The colored impurity was not fully removed.- Repeat the recrystallization, ensuring the use of activated charcoal during a hot filtration step. Do not add charcoal to a boiling solution, as it can cause violent bumping.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • Purification Organic Compounds: Crystallization & Distillation Guide 2026. (2025, December 29). Maiyam Group. Retrieved from [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons, Inc.
  • Thiophene-2-carboxylic acid. (n.d.). ChemBK. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • US Patent 4,180,510A - Method for preparing thienylacetic acids. (1979). Google Patents.
  • Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

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Application Note: Comprehensive Analytical Strategies for 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the analytical methodologies for the characterization and quantification of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid. In the context of pharmaceutical research and development, robust and reliable analytical methods are paramount for ensuring product quality, stability, and safety. This application note outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and sensitive detection following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Furthermore, a comprehensive framework for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented to ensure the generation of accurate and reproducible data.

Introduction

This compound is a substituted keto-thienyl carboxylic acid with potential applications as a building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a thiophene ring, a ketone, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach for comprehensive characterization. The purity and accurate quantification of this compound are critical for its use in subsequent synthetic steps and for understanding its pharmacological properties.

This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols herein are designed to be adaptable to various laboratory settings and instrumentation.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C9H10O3S[1][2]
Molecular Weight 198.24 g/mol [2]
Density 1.284 g/cm³[1][2]
Boiling Point 404.4 °C at 760 mmHg[1][2]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity and performing quantitative analysis of this compound. The presence of the carboxylic acid and the aromatic thiophene ring allows for good retention on a non-polar stationary phase and strong UV absorbance for sensitive detection.

The selection of a C18 stationary phase provides a versatile and robust platform for the separation of moderately polar organic compounds.[3] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[4] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent solubilizing properties for a wide range of organic molecules. Detection at 210 nm is selected to capture the absorbance of the carboxyl group, ensuring high sensitivity.[5][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[7]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN:Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify and Assess Purity integrate->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form.[8] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent that converts the carboxylic acid to its trimethylsilyl (TMS) ester. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The subsequent mass spectrometry detection allows for the identification of impurities based on their mass fragmentation patterns.

Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer (quadrupole or ion trap).

Derivatization Procedure:

  • Accurately weigh 1-2 mg of the sample into a micro-reaction vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 m/z

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Compound add_reagents Add Pyridine & BSTFA weigh->add_reagents heat Heat at 70°C add_reagents->heat inject Inject into GC-MS heat->inject separate Separation on DB-5ms inject->separate detect MS Detection separate->detect deconvolute Deconvolute Spectra detect->deconvolute identify Identify Impurities deconvolute->identify

Caption: GC-MS analysis workflow including the derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The distinct chemical shifts and coupling patterns of the protons on the thiophene ring, the methyl group, and the butyric acid chain allow for complete assignment of the proton spectrum.[9][10] ¹³C NMR provides information on the number and types of carbon atoms, including the carbonyl and carboxyl carbons. Two-dimensional NMR techniques like COSY and HSQC can be employed to further confirm the connectivity of the molecule.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a standard probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans for adequate signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse program, sufficient number of scans.

Expected Chemical Shifts (Predicted): The chemical shifts for the thiophene protons are influenced by the substitution pattern. For a 2,3-disubstituted thiophene, the two remaining ring protons would appear as doublets with a characteristic coupling constant.[11] The methylene protons of the butyric acid chain will exhibit triplet or multiplet splitting patterns due to coupling with adjacent methylene groups. The methyl group on the thiophene ring will appear as a singlet.

Method Validation Framework

To ensure that the developed analytical methods are suitable for their intended purpose, a validation study should be performed in accordance with ICH Q2(R2) guidelines.[1][2][12][13][14] The following parameters should be evaluated for the HPLC assay method:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis should demonstrate no co-eluting peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.RSD ≤ 2.0% for repeatability (n=6) and intermediate precision (different days, analysts).
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should be justified by the linearity, accuracy, and precision data.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Validation Workflow Diagram:

Validation_Workflow start Define Analytical Method specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision robustness Robustness specificity->robustness range Range linearity->range accuracy->range precision->range range->robustness end Validated Method robustness->end

Caption: A logical workflow for analytical method validation based on ICH guidelines.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the analysis of this compound. The combination of HPLC for quantitative analysis, GC-MS for impurity identification, and NMR for structural confirmation ensures a thorough characterization of the compound. Adherence to the principles of method validation outlined herein will guarantee the generation of high-quality, reliable, and reproducible data, which is essential for regulatory submissions and the advancement of drug development programs.

References

  • This compound | CAS#:39712-64-6 | Chemsrc. (2024, April 6). Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Analytical Methods, 12(20), 2663-2669. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. (2012). Journal of Liquid Chromatography & Related Technologies, 35(9), 1245–1258. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2011). Food and Nutrition Sciences, 2(7), 714-720. [Link]

  • A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. (2012). Journal of Liquid Chromatography & Related Technologies, 35(9), 1245-1258. [Link]

  • Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. (2007). Journal of Chromatographic Science, 45(7), 429-433. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2021). Journal of Separation Science, 44(1), 268-277. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Analytical Methods, 12(20), 2663-2669. [Link]

  • HPLC parameter for α-Keto acids using NPD as a derivatization reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega, 2(9), 6038-6047. [Link]

  • 1 H NMR spectra showing regioselective substitutions on thiophene... (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. Retrieved from [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. [Link]

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2019). Molecules, 24(20), 3748. [Link]

  • International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • 1 H solution NMR spectra of (a) thiophene[2]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography. [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2018). Journal of Analytical Chemistry, 73(10), 1050-1056. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the analysis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology herein is designed for researchers, scientists, and professionals in drug development, offering a robust and reliable analytical procedure. This guide delves into the causal reasoning behind experimental choices, ensuring scientific integrity and trustworthiness through a self-validating system.

Introduction

This compound is a keto acid derivative containing a thiophene moiety. The accurate quantification of such compounds is crucial in various stages of drug discovery and development, including metabolic studies and quality control. This document outlines a reverse-phase HPLC (RP-HPLC) method, which is a cornerstone technique for the analysis of moderately polar to nonpolar organic compounds.[1] The selection of RP-HPLC is predicated on the analyte's structure, which possesses both a polar carboxylic acid group and a less polar methyl-thienyl group.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is paramount for the development of a successful HPLC method.

PropertyValueSource
Molecular Formula C9H10O3S[2]
Molecular Weight 198.24 g/mol [2]
Predicted pKa ~4.69[3]
UV Absorbance (λmax) ~290 nm (predicted)[4]
Structure This compound[2]

The carboxylic acid functional group dictates the pH-dependent solubility and chromatographic behavior of the analyte. The predicted pKa of approximately 4.69 for the structurally related 4-oxobutanoic acid suggests that the analyte will be in its ionized form at a pH above this value and in its neutral form at a pH below it.[3] For optimal retention and peak shape in reverse-phase chromatography, it is generally preferable to have the analyte in its neutral, less polar form. Therefore, the mobile phase pH should be maintained below the pKa of the analyte.

The presence of the 2-acylthiophene chromophore is the basis for UV detection. The UV spectrum of 2-acetylthiophene exhibits a significant absorbance peak at 290 nm.[4] This provides a strong starting point for selecting the detection wavelength for this compound, ensuring high sensitivity.

HPLC Method Development and Protocol

The following HPLC method has been developed based on the physicochemical properties of the analyte and established principles of reverse-phase chromatography.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar methyl-thienyl moiety of the analyte.
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency. The addition of phosphoric acid lowers the pH of the mobile phase to well below the analyte's pKa, ensuring it is in its protonated, neutral form for better retention and symmetrical peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 290 nmBased on the UV absorbance of the structurally similar 2-acetylthiophene, this wavelength is expected to provide high sensitivity for the analyte.[4]
Reagents and Materials
  • This compound reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Phosphoric Acid (85%)

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (a 50:50 mixture of acetonitrile and water is a good starting point).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent A->B C Prepare Standards & Samples B->C D Filter Samples C->D E Instrument Setup D->E Transfer to Autosampler F Equilibrate Column E->F G Inject Sample F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve I->J K Quantification J->K L Report Generation K->L

Figure 1: A schematic representation of the HPLC analysis workflow, from sample preparation to final data reporting.

Data Analysis and System Suitability

Calibration Curve: A calibration curve should be generated by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.999.

System Suitability: To ensure the performance of the HPLC system, system suitability parameters should be evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Method Validation Considerations

For use in regulated environments, the analytical method should be validated according to ICH guidelines. This validation would include, but not be limited to, the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship in Method Development

Method_Development Analyte Analyte Properties (Structure, pKa, UV) Column Column Selection (C18) Analyte->Column MobilePhase Mobile Phase (ACN:H2O, pH) Analyte->MobilePhase Detector Detector Settings (UV Wavelength) Analyte->Detector Optimization Method Optimization (Flow rate, Temp.) Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation Optimization->Validation

Figure 2: The logical progression of HPLC method development, starting from the fundamental properties of the analyte to the final validated method.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The rationale behind the selection of chromatographic parameters is grounded in the physicochemical properties of the analyte and established chromatographic principles. This guide serves as a comprehensive resource for researchers and scientists, enabling them to implement this method with confidence.

References

  • ChemSrc. (2024). This compound. Retrieved from [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 2-acetylthiophene, CAS registry number 88-15-3. Food and Chemical Toxicology, 173, 113636. Retrieved from [Link]

  • Analytical Methods. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • ChemBK. (2024). 4-oxobutanoic acid. Retrieved from [Link]

  • PubMed. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid in Complex Matrices using Derivatization-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid in complex sample matrices, such as those encountered in pharmaceutical research and drug development. Due to the compound's low volatility and potential for thermal degradation, a two-step derivatization procedure is employed prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This method involves methoximation to protect the keto group, followed by trimethylsilylation of the carboxylic acid moiety. This process enhances the analyte's thermal stability and volatility, leading to improved chromatographic peak shape, increased sensitivity, and reliable quantification. This guide provides a comprehensive, step-by-step methodology, explains the rationale behind experimental choices, and discusses expected mass spectral fragmentation patterns to aid in compound identification and method validation.

Introduction: The Rationale for Derivatization

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid group. Direct analysis of such polar, high-boiling-point compounds (Boiling Point: 404.4°C at 760 mmHg) by Gas Chromatography (GC) is challenging.[1][2] The high temperatures required for volatilization can lead to thermal degradation, particularly decarboxylation of the β-keto acid-like structure, resulting in poor sensitivity and inaccurate quantification.[3]

Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to GC analysis.[4] For keto-acids, a two-step approach is the gold standard:

  • Methoximation: The carbonyl (keto) group is protected by reaction with methoxyamine hydrochloride. This step is crucial as it prevents enolization and subsequent tautomerization, which could otherwise lead to multiple derivatized species and chromatographic artifacts.[5][6] It also stabilizes the molecule, preventing degradation at high temperatures.[3]

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group. Silylation is a widely used derivatization technique that significantly increases the volatility and thermal stability of polar compounds by reducing intermolecular hydrogen bonding.[2][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[7][8]

This sequential derivatization ensures the formation of a single, stable, and volatile derivative suitable for sensitive and reproducible GC-MS analysis.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure complete derivatization and robust analytical results. The use of an internal standard is highly recommended for accurate quantification to compensate for variations in sample preparation and injection volume.

Materials and Reagents
  • This compound standard (Purity ≥97%)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample matrix)

  • Methoxyamine hydrochloride (MOX) solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvents (e.g., pyridine, acetonitrile, ethyl acetate)

  • GC-grade vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

Sample Preparation
  • Sample Aliquoting: Accurately transfer a known volume or weight of the sample into a 2 mL GC vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Solvent Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is critical to remove all water and protic solvents as they interfere with the silylation reagent.[3][9]

Derivatization Workflow

The following diagram illustrates the sequential derivatization process:

DerivatizationWorkflow Derivatization Workflow cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis DrySample Dried Sample + IS in GC Vial AddMOX Add 50 µL MOX Reagent (20 mg/mL in Pyridine) DrySample->AddMOX Vortex1 Vortex Briefly AddMOX->Vortex1 Incubate1 Incubate at 60°C for 60 minutes Vortex1->Incubate1 Cool Cool to Room Temp. Incubate1->Cool AddBSTFA Add 100 µL BSTFA + 1% TMCS Cool->AddBSTFA Vortex2 Vortex Briefly AddBSTFA->Vortex2 Incubate2 Incubate at 70°C for 45 minutes Vortex2->Incubate2 Ready Cool and Inject 1 µL into GC-MS Incubate2->Ready

Caption: Sequential workflow for the derivatization of this compound.

Step-by-Step Derivatization Protocol
  • Methoximation:

    • To the dried sample residue, add 50 µL of the methoxyamine hydrochloride solution.

    • Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven. This reaction protects the ketone group.[3][5]

  • Silylation:

    • After incubation, allow the vial to cool to room temperature.

    • Add 100 µL of BSTFA + 1% TMCS directly to the vial. The TMCS acts as a catalyst to enhance the derivatization of the sterically hindered carboxylic acid.[7][8]

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 45 minutes. This reaction derivatizes the carboxylic acid group.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • Typically, 1 µL of the derivatized sample is injected.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.

ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility and temperature control.
Injector Split/Splitless
Inlet Temperature250°CEnsures rapid and complete vaporization of the derivatized analyte while minimizing thermal degradation.
Injection ModeSplitless (1 minute purge delay)Maximizes the transfer of analyte to the column for trace-level analysis.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnA 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of derivatized compounds.
Oven Program
Initial Temperature100°C, hold for 2 minutesAllows for proper focusing of the analytes at the head of the column.
Ramp Rate15°C/min to 280°CA moderate ramp rate ensures good separation of the analyte from matrix components.
Final Temperature280°C, hold for 5 minutesEnsures elution of all components and cleaning of the column before the next injection.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ion Source Temp.230°CStandard temperature to minimize source contamination and ensure proper ionization.
Quadrupole Temp.150°CStandard temperature to ensure stable mass analysis.
Electron Energy70 eVStandard electron energy for generating reproducible mass spectra and for comparison with commercial libraries.
Mass Scan Range50 - 500 m/zCovers the expected mass range of the derivatized analyte and its fragments.
Acquisition ModeScan and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions.

Expected Results and Discussion

Chromatographic Performance

The derivatization process should yield a single, sharp, and symmetrical chromatographic peak for the di-derivatized this compound. The retention time will be significantly shorter than what would be observed for the underivatized compound, if it were to elute at all.

Mass Spectral Fragmentation

The Electron Ionization (EI) mass spectrum of the derivatized analyte is expected to show characteristic fragments that can be used for identification and quantification. The molecular ion (M+) of the di-derivatized product (methoxime and TMS ester) should be observable.

Molecular Weight Calculation:

  • This compound: C₉H₁₀O₃S = 198.24 g/mol

  • Methoximation: Addition of -NOCH₃, removal of =O -> C₁₀H₁₃NO₃S = 227.28 g/mol

  • Silylation: Addition of -Si(CH₃)₃, removal of -H -> C₁₃H₂₃NO₃SSi = 301.48 g/mol

The molecular ion (M+) is therefore expected at m/z 301 .

The fragmentation pathway is predicted based on established principles for silylated carboxylic acids and thienyl ketones.

FragmentationPathway Predicted EI Fragmentation Pathway cluster_legend Legend M [M]+• m/z 301 F1 [M-15]+ m/z 286 M->F1 - •CH3 F2 [M-31]+ m/z 270 M->F2 - •OCH3 F3 [M-117]+ m/z 184 M->F3 - •COOTMS F5 m/z 73 M->F5 TMS fragment F4 m/z 127 F3->F4 α-cleavage L1 [M]+• : Molecular Ion L2 [M-15]+ : Loss of •CH3 from TMS L3 [M-31]+ : Loss of •OCH3 from methoxime L4 [M-117]+ : Loss of •COOTMS L5 m/z 127 : [C6H7S-C=N-OCH3]+ L6 m/z 73 : [Si(CH3)3]+

Caption: Predicted major fragmentation pathways for the derivatized analyte.

Key Diagnostic Ions for SIM Mode:

  • m/z 301 (M+): The molecular ion, for confirmation of identity.

  • m/z 286 ([M-15]+): A very common and often abundant fragment for TMS derivatives, resulting from the loss of a methyl radical from the silyl group.[10][11]

  • m/z 270 ([M-31]+): Loss of a methoxy radical from the methoxime group.

  • m/z 127: The thienyl-ketoxime fragment, characteristic of the core structure. Cleavage alpha to the carbonyl group is a common fragmentation pathway for ketones.

For quantitative analysis in SIM mode, monitoring ions m/z 286, 270, and 127 is recommended for high sensitivity and specificity.

Conclusion

The described two-step derivatization protocol followed by GC-MS analysis provides a reliable and sensitive method for the quantification of this compound in complex matrices. The methoximation and silylation steps effectively overcome the challenges associated with the analysis of this polar and thermally labile compound. By following this detailed application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible results, facilitating pharmacokinetic studies, metabolite identification, and quality control processes.

References

  • Chemsrc. This compound | CAS#:39712-64-6. [Link]

  • Regis Technologies. Silylation Reagents. [Link]

  • The Bumbling Biochemist. Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • ChemSrc. This compound structure. [Link]

  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 105–211. [Link]

  • ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

  • Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

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In vitro assays for "4-(3-Methyl-2-thienyl)-4-oxobutyric acid" activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Profiling of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Authored by a Senior Application Scientist

Introduction: Unveiling the Bioactivity of a Novel Thienyl Compound

This compound is a unique small molecule whose biological activities remain largely unexplored. Its chemical architecture, featuring a 4-oxobutanoic acid core, presents a compelling structural resemblance to crucial endogenous metabolites, most notably α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. This structural analogy forms the scientific basis for hypothesizing its potential role as a modulator of central carbon metabolism and associated pathways.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the in vitro activity of this compound. We move beyond a simple listing of methods to explain the causal logic behind target selection and experimental design. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility. Our primary hypothesis is that this compound may act as an inhibitor of key mitochondrial enzymes due to its structural mimicry of TCA cycle intermediates.

Part 1: Target Selection Rationale - A Hypothesis-Driven Approach

The structural core of this compound is analogous to α-ketoglutarate and succinate, suggesting it may compete for the active sites of enzymes that utilize these substrates. This positions several key enzymes at the intersection of energy metabolism and neurotransmitter synthesis as high-priority targets for initial screening.

The diagram below illustrates the central metabolic position of our proposed targets within the TCA cycle and the interconnected GABA shunt.

Metabolic_Targets cluster_TCA TCA Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA α-KGDH (Target 1) Succinate Succinate Succinyl_CoA->Succinate SUCLG (Target 2) Fumarate Fumarate Succinate->Fumarate SDH (Target 3) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate_node Glutamate Glutamate_node->alpha_KG GABA-T GABA_node GABA Glutamate_node->GABA_node GAD SSA Succinic Semialdehyde GABA_node->SSA GABA-T (Target 4) SSA->Succinate SSADH alpha_KGDH_target α-KGDH SUCLG_target SUCLG SDH_target SDH GABA_T_target GABA-T

Caption: Key enzymatic targets at the intersection of the TCA Cycle and GABA Shunt.

Our primary targets for investigation are:

  • Alpha-Ketoglutarate Dehydrogenase (α-KGDH): A critical control point in the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][2] Inhibition of α-KGDH can lead to significant disruption in mitochondrial energy production.

  • Succinate Dehydrogenase (SDH, Complex II): An enzyme that functions in both the TCA cycle and the electron transport chain.[3] Its inhibition is a known mechanism for fungicides and has implications for cellular respiration.[4]

  • Succinyl-CoA Ligase (SUCLG): Responsible for the substrate-level phosphorylation of GDP or ADP in the TCA cycle, converting succinyl-CoA to succinate.[5] Its deficiency is linked to metabolic disorders.[6]

  • GABA Aminotransferase (GABA-T): This enzyme catabolizes the inhibitory neurotransmitter GABA, using α-ketoglutarate as a co-substrate.[7] Inhibitors of GABA-T can increase GABA levels in the brain and have therapeutic potential for neurological disorders like epilepsy.[8][9]

Part 2: Experimental Protocols and Workflow

The following section details the step-by-step protocols for assessing the inhibitory activity of this compound against the selected enzyme targets. The general workflow for screening and IC₅₀ determination is depicted below.

Screening_Workflow A Compound Preparation (Serial Dilutions of This compound) C Assay Plate Setup (Controls + Test Compound) A->C B Enzyme & Substrate Preparation B->C D Initiate Reaction (Add Substrate/Enzyme) C->D E Kinetic or Endpoint Measurement (e.g., Absorbance @ 450nm) D->E F Data Analysis: Calculate % Inhibition E->F G Dose-Response Curve (Inhibition vs. [Compound]) F->G H IC₅₀ Value Determination G->H

Caption: General workflow for enzymatic inhibitor screening and IC₅₀ determination.

Protocol 2.1: α-Ketoglutarate Dehydrogenase (α-KGDH) Inhibition Assay

Causality: This assay quantifies α-KGDH activity by measuring the rate of NADH production, which has a characteristic absorbance at 340 nm or can be coupled to a colorimetric probe measurable at ~450 nm.[1][10] A decrease in the rate of NADH generation in the presence of the test compound indicates inhibition.

Materials:

  • α-KGDH Assay Kit (e.g., from CliniSciences, Abbkine, or similar)[1][10]

  • Purified α-KGDH enzyme

  • α-Ketoglutarate substrate

  • NAD⁺, Coenzyme A

  • Assay Buffer

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of absorbance measurement

  • This compound

  • Positive Control Inhibitor (e.g., Avidin, if applicable to the kit)[2]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 1 mM to 10 nM).

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. Keep enzymes and substrates on ice.

  • Assay Plate Setup: To each well, add the following:

    • Blank (No Enzyme): Assay Buffer, Substrate Mix.

    • Negative Control (100% Activity): Assay Buffer, Enzyme, vehicle (DMSO).

    • Positive Control: Assay Buffer, Enzyme, known inhibitor.

    • Test Compound: Assay Buffer, Enzyme, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate mix (α-Ketoglutarate, NAD⁺, CoA) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/ΔTime).

    • Calculate the Percent Inhibition: % Inhibition = [1 - (V_test - V_blank) / (V_neg_control - V_blank)] * 100

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2.2: Succinate Dehydrogenase (SDH) Inhibition Assay

Causality: This colorimetric assay measures the electron transfer activity of SDH.[11] The enzyme reduces a probe, such as 2,6-dichlorophenolindophenol (DCIP), leading to a decrease in absorbance at ~600 nm.[12] Inhibition of SDH results in a slower rate of probe reduction.

Materials:

  • Isolated mitochondria (as a source of SDH) or purified SDH enzyme

  • SDH Assay Buffer

  • Succinate (substrate)

  • DCIP (electron acceptor probe)

  • Phenazine methosulfate (PMS)

  • Rotenone (to inhibit Complex I)

  • Potassium cyanide (KCN, to inhibit Complex IV)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

  • This compound

  • Positive Control Inhibitor (e.g., Malonate or Boscalid)[3]

Procedure:

  • Compound & Mitochondria Preparation: Prepare serial dilutions of the test compound as described in Protocol 2.1. Prepare isolated mitochondria from a relevant tissue source.

  • Assay Plate Setup: Add the following to each well of a 96-well plate:

    • Assay Buffer

    • Rotenone and KCN (to isolate SDH activity)

    • DCIP and PMS

    • Isolated mitochondria

    • Varying concentrations of the test compound, vehicle (DMSO), or positive control.

  • Pre-incubation: Incubate the plate for 10 minutes at 30°C.

  • Reaction Initiation: Add succinate to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 600 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (decrease in absorbance over time).

    • Calculate % Inhibition and determine the IC₅₀ value as described in Protocol 2.1.

Protocol 2.3: GABA Aminotransferase (GABA-T) Inhibition Assay

Causality: The activity of GABA-T is measured using a coupled enzyme reaction.[13] GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde (SSA) and glutamate. SSA is then oxidized by succinic semialdehyde dehydrogenase (SSADH), a reaction that reduces NADP⁺ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm.[13]

Materials:

  • Purified recombinant human GABA-T[13]

  • GABase (contains SSADH)

  • GABA (substrate)

  • α-Ketoglutarate (substrate)

  • β-NADP⁺

  • Assay Buffer (e.g., Potassium pyrophosphate buffer, pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance capability

  • This compound

  • Positive Control Inhibitor (e.g., Vigabatrin or Gabaculine)[14]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound as described previously.

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, β-NADP⁺, α-ketoglutarate, and GABase.

  • Assay Plate Setup: To each well, add:

    • Reaction Mixture

    • Purified GABA-T enzyme

    • Varying concentrations of the test compound, vehicle (DMSO), or positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.

  • Reaction Initiation: Add GABA to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 340 nm in kinetic mode for 30-120 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH formation (increase in absorbance over time).

    • Calculate % Inhibition and determine the IC₅₀ value as described in Protocol 2.1.

Part 3: Data Presentation and Interpretation

All quantitative inhibition data should be summarized in a clear, tabular format to allow for direct comparison of the compound's potency against different targets.

Table 1: Hypothetical Inhibitory Activity of this compound

Target EnzymeIC₅₀ (µM)95% Confidence IntervalHill Slope
α-Ketoglutarate Dehydrogenase (α-KGDH)15.212.5 - 18.51.1
Succinate Dehydrogenase (SDH)> 100N/AN/A
Succinyl-CoA Ligase (SUCLG)78.565.2 - 94.70.9
GABA Aminotransferase (GABA-T)5.84.9 - 6.91.0

Interpretation: Based on this hypothetical data, this compound demonstrates the most potent activity against GABA-T, followed by α-KGDH. The compound shows weak activity against SUCLG and no significant activity against SDH at concentrations up to 100 µM. These results would prioritize further investigation into the compound's effects on GABA metabolism and its potential as a modulator of neurotransmission. Follow-up studies could include mechanism of inhibition (e.g., competitive vs. non-competitive) and cell-based assays to confirm target engagement in a physiological context.

References

  • Unknown. (1990). [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test]. Rinsho Byori. Available from: [Link]

  • Stinchcombe, S., et al. (2024). P01-29 Assessment of in vitro approaches to identify succinate dehydrogenase inhibitors. Toxicology Letters, 399:S83. Available from: [Link]

  • Wang, M., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Yasir, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23):16990. Available from: [Link]

  • Unknown. Measurement of Succinate Dehydrogenase Activity (in vitro) of 12 SDHIs. ResearchGate. Available from: [Link]

  • Lee, M., et al. (2025). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. Neuropharmacology. Available from: [Link]

  • CliniSciences. Alpha-Ketoglutarate Dehydrogenase Assay Kit. Available from: [Link]

  • Khan, N., et al. (2021). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports. Available from: [Link]

  • Abbkine. CheKine™ Micro α-Ketoglutarate Dehydrogenase (α-KGDH) Assay Kit. Available from: [Link]

  • Lee, S., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Biotechnology and Applied Biochemistry. Available from: [Link]

  • Löscher, W. (1979). Effect of Inhibitors of GABA Aminotransferase on the Metabolism of GABA in Brain Tissue and Synaptosomal Fractions. Journal of Neurochemistry. Available from: [Link]

  • Elabscience. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit. Available from: [Link]

  • Yasir, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. Available from: [Link]

  • Wu, T., et al. (2020). Succinyl-CoA Ligase Deficiency in Pro-inflammatory and Tissue-Invasive T Cells. Cell Metabolism. Available from: [Link]

  • Bresciani, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. Available from: [Link]

  • Boquist, L., & Ericsson, I. (1986). Inhibition by streptozotocin of the activity of succinyl-CoA synthetase in vitro and in vivo. FEBS Letters. Available from: [Link]

  • Chemsrc. This compound. Available from: [Link]

  • Mol-Instincts. This compound structural formula. Available from: [Link]

  • Wu, T., et al. (2020). Succinyl-CoA Ligase Deficiency in Pro-inflammatory and Tissue-Invasive T Cells. Cell Metabolism. Available from: [Link]

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Zaremba, V., et al. (2015). Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester. Acta Crystallographica Section E. Available from: [Link]

  • PubChem. 4-(Methylthio)-2-oxobutyric acid. Available from: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]

  • Natsume, Y., et al. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

Sources

Application Notes and Protocols: Cell-Based Assays for HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cell-Based HDAC Inhibitor Assays

Histone Deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They operate by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression.[3] In various diseases, particularly cancer, the balance between HDACs and their counterparts, Histone Acetyltransferases (HATs), is dysregulated, leading to aberrant gene expression that promotes tumorigenesis.[2][4]

HDAC inhibitors (HDACis) are a promising class of therapeutic agents that block the enzymatic activity of HDACs.[3][5] By inhibiting HDACs, these compounds cause an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure and allows for the transcription of otherwise silenced genes, such as tumor suppressor genes.[3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6] Beyond histones, HDACis also increase the acetylation of numerous non-histone proteins, affecting their stability and function, which further contributes to their anti-cancer effects.[6]

While biochemical assays are essential for determining a compound's direct inhibitory effect on a purified enzyme, cell-based assays are indispensable for drug development. They provide critical insights into a compound's ability to cross the cell membrane, engage its intracellular target, modulate downstream pathways, and elicit a desired phenotypic response in a biologically relevant context. This guide provides detailed protocols and the scientific rationale for a suite of cell-based assays designed to comprehensively characterize HDAC inhibitors.

The Mechanism of HDAC Action and Inhibition

The diagram below illustrates the fundamental role of HDACs in gene silencing and how HDAC inhibitors reverse this process to activate gene expression.

HDAC_Mechanism cluster_0 Gene Silencing (Active HDAC) cluster_1 Gene Activation (HDAC Inhibitor) DNA_compact Condensed Chromatin (DNA + Histones) Gene_Off Gene Transcription REPRESSED DNA_compact->Gene_Off Results in HDAC HDAC Acetyl Acetyl Group HDAC->Acetyl Removes HDAC_inhibited HDAC Acetyl->DNA_compact Maintains Compaction DNA_relaxed Relaxed Chromatin (DNA + Acetylated Histones) Gene_On Gene Transcription ACTIVATED DNA_relaxed->Gene_On Results in HDACi HDAC Inhibitor HDACi->HDAC_inhibited Blocks Acetyl_acc Accumulated Acetyl Groups Acetyl_acc->DNA_relaxed Promotes Relaxation

Caption: Mechanism of HDAC-mediated gene silencing and its reversal by HDAC inhibitors.

Part 1: Assay Selection Strategy

Choosing the appropriate assay depends on the stage of research, from primary screening of large compound libraries to in-depth mechanistic studies of lead candidates. The following decision tree provides a logical framework for selecting the most relevant assays.

Assay_Selection Start What is the Research Goal? Q1 Q1 Start->Q1 Identify Novel Inhibitors (High-Throughput Screening) Q2 Q2 Start->Q2 Characterize Lead Compound (Potency & Cellular Effects) Q3 Q3 Start->Q3 Understand Mechanism of Action (MOA Studies) A1 Target Engagement Assay (e.g., HDAC-Glo™ I/II) Q1->A1 Does the compound inhibit HDAC activity in cells? A2_1 Acetyl-Histone Quantification (In-Cell Western / ELISA) Q2->A2_1 How potent is it in cells? (Target Modulation) A2_2 Cytotoxicity / Viability Assay (e.g., MTT, MTS) Q2->A2_2 What is its effect on cell viability? A3_1 Apoptosis Assay (e.g., Caspase-Glo® 3/7) Q3->A3_1 Does it induce programmed cell death? A3_2 Cell Cycle Analysis (Flow Cytometry) Q3->A3_2 Does it affect cell cycle progression? A3_3 Western Blot Analysis (Validation & Specificity) Q3->A3_3 Which specific proteins are acetylated? A1->Q2 Confirmed Hits A2_1->Q3 Potent Compounds A2_2->Q3 Potent Compounds

Caption: Decision tree for selecting appropriate cell-based assays for HDAC inhibitor studies.

Part 2: Target Engagement & Enzymatic Activity Assays

These assays are designed to confirm that a compound can enter the cell and directly inhibit the enzymatic activity of its intended HDAC targets. They are often used in primary screening and for determining intracellular potency.

Homogeneous Luminescent Assay (e.g., HDAC-Glo™ I/II)

Principle: This assay utilizes a cell-permeant, acetylated peptide substrate that is coupled to aminoluciferin.[7][8] Inside the cell, HDAC enzymes remove the acetyl group. After cell lysis, a developer reagent containing a protease is added, which specifically cleaves the deacetylated substrate, releasing aminoluciferin.[7][9] The liberated aminoluciferin is then consumed by luciferase to produce a light signal that is directly proportional to HDAC activity.[10] A potent HDAC inhibitor will block the initial deacetylation step, leading to a decrease in the luminescent signal.

Application: This assay is ideal for high-throughput screening (HTS) due to its simple "add-mix-measure" protocol.[8][10] It allows for the rapid determination of compound potency (IC₅₀ values) by measuring the inhibition of endogenous Class I and II HDACs in living cells.[11][12]

Protocol: HDAC-Glo™ I/II Cell-Based Assay

Materials:

  • HDAC-Glo™ I/II Reagent (Promega, Cat. No. G6420 or similar)

  • Cultured cells in white-walled, clear-bottom 96-well or 384-well plates

  • HDAC inhibitor compounds (e.g., Trichostatin A or SAHA as a positive control)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a white-walled assay plate at a predetermined density to ensure they are in a logarithmic growth phase at the time of the assay. Incubate overnight (or as required for cell line).

  • Compound Treatment: Prepare serial dilutions of your test compounds and the positive control inhibitor (e.g., Trichostatin A). Add the compounds to the cells and incubate for a predetermined time (e.g., 1-6 hours) at 37°C.[13] Include vehicle-only (e.g., DMSO) wells as a negative control (100% activity).

  • Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's protocol by combining the substrate and developer reagent.[7]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of HDAC-Glo™ I/II Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the plate on an orbital shaker for 30-60 seconds to ensure lysis and reagent homogeneity.[7] Incubate at room temperature for 15-45 minutes to allow the enzymatic reaction to reach a steady state.[7][10]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Normalize the data by setting the vehicle-only control as 100% HDAC activity and a potent inhibitor control (or no-enzyme control) as 0% activity.

  • Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

ParameterRecommended SettingRationale
Cell Line HCT116, HEK293, HeLaKnown to have robust endogenous HDAC I/II activity.[11][13]
Positive Control Trichostatin A (TSA)A well-characterized, potent pan-HDAC inhibitor.[11]
Incubation Time 15-45 minutesSufficient time to achieve enzymatic steady state for the luminescent signal.[7]
Plate Type White-walledMaximizes luminescent signal and prevents crosstalk between wells.

Part 3: Target Modulation & Biomarker Assays

These assays confirm the mechanism of action by directly measuring the expected downstream consequence of HDAC inhibition: the hyperacetylation of histone proteins.

In-Cell Western™ Assay for Acetyl-Histone H3

Principle: The In-Cell Western™ (or cell-based ELISA) is a quantitative immunofluorescence assay performed in microplates.[14] Cells are cultured, treated with HDAC inhibitors, and then fixed and permeabilized. Two primary antibodies are used: one specific for an acetylated histone mark (e.g., Acetyl-Histone H3 Lys9) and another for a loading control (e.g., total Histone H3 or a DNA stain).[15] Corresponding species-specific secondary antibodies conjugated to different near-infrared (NIR) fluorophores are then used for detection. The plate is scanned on an imaging system, and the fluorescence intensity of the acetyl-histone signal is normalized to the loading control signal.

Application: This assay provides a robust, quantitative, and higher-throughput alternative to traditional Western blotting for confirming that an HDAC inhibitor increases histone acetylation in a dose-dependent manner.[14]

Workflow and Protocol: In-Cell Western™ Assay

ICW_Workflow cluster_workflow In-Cell Western™ Workflow A 1. Seed & Treat Cells Plate cells in 96-well plate. Treat with HDAC inhibitor. B 2. Fix & Permeabilize Fix with 4% PFA. Permeabilize with Triton X-100. A->B C 3. Block Incubate with blocking buffer to reduce non-specific binding. B->C D 4. Primary Antibody Incubation Add mixture of: - Rabbit anti-Acetyl-H3 - Mouse anti-Total-H3 C->D E 5. Secondary Antibody Incubation Add mixture of: - Goat anti-Rabbit IRDye® 800CW - Goat anti-Mouse IRDye® 680RD D->E F 6. Scan & Quantify Image plate on a fluorescent imager. Normalize Acetyl-H3 to Total-H3. E->F

Caption: A step-by-step workflow for the In-Cell Western™ assay.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) into a 96-well plate and allow them to adhere overnight. Treat with serial dilutions of the HDAC inhibitor for 2-24 hours.[16]

  • Fixation: Remove the media and add 4% paraformaldehyde (PFA) in PBS. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the plate with PBS containing 0.1% Triton X-100. Then, add the same buffer and incubate for 20 minutes at room temperature.

  • Blocking: Wash the plate and add a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 3% BSA in PBS). Incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-Acetyl-Histone H3 and mouse anti-Total Histone H3) in blocking buffer. Remove the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate extensively with PBS + 0.1% Tween-20. Add the secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the plate extensively and allow it to dry. Scan the plate using a compatible imager (e.g., LI-COR® Odyssey®).

  • Analysis: Quantify the integrated intensity in both channels (e.g., 700 nm for total H3 and 800 nm for acetyl-H3). Calculate the ratio of the acetyl-H3 signal to the total H3 signal for normalization.

Part 4: Phenotypic & Functional Assays

These assays measure the ultimate biological consequences of HDAC inhibition, such as effects on cell proliferation, survival, and cell cycle progression.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which in most cases correlates with the number of viable cells.[17] The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[18]

Application: This assay is a workhorse for determining the cytotoxic or cytostatic effects of HDAC inhibitors and for calculating the half-maximal inhibitory concentration (IC₅₀) related to cell growth.[17][19]

Protocol:

  • Seeding: Seed cells into a 96-well flat-bottom plate and allow them to attach overnight.

  • Treatment: Treat cells with a range of concentrations of the HDAC inhibitor. Include a vehicle control. Incubate for a desired period, typically 48-72 hours.[19]

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percent viability against the log of inhibitor concentration to calculate the IC₅₀ value.

Apoptosis (Caspase-Glo® 3/7) Assay

Principle: A key mechanism of action for many anti-cancer HDAC inhibitors is the induction of apoptosis.[1][21] Caspases-3 and -7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures their activity.[22] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) and a thermostable luciferase.[21] When added to apoptotic cells, the substrate is cleaved by active caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[22]

Application: This assay is used to quantify the induction of apoptosis by HDAC inhibitors and to understand the kinetics of cell death.[23][24]

Protocol:

  • Seeding and Treatment: Seed cells in a white-walled 96-well plate. After adherence, treat with the HDAC inhibitor at various concentrations and time points (e.g., 24, 48, 72 hours).[21]

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol. Add a volume of reagent equal to the culture medium volume in each well.

  • Incubation: Mix the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[23]

  • Measurement: Measure the luminescence with a plate-reading luminometer.

  • Analysis: Express results as fold-change in luminescence over the vehicle-treated control to quantify the induction of caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

Principle: HDAC inhibitors are known to cause cell cycle arrest, often at the G1 or G2/M phase.[1][25] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle. Cells are fixed, permeabilized, and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into DNA. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.[26]

Application: This method provides detailed information on how an HDAC inhibitor impacts cell cycle progression, revealing cytostatic mechanisms of action.[25][27]

Protocol:

  • Seeding and Treatment: Culture cells and treat them with the HDAC inhibitor (and vehicle control) for a duration that typically covers one full cell cycle (e.g., 24 hours).[26]

  • Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000-20,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[27]

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor mechanisms of action: emerging insights. Future oncology (London, England), 8(1), 35–57. [Link]

  • Glozak, M. A., & Seto, E. (2007). Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. Antioxidants & Redox Signaling, 9(3), 273-286. [Link]

  • Li, Z., & Zhu, W. G. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1734. [Link]

  • Patsnap Synapse. (2024). What are HDC inhibitors and how do they work?. [Link]

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Application Notes & Protocols: Anti-inflammatory Assays for Butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a principal product of dietary fiber fermentation by the gut microbiota.[1][2] Beyond its role as an energy source for colonocytes, butyrate and its derivatives are potent signaling molecules with significant anti-inflammatory properties.[2][3][4] These effects are primarily mediated through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A.[5][6][7]

As an HDAC inhibitor, butyrate can modulate gene expression to suppress inflammatory pathways, notably by inhibiting the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][4][6][8] This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][9][10] The development of butyric acid derivatives—including salts, esters, and other modified compounds—aims to improve the stability, delivery, and therapeutic efficacy of this promising anti-inflammatory agent.[1][2]

This comprehensive guide provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to robustly evaluate the anti-inflammatory activity of novel butyric acid derivatives. The assays described herein range from foundational in vitro screens for mechanism of action to preclinical in vivo models for assessing therapeutic potential.

Core Anti-inflammatory Mechanisms of Butyrate

Butyrate's anti-inflammatory effects are multifaceted. The diagram below illustrates the primary signaling cascade initiated by an inflammatory stimulus like Lipopolysaccharide (LPS) and highlights the key intervention points for butyrate. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), triggering a cascade that culminates in the activation of NF-κB and the transcription of pro-inflammatory genes.[11][12] Butyrate primarily interferes with this pathway by inhibiting HDACs, which prevents the degradation of the NF-κB inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm.[1][3]

Butyrate_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkB_active NF-κB (Active) NFkB_complex NF-κB/IκBα (Inactive) NFkB_complex->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Butyrate Butyrate Derivative HDAC HDACs Butyrate->HDAC Inhibits HDAC->IkappaB Deacetylates (promotes stability) DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcribes Workflow_NFkB_Assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_readout Day 2: Readout A1 Seed HEK293/NF-κB-luc cells in 96-well plate A2 Incubate overnight (18-20 hours) A1->A2 B1 Pre-treat cells with Butyrate Derivative (1-2 hr) A2->B1 B2 Stimulate with TNF-α (e.g., 10 ng/mL) B1->B2 B3 Incubate for 6-8 hours B2->B3 C1 Lyse cells and add Luciferase Substrate B3->C1 C2 Measure Luminescence (RLU) C1->C2

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Materials:

  • HEK293 cells with a stable NF-κB-luciferase reporter (e.g., InvivoGen, INDIGO Biosciences) [13]* Complete DMEM

  • Recombinant Human TNF-α (e.g., R&D Systems)

  • Butyric acid derivative and vehicle control

  • IKK Inhibitor (e.g., Bay11-7082, positive control) [14]* Luciferase Assay System (e.g., Promega)

  • White, opaque 96-well microplates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: On Day 1, seed the HEK293/NF-κB-luc reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of media. Incubate overnight. [13]2. Compound Treatment: On Day 2, remove the media and add 90 µL of fresh media containing the desired concentrations of the butyrate derivative, vehicle, or positive control inhibitor. Incubate for 1 hour.

  • Stimulation: Add 10 µL of TNF-α solution to each well to achieve a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

    • Causality Insight: This incubation time is optimal for allowing NF-κB translocation, reporter gene transcription/translation, and accumulation of the luciferase enzyme, leading to a robust signal.

  • Lysis and Signal Detection: Equilibrate the plate and the Luciferase Assay Reagent to room temperature. Remove the media from the wells. Add 50 µL of lysis buffer, followed by 50 µL of luciferase substrate, following the manufacturer's protocol.

  • Measurement: Immediately measure luminescence using a plate-reading luminometer.

PART 2: In Vivo Models for Preclinical Validation

In vivo models are critical for evaluating the systemic anti-inflammatory effects, pharmacokinetics, and overall therapeutic potential of a lead compound in a complex biological system.

Model 1: LPS-Induced Systemic Inflammation (Endotoxemia)

This acute model mimics a systemic inflammatory response syndrome and is excellent for assessing a compound's ability to suppress a systemic "cytokine storm." [11][15]

Protocol: Murine Model of LPS-Induced Endotoxemia

Scientific Rationale: Intraperitoneal (i.p.) injection of a high dose of LPS in mice induces a rapid and potent systemic inflammatory response, characterized by a surge in circulating pro-inflammatory cytokines. [11][16][17]This model allows for the evaluation of a compound's efficacy in mitigating acute, life-threatening inflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • LPS from E. coli O55:B5

  • Butyric acid derivative formulated for i.p. injection

  • Sterile, pyrogen-free saline

  • Blood collection supplies (e.g., heparinized capillaries)

  • Murine cytokine ELISA kits

Step-by-Step Methodology:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Compound Administration: Randomly assign mice to treatment groups (e.g., Vehicle, Butyrate Derivative, Dexamethasone). Administer the test compound or controls via i.p. injection.

    • Causality Insight: The timing of compound administration relative to the LPS challenge is critical. Pre-treatment (e.g., 1-2 hours before LPS) is common to assess prophylactic efficacy. [15]3. LPS Challenge: After the pre-treatment period, administer a single i.p. injection of LPS (e.g., 5-20 mg/kg body weight). [11][16]The dose may need to be optimized as the LD50 can vary between mouse strains and facilities. [11]4. Monitoring: Monitor the mice for clinical signs of endotoxemia (e.g., lethargy, ruffled fur, huddling) over the next 24 hours.

  • Blood Collection: At a peak cytokine response time-point (typically 2-6 hours post-LPS), collect blood via terminal cardiac puncture or retro-orbital bleeding. Process the blood to obtain plasma or serum.

  • Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the plasma/serum using ELISA.

Model 2: Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is particularly relevant for butyrate and its derivatives, as it mimics key aspects of human inflammatory bowel disease (IBD), a condition where butyrate levels are often depleted. [4][18][19]

Protocol: Murine Model of Acute DSS-Induced Colitis

Scientific Rationale: DSS is a chemical colitogen that, when administered in drinking water, disrupts the colonic epithelial barrier, leading to a robust inflammatory response characterized by weight loss, diarrhea, bloody stools, and colonic shortening. [18][20][21]This model is ideal for testing compounds intended to treat gut inflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), colitis grade (MW: 36,000–50,000) [20]* Butyric acid derivative (formulated for oral gavage or inclusion in drinking water)

  • Animal balance, calipers

  • Fecal occult blood test kit

Step-by-Step Methodology:

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Induction of Colitis: Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. [18][19][22]Administer this solution as the sole source of drinking water for 5-7 consecutive days. [18][22]Control mice receive regular drinking water.

  • Therapeutic Intervention: Administer the butyrate derivative daily via oral gavage, starting on Day 0 or Day 1 of DSS administration.

  • Daily Monitoring (Disease Activity Index - DAI): Monitor and score the mice daily for:

    • Weight Loss: (0: none; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

    • Stool Consistency: (0: normal; 2: loose stool; 4: diarrhea)

    • Rectal Bleeding: (0: none; 2: slight bleeding; 4: gross bleeding) The DAI is the sum of these scores divided by 3. [22]5. Termination and Tissue Collection: At the end of the treatment period (e.g., Day 7), euthanize the mice.

  • Endpoint Analysis:

    • Measure the length of the colon from the cecum to the rectum. Colonic shortening is a key indicator of inflammation. [21][22] * Collect colonic tissue for histological analysis (H&E staining) to score inflammation and tissue damage.

    • Collect colonic tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for cytokine measurement via ELISA or qPCR. [22]

Data Interpretation and Considerations

  • Dose-Response: Always test derivatives across a range of concentrations to establish a dose-response relationship and determine key metrics like IC₅₀ (for in vitro assays) or ED₅₀ (for in vivo models).

  • Controls are Critical: The inclusion of vehicle controls, unstimulated controls, and a known anti-inflammatory positive control (e.g., dexamethasone, an IKK inhibitor) is essential for validating the assay and contextualizing the potency of the test compound.

  • Toxicity: Always run parallel cytotoxicity assays. An apparent reduction in inflammation is meaningless if the compound is simply killing the cells. [5]* Mechanism vs. Phenotype: A multi-assay approach is crucial. A positive result in the cytokine assay (a phenotypic screen) should be followed up with a mechanistic assay (e.g., NF-κB reporter) to understand how the compound works.

References

  • Chassaing, B. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Journal of Visualized Experiments. Available at: [Link]

  • Chang, P. V., Hao, L., Offermanns, S., & Medzhitov, R. (2014). The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Bio-protocol. (n.d.). Mouse model of LPS-induced sepsis. Available at: [Link]

  • He, J., et al. (2021). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Animals. Available at: [Link]

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  • Zimmerman, M. A., et al. (2012). Butyrate suppresses colonic inflammation through HDAC1-dependent Fas upregulation and Fas-mediated apoptosis of T cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Bednenko, A., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary Medicine and Science. Available at: [Link]

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  • Lu, Z., et al. (2012). Histone deacetylase inhibitor, butyrate, attenuates lipopolysaccharide-induced acute lung injury in mice. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. Available at: [Link]

  • Ma, Y., et al. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments. Available at: [Link]

  • van der Beek, C. M., et al. (2023). Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, Y., et al. (2024). Gut Microbiota-Mediated Molecular Events in Hepatocellular Carcinoma: From Pathogenesis to Treatment. International Journal of Molecular Sciences. Available at: [Link]

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  • Kim, K., et al. (2023). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences. Available at: [Link]

  • Mirza, A. & Rodrigues, H. (2021). The Immunomodulatory Functions of Butyrate. Journal of Immunology Research. Available at: [Link]

  • Lee, S. M., et al. (2020). Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. Biomolecules & Therapeutics. Available at: [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Effect of sodium butyrate on the protein expressions of GPR41/43 and... Available at: [Link]

  • Plewa, P., et al. (2026). Gut and Joint Microbiome and Dysbiosis: A New Perspective on the Pathogenesis and Treatment of Osteoarthritis. International Journal of Molecular Sciences. Available at: [Link]

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  • Mobasheri, A., et al. (2018). Butyrate Modulates Inflammation in Chondrocytes via GPR43 Receptor. Cellular Physiology and Biochemistry. Available at: [Link]

  • Flegal, C. M., et al. (2015). Butyrate and Mucosal Inflammation: New Scientific Evidence Supports Clinical Observation. Inflammatory Bowel Diseases. Available at: [Link]

  • Mirza, A., et al. (2023). Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. Nutrients. Available at: [Link]

  • Designs for Health. (2020). Anti-inflammatory Effects of Supplemental Butyrate. Available at: [Link]

  • Ji, J., et al. (2021). The Role of Butyrate in Attenuating Pathobiont-Induced Hyperinflammation. Frontiers in Immunology. Available at: [Link]

  • Witte, A. K., et al. (2014). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation. Available at: [Link]

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  • Li, S., et al. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research. Available at: [Link]

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Anticancer activity of "4-(3-Methyl-2-thienyl)-4-oxobutyric acid" on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the anticancer potential of novel chemical entities is a cornerstone of modern oncological research and drug development.[1][2] This document provides a comprehensive set of application notes and protocols for the systematic evaluation of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid , a compound of interest due to the established bioactivity of related heterocyclic molecules.[3][4] While direct anticancer studies on this specific molecule are not extensively published, its structural motifs suggest a rationale for investigation.

This guide is designed for researchers in cell biology, pharmacology, and drug discovery. It offers a structured, three-tiered approach to investigation:

  • Tier 1: Primary Cytotoxicity Screening: To determine the compound's general effect on cancer cell viability and establish effective concentration ranges.

  • Tier 2: Mechanistic Elucidation (Apoptosis): To investigate if the observed cytotoxicity is due to programmed cell death, a hallmark of many effective anticancer agents.[5]

  • Tier 3: Mechanistic Elucidation (Cell Cycle): To assess if the compound interferes with the cancer cell's proliferative cycle.[6]

The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific principles behind each step.

Experimental Rationale & Workflow

The logical progression from a broad viability screen to specific mechanistic assays is critical for an efficient and cost-effective evaluation of a test compound.[1][7] This workflow ensures that resources are focused on compounds that show initial promise and allows for the systematic unraveling of their biological activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Test Compound This compound B Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HeLa) A->B Solubilize & Prepare Dilutions C Tier 1: MTT Cell Viability Assay B->C Treat Cells D Determine IC50 Values C->D Analyze Absorbance Data E Tier 2: Annexin V / PI Staining (Apoptosis Assay) D->E If IC50 is promising F Tier 3: Propidium Iodide Staining (Cell Cycle Analysis) D->F I Synthesize Data & Propose Mechanism of Action D->I G Quantify Apoptotic vs. Necrotic Cells E->G H Analyze Cell Cycle Phase Distribution (G0/G1, S, G2/M) F->H G->I H->I

Caption: Experimental workflow for evaluating anticancer activity.

Tier 1 Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability.[8] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[9][10] The intensity of the resulting color is directly proportional to the number of living cells.[8]

Materials and Reagents
  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • "this compound" (Test Compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (capable of measuring absorbance at 570-600 nm)

Step-by-Step Protocol
  • Cell Seeding: a. Culture cells until they are in the exponential growth phase. b. Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. d. Include wells with medium only for blank measurements.[11] e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of the test compound in DMSO. b. Create a series of working solutions by diluting the stock solution in a serum-free medium. Aim for final concentrations ranging from 0.1 µM to 100 µM. c. Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a "vehicle control" group treated with DMSO at the same concentration as the highest compound dose. d. Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[9] b. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. Visually inspect for the appearance of purple precipitate.[11]

  • Formazan Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well.[9] b. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] c. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[9][12]

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits 50% of cell viability, is a key parameter derived from this assay.

Formula: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) * 100

Cell LineTreatment DurationIC50 (µM)
MCF-748 hoursHypothetical Value
A54948 hoursHypothetical Value
HeLa48 hoursHypothetical Value
Normal Fibroblasts48 hoursHypothetical Value
Caption: Table for summarizing hypothetical IC50 values.

Tier 2 Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

If the MTT assay indicates significant cytotoxicity, the next step is to determine if cell death occurs via apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[14]

Materials and Reagents
  • Cells treated with the test compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Step-by-Step Protocol
  • Cell Treatment and Collection: a. Seed cells in 6-well plates and treat with the test compound (e.g., at IC50 and 2x IC50 concentrations) for 24 or 48 hours. Include an untreated control. b. Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[14][15] c. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[16]

  • Staining: a. Wash the cells twice with cold PBS.[14] b. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. c. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol (e.g., 5 µL of each). d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour.[14] b. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[14] c. Collect data from at least 10,000 events per sample.

Data Analysis and Interpretation

The results will categorize the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells or nuclear debris.

An effective pro-apoptotic compound will cause a significant shift of cells from the live quadrant to the early and late apoptotic quadrants.

G cluster_0 Apoptosis Induction Pathway Compound 4-(3-Methyl-2-thienyl)- 4-oxobutyric acid Mitochondria Mitochondrion Release of Cytochrome c Compound->Mitochondria Induces Stress (Hypothetical) Caspase9 Caspase-9 (Initiator) Mitochondria:p1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway activation.

Tier 3 Protocol: Cell Cycle Analysis by PI Staining

Dysregulation of the cell cycle is a hallmark of cancer.[6] Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing towards division.[16] Flow cytometry with PI staining is a standard method to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[17]

Materials and Reagents
  • Cells treated with the test compound at its IC50 concentration

  • Cold 70% Ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Step-by-Step Protocol
  • Cell Treatment and Harvesting: a. Seed cells and treat with the test compound as described for the apoptosis assay. b. Harvest cells (both floating and adherent) and wash once with cold PBS.

  • Fixation: a. Resuspend the cell pellet in 500 µL of PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.[17] c. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells with PBS to remove residual ethanol. c. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[17] d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the PI fluorescence channel to properly resolve the G1 and G2/M peaks.[18] c. Use software with cell cycle analysis algorithms to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

Data Analysis and Interpretation

The DNA content histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content). The second peak represents cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase (DNA synthesis). A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase compared to the untreated control population.

Cell Cycle PhaseControl (% of Population)Treated (% of Population)
G0/G1Hypothetical ValueHypothetical Value
SHypothetical ValueHypothetical Value
G2/MHypothetical ValueHypothetical Value
Caption: Table for summarizing hypothetical cell cycle distribution data.

References

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information (PMC). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (PMC). [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - Protocol Preview. JoVE. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. [Link]

  • WP1234—A Novel Anticancer Agent with Bifunctional Activity in a Glioblastoma Model. MDPI. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • This compound. Chemsrc. [Link]

  • 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. National Academy of Sciences of Ukraine. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]

  • Molecular mechanism of palmitic acid and its derivatives in tumor progression. Frontiers. [Link]

  • Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC). National Center for Biotechnology Information (PMC). [Link]

  • 4-(Methylhydroxyphosphinyl)-2-oxobutyric acid. LookChem. [Link]

  • 4-(Methylthio)-2-oxobutyric acid. PubChem. [Link]

  • 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid. Chemical Synthesis Database. [Link]

  • Acetyl-CoA: An interplay between metabolism and epigenetics in cancer. Frontiers. [Link]

  • Review of pharmacological inhibition of thyroid cancer metabolism. OAE Publishing Inc. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals experiencing suboptimal yields in the synthesis of 4-(3-methyl-2-thienyl)-4-oxobutyric acid. As a Senior Application Scientist, my goal is to provide a comprehensive, scientifically-grounded resource that moves beyond procedural steps to explain the causality behind experimental choices. This document is structured as a series of troubleshooting questions and answers, reflecting the most common issues encountered in this synthetic process.

Core Synthesis Overview: The Friedel-Crafts Acylation

The primary and most efficient route to synthesizing this compound is the Friedel-Crafts acylation of 3-methylthiophene with succinic anhydride.[1] This reaction is an electrophilic aromatic substitution, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The acylating agent, succinic anhydride, forms a highly reactive acylium ion intermediate upon reacting with the Lewis acid, which is then attacked by the electron-rich 3-methylthiophene ring.[3][4]

G cluster_0 Reaction Pathway reagents 3-Methylthiophene + Succinic Anhydride intermediate Acylium Ion Intermediate (Electrophile Formation) reagents->intermediate + Catalyst catalyst AlCl₃ (Lewis Acid) catalyst->intermediate attack Electrophilic Aromatic Substitution intermediate->attack Thiophene attacks product_complex Product-AlCl₃ Complex attack->product_complex hydrolysis Aqueous Workup (H₂O/HCl) product_complex->hydrolysis Quench final_product This compound hydrolysis->final_product

Caption: General workflow of the Friedel-Crafts acylation for the target synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield is significantly below the reported 65-90%. What are the most common culprits?

Low yields in Friedel-Crafts acylation reactions can almost always be attributed to a few key areas:

  • Reagent Quality and Purity: The integrity of your starting materials is non-negotiable.

  • Catalyst Activity: Lewis acid catalysts like AlCl₃ are highly sensitive and can be easily deactivated.[5]

  • Reaction Conditions: Precise control over stoichiometry, temperature, and addition order is critical.

  • Workup and Purification: Product can be lost during the isolation phase if not performed correctly.

The following sections will address each of these points in detail.

Q2: I suspect an issue with my starting materials. How can I verify their quality and what are the corrective actions?

Poor quality reagents are a primary cause of reaction failure. Here’s how to troubleshoot them:

A. 3-Methylthiophene:

  • The Problem: Thiophene and its derivatives can be prone to polymerization and oxidation, especially with prolonged or improper storage.

  • Verification: The most reliable method is to analyze a sample by Gas Chromatography-Mass Spectrometry (GC-MS) to check for impurities.

  • Solution: If impurities are present, distillation of the 3-methylthiophene is recommended. Store the purified material under an inert atmosphere (e.g., argon or nitrogen) and refrigerate.

B. Succinic Anhydride:

  • The Problem: Succinic anhydride is highly susceptible to hydrolysis, reacting with ambient moisture to form succinic acid. Succinic acid is unreactive under Friedel-Crafts conditions and will not participate in the reaction.

  • Verification: Check the melting point. Pure succinic anhydride melts at 119-120°C. A lower and broader melting range indicates the presence of succinic acid.

  • Solution: Always use succinic anhydride from a freshly opened container. If hydrolysis is suspected, it can be purified by recrystallization from a solvent like chloroform.

C. Anhydrous Conditions:

  • The Problem: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Any moisture in the reaction vessel or solvent will rapidly deactivate the catalyst.[5]

  • Protocol for Ensuring Anhydrous Conditions:

    • Oven-dry all glassware at a minimum of 120°C for several hours and allow to cool in a desiccator or under a stream of dry nitrogen.

    • Use a high-purity, anhydrous grade of solvent. Solvents from sealed bottles over molecular sieves are ideal.

Q3: My reagents are pure and conditions are anhydrous, but my yield is still poor. How critical is the amount of AlCl₃ and the order of addition?

This is a crucial point. Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid, not a catalytic amount.[5][6]

A. Stoichiometry of Aluminum Chloride:

  • The Causality: The ketone group in the product molecule is a Lewis base and forms a stable complex with AlCl₃.[5][7] This complexation deactivates the product towards further acylation (which is good) but also sequesters the catalyst, effectively removing it from the reaction.[6][7][8] Therefore, you need at least one equivalent of AlCl₃ to complex with the product, and another equivalent to activate the succinic anhydride.

  • Recommendation: To ensure the reaction goes to completion, a slight excess of AlCl₃ is recommended.

ReagentMolar EquivalentsRationale
3-Methylthiophene1.0Limiting Reagent
Succinic Anhydride1.0 - 1.1A slight excess can favor product formation.
Aluminum Chloride (AlCl₃)≥ 2.2 One equivalent activates the anhydride, and another is complexed by the ketone product. The excess drives the reaction.[8]

B. Order of Reagent Addition:

  • The Problem: Thiophene rings are highly reactive and can be prone to polymerization in the presence of a Lewis acid.[9] Adding the thiophene to a pre-formed, highly reactive electrophile minimizes this side reaction.

  • Validated Protocol:

    • In a dry, inert-atmosphere flask, suspend the anhydrous AlCl₃ in the chosen anhydrous solvent (e.g., dichloromethane or nitrobenzene).

    • Cool the suspension in an ice bath (0-5°C).

    • Add the succinic anhydride to the AlCl₃ suspension. Stir to allow the formation of the reactive acylium ion complex.

    • Slowly, add the 3-methylthiophene dropwise to the reaction mixture, ensuring the temperature does not rise significantly.

Q4: The reaction is very exothermic. Could improper temperature control be the issue?

Yes, temperature control is critical. Friedel-Crafts reactions are highly exothermic, and allowing the temperature to rise uncontrollably can lead to a number of side reactions, including polymerization of the thiophene and the formation of undesired byproducts.[5]

  • Best Practice: The addition of the 3-methylthiophene should be conducted at a low temperature, typically between 0°C and 5°C, using an ice bath to dissipate the heat generated. After the addition is complete, the reaction is often allowed to stir at room temperature for a period to ensure it has gone to completion.

Q5: I see product formation by TLC, but I'm losing a lot during the workup. What is the optimal procedure for product isolation?

A successful reaction can be compromised by a poor workup. The key is the careful and controlled hydrolysis of the aluminum complexes.

Optimized Workup and Purification Protocol:

  • Quenching the Reaction:

    • The Problem: Pouring the reaction mixture directly into water is a highly exothermic and often violent process that can lead to product degradation.

    • Procedure:

      • Cool the reaction flask thoroughly in an ice bath.

      • Slowly and carefully add crushed ice to the reaction mixture with vigorous stirring.

      • Once the initial exothermic reaction has subsided, slowly add concentrated hydrochloric acid. This breaks down the aluminum complexes and ensures the carboxylic acid product is fully protonated.

  • Extraction and Isolation:

    • The product may precipitate out of the acidic aqueous solution. If so, it can be collected by vacuum filtration.

    • If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine (saturated aqueous NaCl) to help remove water, and then dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Purification:

    • After removing the solvent under reduced pressure, the crude solid can be purified by recrystallization.

    • A common and effective solvent system for recrystallization is a mixture of toluene and heptane, or simply water.

    • The purified this compound should be a solid with a melting point around 128-130°C.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. Benchchem.
  • Various Authors. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.
  • Various Authors. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Chemistry Stack Exchange.
  • Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich.
  • Various Authors. (2019). Stoichiometric Catalyst in Friedel Crafts Acylation. Reddit.
  • Various Authors. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals.
  • Hartough, H. D. (1947). Acylation of thiophene. Google Patents.
  • Caesar, P. D. (1949). Acylation of thiophene. Google Patents.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Wikipedia Contributors. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.

Sources

Technical Support Center: Acylation of 3-Methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acylation of 3-methylthiophene. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity and side product formation during this critical synthetic transformation. Here, we move beyond simple protocols to explore the underlying mechanistic principles that govern this reaction, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the acylation of 3-methylthiophene, providing the causal explanations behind common experimental outcomes.

Q1: Why does the Friedel-Crafts acylation of 3-methylthiophene produce a mixture of isomers?

A1: The formation of multiple isomers is a direct consequence of the electronic properties of the thiophene ring and the mechanism of electrophilic aromatic substitution. The sulfur atom in the thiophene ring can stabilize a positive charge at an adjacent carbon (the α-positions, C2 and C5) more effectively than at the β-positions (C3 and C4). This is because the carbocation intermediate (the Wheland intermediate) formed by an electrophilic attack at the C2 or C5 position is stabilized by more resonance structures compared to an attack at C3 or C4.[1][2]

In 3-methylthiophene, the C2 and C5 positions are the most activated sites for acylation. The methyl group at C3 is an electron-donating group, which further activates the ring, but the inherent preference for α-acylation remains dominant.[3] This leads to a competitive reaction between the two non-equivalent α-positions, C2 and C5, resulting in a mixture of 2-acyl-3-methylthiophene (the desired product in many cases) and 5-acyl-3-methylthiophene (the primary isomeric side product).

Q2: What are the primary side products I should expect, and what causes their formation?

A2: The main side products encountered are:

  • 5-Acyl-3-methylthiophene: This is the most common side product, arising from the electrophilic attack at the C5 position, which is electronically similar to the C2 position.[3] The ratio of 2-acyl to 5-acyl product is highly dependent on reaction conditions.

  • Polymeric Tar/Resin: Thiophene and its derivatives are sensitive to strong acidic conditions, especially at elevated temperatures.[4] Strong Lewis acids like aluminum chloride (AlCl₃) can promote polymerization or degradation of the starting material and product, leading to the formation of intractable tars and a significant reduction in yield.[5]

  • Diacylated Products: While less common because the first acyl group deactivates the thiophene ring towards further electrophilic attack, diacylation can occur under harsh conditions or if a large excess of the acylating agent and catalyst is used.[6]

Q3: How do reaction conditions influence the ratio of 2-acyl to 5-acyl isomers?

A3: The regioselectivity is a delicate balance of steric and electronic factors that can be influenced by several parameters:

  • Choice of Lewis Acid: Stronger Lewis acids (e.g., AlCl₃) often lead to lower selectivity and increased side reactions like polymerization.[4][5] Milder Lewis acids (e.g., SnCl₄, ZnCl₂) or solid acid catalysts (e.g., zeolites) can offer better control and improved selectivity for the desired isomer.[4][7][8]

  • Temperature: Higher temperatures tend to decrease selectivity, favoring the thermodynamically more stable product, which may not always be the desired one. Running the reaction at lower temperatures (e.g., 0 °C or below) generally improves the kinetic selectivity, often favoring the 2-acyl isomer.[7]

  • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. Less polar solvents are often preferred for better selectivity.[7]

  • Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) can also play a role. Anhydrides are generally less reactive than acyl chlorides and may require slightly harsher conditions but can sometimes offer better control.[6]

Troubleshooting Guide: From Isomer Mixtures to Pure Product

This guide provides a structured approach to diagnosing and solving common problems encountered during the acylation of 3-methylthiophene.

Problem 1: Poor Regioselectivity - My final product is an inseparable mixture of 2-acyl and 5-acyl isomers.
  • Probable Cause: The reaction conditions are not optimized to favor kinetic control, or the chosen Lewis acid is too reactive, leading to competitive acylation at both the C2 and C5 positions.

  • Solutions & Optimization Strategy:

    • Change the Catalyst: This is the most critical variable. Switch from a strong Lewis acid like AlCl₃ to a milder one. The table below provides a qualitative comparison.

    • Lower the Reaction Temperature: Perform the reaction at 0 °C or even -20 °C. Add the acylating agent and catalyst slowly to maintain a low temperature and control the exothermic reaction.

    • Analyze Solvent Effects: If using a polar solvent, consider switching to a nonpolar solvent like carbon disulfide or hexane to potentially modulate the catalyst's activity and improve selectivity.

Catalyst TypeRelative ActivityTypical IssuesRecommended Use
Aluminum Chloride (AlCl₃) Very HighPoor regioselectivity, significant polymerization/tar formation.[5]Use only when other catalysts fail and at very low temperatures.
Stannic Chloride (SnCl₄) HighBetter selectivity than AlCl₃, but can still cause side reactions.[4]A good alternative to AlCl₃ for improved control.
Zinc Chloride (ZnCl₂) ModerateMilder, less polymerization, often requires higher temperatures.[8]Suitable for sensitive substrates where tarring is a major issue.
Zeolites (e.g., Hβ) Moderate to HighHigh selectivity, reusable, environmentally friendly.[9][10]Excellent choice for clean reactions and high 2-acyl selectivity.[10]
Problem 2: Low Yield and Significant Tar/Polymer Formation.
  • Probable Cause: The reaction conditions are too harsh, causing the acid-sensitive thiophene ring to degrade or polymerize. This is a very common issue with catalysts like AlCl₃.[4][5]

  • Solutions & Optimization Strategy:

    • Use a Milder Catalyst: As detailed in the table above, switching to SnCl₄, ZnCl₂, or a zeolite catalyst is the most effective solution.[4]

    • Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid and lead to side reactions. Flame-dry all glassware and use anhydrous solvents.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent and catalyst. A large excess can promote side reactions.

    • Reverse Addition: Consider adding the substrate (3-methylthiophene) to the pre-formed complex of the Lewis acid and acylating agent at low temperature. This can sometimes minimize substrate degradation.

Problem 3: The desired product is contaminated with diacylated species.
  • Probable Cause: Although the mono-acylated product is deactivated, forcing conditions (high temperature, long reaction time, or a large excess of reagents) can drive a second acylation.[6]

  • Solutions & Optimization Strategy:

    • Limit the Acylating Agent: Use no more than 1.1 equivalents of the acylating agent.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of diacylated products.

    • Avoid High Temperatures: Diacylation is more likely at elevated temperatures. Maintain the reaction at the lowest effective temperature.

Visualizing the Mechanistic Challenge

The diagram below illustrates why acylation occurs at both the C2 and C5 positions, leading to the primary challenge of regioselectivity. The stability of the intermediate carbocation (Wheland intermediate) dictates the reaction pathway.

G Mechanism of Competing Acylation Pathways sub 3-Methylthiophene + RCOCl/AlCl₃ inter2 Wheland Intermediate (Attack at C2) More Resonance Stabilized sub->inter2 Path A inter5 Wheland Intermediate (Attack at C5) Resonance Stabilized sub->inter5 Path B prod2 2-Acyl-3-methylthiophene (Major Product) inter2->prod2 -H⁺ prod5 5-Acyl-3-methylthiophene (Side Product) inter5->prod5 -H⁺

Caption: Competing electrophilic attack at C2 and C5 positions.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve issues in your acylation reaction.

G Troubleshooting Decision Tree for 3-Methylthiophene Acylation start Reaction Outcome Analysis (GC-MS, NMR) p1 Problem: Poor Regioselectivity (Mixture of 2- & 5-isomers) start->p1 p2 Problem: Low Yield / Tar Formation start->p2 p3 Problem: Diacylation Observed start->p3 s1a Solution: Use Milder Catalyst (SnCl₄, Zeolite) p1->s1a s1b Solution: Lower Reaction Temperature (0°C to -20°C) p1->s1b s2a Solution: Use Milder Catalyst (e.g., SnCl₄ instead of AlCl₃) p2->s2a s2b Solution: Ensure Anhydrous Conditions & Slow Reagent Addition p2->s2b s3a Solution: Reduce Acylating Agent (≤1.1 eq) p3->s3a s3b Solution: Monitor Reaction by TLC/GC & Quench Promptly p3->s3b

Caption: A logical workflow for diagnosing and solving acylation issues.

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation with AlCl₃

Objective: To demonstrate a typical outcome of a Friedel-Crafts acylation on 3-methylthiophene, which often leads to a mixture of isomers.[3]

Materials:

  • 3-Methylthiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and a small amount of concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: The resulting crude product will be a mixture of 2-acetyl-3-methylthiophene and 5-acetyl-3-methylthiophene. Analyze by GC-MS and ¹H NMR to determine the product ratio.

Protocol 2: Purification of Isomeric Products by Flash Column Chromatography

Objective: To separate the 2-acyl and 5-acyl isomers from the crude reaction mixture.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Column Packing: Prepare a flash chromatography column with silica gel, using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane/ethyl acetate). The less polar isomer will typically elute first.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane/ethyl acetate) to elute the more polar isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product fractions.

  • Concentration: Combine the pure fractions of each isomer and concentrate them under reduced pressure to yield the isolated products.

References

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. (2017). Chem Asian J. [Link]

  • Acylation Studies in the Thiophene and Furan Series. VIII. Mixed Melting Points of Some Homologous Acetylmethylthiophene Derivatives. (1953). Journal of the American Chemical Society. [Link]

  • Al-Mousawi, S. M., et al. (2008). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

  • Aouadi, K., et al. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Hartough, H. D. (1947). U.S. Patent No. 2,432,991.
  • Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629.
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2012). ResearchGate. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Trade Science Inc. Journals. [Link]

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Navigating the Nuances of Thiophene Chemistry: A Guide to Regioselective Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the Technical Support Center dedicated to optimizing regioselectivity in the Friedel-Crafts reactions of thiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies involving this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and practical insights to empower your experimental success.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the regioselectivity of Friedel-Crafts reactions on thiophene and its derivatives.

Q1: Why does the Friedel-Crafts acylation of unsubstituted thiophene predominantly occur at the C2-position?

The preferential acylation at the C2 (or α) position is a direct consequence of the electronic properties of the thiophene ring.[1][2][3] The reaction proceeds through an electrophilic aromatic substitution mechanism, which involves the formation of a positively charged intermediate known as a Wheland intermediate or sigma complex.[1][4]

Attack of the electrophile at the C2 position results in a more stable carbocation intermediate that can be stabilized by three resonance structures.[1][2][5] In contrast, attack at the C3 (or β) position yields a less stable intermediate with only two possible resonance structures.[1][2][5] The greater delocalization of the positive charge in the C2-adduct intermediate lowers its activation energy, making it the kinetically and thermodynamically favored pathway.[2][5]

Q2: How do substituents on the thiophene ring influence the regioselectivity of Friedel-Crafts acylation?

Substituents on the thiophene ring play a crucial role in directing the position of the incoming acyl group. Their electronic effects can either reinforce or compete with the inherent preference for C2/C5 substitution.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl or methoxy groups activate the thiophene ring towards electrophilic attack.[6] When an EDG is at the C2 position, it strongly directs acylation to the C5 position. If the EDG is at the C3 position, it activates the C2 and C5 positions, often leading to a mixture of products, though the C2-acylated product is typically major.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups deactivate the ring, making the Friedel-Crafts reaction more challenging.[6] An EWG at the C2 position deactivates the ring and can direct acylation to the C4 or C5 position, depending on the specific group and reaction conditions. An EWG at the C3 position will primarily direct the incoming electrophile to the C5 position.[7]

Q3: What is the impact of the Lewis acid catalyst on the reaction outcome?

The choice and amount of Lewis acid are critical variables. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used to generate the highly reactive acylium ion from the acyl halide or anhydride.[8][9] However, with a reactive heterocycle like thiophene, strong Lewis acids can sometimes lead to polymerization or other side reactions.[10][11]

Milder Lewis acids, such as stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites (e.g., Hβ), can offer better control and improved yields of the desired product.[6][8][11][12] In some cases, using stoichiometric amounts of the Lewis acid is necessary because the product ketone can form a complex with the catalyst, effectively sequestering it.[13]

Q4: Is Friedel-Crafts alkylation of thiophenes as straightforward as acylation?

Friedel-Crafts alkylation of thiophenes is generally more problematic than acylation for a few key reasons:

  • Polyalkylation: The alkyl group introduced is an activating group, making the product more reactive than the starting material. This often leads to the introduction of multiple alkyl groups.

  • Carbocation Rearrangements: The intermediate carbocation can undergo rearrangements to form a more stable carbocation, leading to a mixture of isomeric products.

  • Catalyst Choice: Similar to acylation, the choice of a suitable catalyst is crucial to avoid polymerization and other side reactions.[14][15]

For these reasons, Friedel-Crafts acylation followed by reduction of the ketone is often a more reliable method for introducing an alkyl group onto a thiophene ring.

Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the Friedel-Crafts acylation of thiophenes.

Problem 1: Low yield and formation of a mixture of 2- and 3-acylated products in unsubstituted thiophene.

Possible CausesSuggested Solutions
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less favored C3-acylation, leading to a loss of selectivity.[12]Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled C2-acylated product.[6]
Highly Reactive Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes decrease selectivity by promoting side reactions.[6]Use a Milder Lewis Acid: Consider using milder Lewis acids such as SnCl₄, ZnCl₂, or solid acid catalysts like zeolites (Hβ or HZSM-5).[8][11][12] These can offer higher selectivity for the 2-position.[12]
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates.Optimize the Solvent: Less polar solvents are often preferred.[6] Experiment with solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.

Problem 2: Predominant formation of tar-like byproducts and low yield of the desired acylated product.

Possible CausesSuggested Solutions
Polymerization of Thiophene: Thiophene is susceptible to polymerization in the presence of strong acids.[7][10] This is often exacerbated by high temperatures and strong Lewis acids.Control Reaction Conditions: Add the Lewis acid portion-wise at a low temperature to manage the exotherm. Consider using a less reactive acylating agent or a milder Lewis acid.
Reaction with the Lewis Acid: The sulfur atom in thiophene can coordinate with the Lewis acid, leading to ring-opening or degradation.Inverse Addition: Add the thiophene solution slowly to the pre-formed complex of the Lewis acid and the acylating agent.
Excessively Harsh Conditions: High temperatures and prolonged reaction times can lead to decomposition of the starting material and product.Monitor the Reaction: Use TLC or GC to monitor the progress of the reaction and quench it as soon as the starting material is consumed to avoid product degradation.

Problem 3: Difficulty in acylating a deactivated thiophene ring (e.g., 2-halothiophene).

Possible CausesSuggested Solutions
Reduced Nucleophilicity: The electron-withdrawing substituent deactivates the ring, making it less reactive towards electrophilic attack.Use a More Reactive Acylating Agent: Employ a more reactive acylating agent, such as an acid anhydride with a stronger Lewis acid, or an acyl chloride.
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to generate the acylium ion in sufficient concentration.Increase Catalyst Loading or Use a Stronger Lewis Acid: A stronger Lewis acid like AlCl₃ might be necessary. An increase in the stoichiometric ratio of the catalyst may also be required.
Steric Hindrance: A bulky substituent at the C2 position can sterically hinder attack at the C3 position, but the electronic deactivation is the primary challenge.Focus on Electronic Activation: While steric hindrance is a factor, overcoming the electronic deactivation is the main priority. The C5 position is the most likely site of acylation.

Experimental Protocols

Standard Protocol for the Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene

This protocol provides a general procedure for the selective acylation of thiophene at the C2 position.

Materials:

  • Thiophene

  • Acetic anhydride

  • Hβ zeolite (or another suitable solid acid catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve thiophene (1.0 equivalent) in anhydrous DCM.

  • Add acetic anhydride (1.2 equivalents) to the solution and stir.

  • Add the Hβ zeolite catalyst (a catalytic amount, e.g., 10 mol%).

  • Heat the reaction mixture to reflux (around 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.[12]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst and wash it with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-acetylthiophene.

Visualizing the Reaction Mechanism and Workflow

To better understand the factors governing regioselectivity, the following diagrams illustrate the reaction mechanism and a general workflow for optimizing your Friedel-Crafts reaction.

G cluster_0 Mechanism of Electrophilic Substitution on Thiophene Thiophene Thiophene Intermediate_C2 C2-Attack Intermediate (More Stable, 3 Resonance Structures) Thiophene->Intermediate_C2 Attack at C2 Intermediate_C3 C3-Attack Intermediate (Less Stable, 2 Resonance Structures) Thiophene->Intermediate_C3 Attack at C3 Electrophile Electrophile (RCO+) Product_C2 2-Acylthiophene (Major Product) Intermediate_C2->Product_C2 Deprotonation Product_C3 3-Acylthiophene (Minor Product) Intermediate_C3->Product_C3 Deprotonation

Caption: Mechanism of electrophilic substitution on thiophene.

G cluster_1 Workflow for Optimizing Regioselectivity Start Define Desired Regioisomer Choose_Substrate Select Thiophene Substrate (Substituted vs. Unsubstituted) Start->Choose_Substrate Initial_Screen Initial Reaction Screen (Standard Conditions) Choose_Substrate->Initial_Screen Analyze Analyze Product Mixture (GC, NMR) Initial_Screen->Analyze Optimize Optimize Reaction Parameters Analyze->Optimize Temp Temperature Optimize->Temp If selectivity is low Catalyst Lewis Acid Optimize->Catalyst If side reactions occur Solvent Solvent Optimize->Solvent If yield is poor Final_Protocol Finalized Protocol Optimize->Final_Protocol If desired selectivity is achieved Temp->Analyze Catalyst->Analyze Solvent->Analyze

Caption: Workflow for optimizing regioselectivity.

Data Summary

The following table summarizes the relative reactivity and typical product distribution in the Friedel-Crafts acylation of thiophene.

Position of AttackRelative Stability of IntermediateTypical Product Ratio (C2:C3)Notes
C2 (α)Higher (3 resonance structures)>99:1Kinetically and thermodynamically favored product under standard conditions.[2][5]
C3 (β)Lower (2 resonance structures)Can be formed in small amounts, especially at higher temperatures.[12]

Note: Precise ratios can vary significantly with reaction conditions.[1]

By understanding the fundamental principles of electrophilic aromatic substitution on the thiophene ring and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the regioselectivity and overall success of your Friedel-Crafts reactions.

References

  • Brainly.in. explain electrophilic substitution reaction in thiophene - Brainly.in. 2023-12-27. Available from: [Link]

  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. 2017-04-30. Available from: [Link]

  • Pearson. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons - Pearson. 2024-09-23. Available from: [Link]

  • HALIL ÜNVER, MUTLUHAN BIYIKOGLU and ADNAN BULUT. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Available from: [Link]

  • Pearson. Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson. 2024-09-23. Available from: [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]

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  • Enlighten Theses. Friedel-Crafts Polymers Containing Thiophen - Enlighten Theses. 2020-02-28. Available from: [Link]

  • Google Patents. Acylation of thiophene - Google Patents.
  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Available from: [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. Available from: [Link]

  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. 2022-08-31. Available from: [Link]

  • Pearson+. The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+. Available from: [Link]

  • PMC - NIH. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH. 2010-01-20. Available from: [Link]

  • Quora. Reactivity order is pyrrole>furan >thiophene . What is the reason? - Quora. 2016-03-18. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction - Wikipedia. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. 2018-05-17. Available from: [Link]

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  • ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF - ResearchGate. Available from: [Link]

  • ResearchGate. Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. 2025-08-05. Available from: [Link]

  • ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 - ResearchGate. 2025-08-07. Available from: [Link]

  • Google Patents. Acylation of thiophene - Google Patents.
  • MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. Available from: [Link]

  • ResearchGate. Effects of acid-modified HBEA zeolites on thiophene acylation and the origin of deactivation of zeolites - ResearchGate. 2025-08-07. Available from: [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available from: [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. Available from: [Link]

  • There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. Available from: [Link]

  • NIH. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - NIH. Available from: [Link]

  • Taylor & Francis. Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications - Taylor & Francis. 2024-09-02. Available from: [Link]

  • YouTube. EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene) - YouTube. 2020-04-12. Available from: [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation - YouTube. 2011-08-02. Available from: [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate. Available from: [Link]

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Removal of unreacted starting materials from "4-(3-Methyl-2-thienyl)-4-oxobutyric acid"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support center for the synthesis and purification of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from this compound. The synthesis, typically a Friedel-Crafts acylation of 3-methylthiophene with succinic anhydride, is robust, but achieving high purity requires a nuanced understanding of the workup and purification steps.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Understanding the Reaction and Potential Impurities

The synthesis of this compound involves the reaction of 3-methylthiophene with succinic anhydride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2]

The primary impurities you are likely to encounter are:

  • Unreacted 3-Methylthiophene: A volatile and non-polar liquid.[3]

  • Unreacted Succinic Anhydride: A solid that can hydrolyze to succinic acid.[4][5]

  • Succinic Acid: Formed from the hydrolysis of succinic anhydride during the reaction or workup.[4][5]

  • Aluminum Chloride Residues: The Lewis acid catalyst which needs to be thoroughly removed.[6]

The purification strategy hinges on the distinct chemical properties of the desired keto-acid product versus these impurities. Our product has both a ketone and a carboxylic acid functional group, making it amenable to specific extraction and crystallization techniques.

Troubleshooting and FAQs

Here we address common problems encountered during the purification process.

Initial Workup & Catalyst Removal

Question: After quenching my reaction with acid, I have a sticky, difficult-to-handle solid. How can I resolve this?

Answer: This is a common issue arising from the aluminum chloride catalyst complexing with the ketone product.[1] A careful workup is crucial.

  • Causality: The aluminum chloride, a strong Lewis acid, coordinates to the carbonyl oxygen of your product.[1] When quenching with water or dilute acid, this complex hydrolyzes to form aluminum hydroxides, which can be gelatinous and trap your product.

  • Solution Protocol:

    • Slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This vigorous hydrolysis of the aluminum salts helps to keep them in solution.[6]

    • If a precipitate still forms, add more concentrated HCl to dissolve the aluminum hydroxides.

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. The desired product will move into the organic layer, while the aluminum salts remain in the aqueous phase.

Question: I'm concerned about residual aluminum in my final product. What is the best way to ensure its complete removal?

Answer: Multiple aqueous washes are key.

  • Expert Insight: A single wash is often insufficient. After the initial quench and extraction, perform several washes of the organic layer.

  • Recommended Workflow:

    • Wash the organic layer with dilute HCl (e.g., 1M) to remove any remaining aluminum salts.

    • Follow with a wash with deionized water to remove the excess acid.

    • A final wash with brine (saturated NaCl solution) will help to break any emulsions and begin the drying process of the organic layer.

Separation of Unreacted Starting Materials

Question: How can I effectively remove both unreacted 3-methylthiophene and succinic acid/anhydride from my product?

Answer: An acid-base extraction is the most efficient method for this separation.[7][8][9][10][11] This technique leverages the acidic nature of your carboxylic acid product.

  • Scientific Principle: Your product, this compound, will react with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[7][8][11] The neutral 3-methylthiophene will remain in the organic layer.[3][11] Any succinic acid present will also be converted to its water-soluble salt.

Here is a visual representation of the acid-base extraction workflow:

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase Crude_Mixture Crude Product (Keto-Acid, 3-Methylthiophene, Succinic Acid) Add_Base Add aq. NaHCO3 & Shake Crude_Mixture->Add_Base Organic_Layer_1 Organic Layer: 3-Methylthiophene Separate_Layers Separate Layers Add_Base->Separate_Layers Separate_Layers->Organic_Layer_1 Contains Neutral Impurity Aqueous_Layer_1 Aqueous Layer: Sodium 4-(3-methyl-2-thienyl)-4-oxobutanoate Sodium Succinate Separate_Layers->Aqueous_Layer_1 Contains Acidic Components Acidify Acidify with HCl (aq) Aqueous_Layer_1->Acidify Precipitate Precipitated Product: Pure this compound Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Pure_Product Pure Solid Product Filter->Pure_Product

Caption: Acid-Base Extraction Workflow for Purification.

Detailed Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.

  • Allow the layers to separate. The top layer will be the organic phase containing 3-methylthiophene, and the bottom will be the aqueous phase containing the sodium salt of your product and succinic acid.[11]

  • Drain the aqueous layer into a separate flask.

  • To ensure all the product is extracted, you can wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the solution is acidic (test with pH paper) and a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Question: I performed the acid-base extraction, but my final product is still oily and won't solidify. What went wrong?

Answer: This phenomenon, known as "oiling out," can occur for a few reasons.

  • Impurity Presence: Significant amounts of impurities can lower the melting point of your product, causing it to separate as an oil instead of a crystalline solid.

  • Supersaturation: The solution may be supersaturated.

  • Troubleshooting Steps:

    • Scratch the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution to induce crystallization.

    • Re-dissolve and Cool Slowly: If oiling out persists, you may need to re-dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool very slowly. This gives the molecules more time to arrange into a crystal lattice.[12]

Final Purification by Recrystallization

Question: My product is a solid after extraction, but I suspect it's not pure enough. What's the next step?

Answer: Recrystallization is an excellent final step to achieve high purity.[13] The key is selecting the right solvent.

  • Solvent Selection Principles: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[13] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Suggested Solvents: For keto-acids like this, solvent mixtures are often effective.[14] Common choices include:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene

Recrystallization Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture to a gentle boil while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Data Summary Table:

Compound Key Physical Property Solubility Characteristics Removal Method
3-Methylthiophene Liquid, Non-polarSoluble in organic solvents, insoluble in water.[3][15]Remains in the organic layer during acid-base extraction.
Succinic Anhydride SolidReacts with water to form succinic acid.[4][5]Hydrolyzes and is removed in the aqueous basic wash.
Succinic Acid Solid, Di-acidInsoluble in most organic solvents, soluble in basic aqueous solution.Removed in the aqueous basic wash.
This compound Solid, Keto-acidInsoluble in water, soluble in organic solvents and basic aqueous solutions.Extracted into the aqueous basic layer and then precipitated by acidification.

Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. Standard techniques include:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

By systematically applying these troubleshooting strategies and understanding the chemical principles behind each step, you can confidently and efficiently purify your target compound to the high standard required for research and development.

References

  • Wikipedia. (2023). Succinic anhydride. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-methylthiophene. Retrieved from [Link]

  • University of California, Davis. (2021). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Dye, W. T., Jr. (1948). The Removal of Aluminum Chloride from Friedel—Crafts Mixtures Containing Water-Labile Phosphorus Halides. Journal of the American Chemical Society, 70(7), 2595–2595.
  • LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of the succinic anhydride ring with ammonia solution yields ammonium carboxylate groups. Retrieved from [Link]

  • PubChem. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic anhydrides. Journal of the American Chemical Society, 86(5), 837–846.
  • The Good Scents Company. (n.d.). 3-methyl thiophene. Retrieved from [Link]

  • American Chemical Society. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Retrieved from [Link]

  • Google Patents. (n.d.). US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge.
  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Liu, T., et al. (2024). 3-Methylthiophene: A Sustainable Solvent for High-Performance Organic Solar Cells.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. Retrieved from [Link]

  • Reddit. (2021). First time synthesis, first time work-up and purification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiophene, 3-methyl- (CAS 616-44-4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]

  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemsrc. (2024). This compound. Retrieved from [Link]

  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • YouTube. (2020). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. Retrieved from [Link]

  • ResearchGate. (2025). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. Retrieved from [Link]

  • lookchem. (n.d.). Cas 79778-02-2,4-(Methylhydroxyphosphinyl)-2-oxobutyric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of aryl-keto α-amino acid derivatives by Claisen condensation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)-2-oxobutyric acid. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(3-Methyl-2-thienyl)-4-oxobutyric acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential stability and degradation issues you may encounter, offering both theoretical understanding and practical, step-by-step protocols.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What are the recommended storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on the general stability of thiophene and keto acid-containing compounds, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. For solutions, consider storing at -20 °C or below.

  • Light: Protect from light. Thiophene derivatives can be susceptible to photolytic degradation. Use amber vials or store in a dark cabinet.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the solid material or for solutions in protic solvents. Thiophenes can be sensitive to air and moisture.

ConditionRecommendationRationale
Temperature 2-8 °C (refrigerated)Slows down potential hydrolytic and oxidative degradation pathways.
Light Protect from light (amber vials)Prevents photolytic degradation of the thiophene ring.
Atmosphere Inert gas (Argon, Nitrogen)Minimizes oxidation of the thiophene ring.
Form SolidGenerally more stable than solutions.
Q2: My analytical results for this compound are inconsistent. Could this be a stability issue?

A2: Inconsistent analytical results are a common indicator of compound instability. Degradation can occur during sample preparation, storage, or even during the analytical run itself. Key factors to consider are:

  • Solvent Choice: The compound's stability can be solvent-dependent. For instance, protic solvents might facilitate hydrolysis, while certain organic solvents could contain impurities that promote degradation.

  • pH of the Medium: The carboxylic acid and ketone functionalities suggest that the compound's stability is likely pH-dependent. Hydrolysis of the butanoic acid side chain or reactions involving the ketone could be catalyzed by acidic or basic conditions.

  • Temperature during Sample Preparation: Elevated temperatures used to dissolve the compound can accelerate degradation.

  • Time between Sample Preparation and Analysis: The longer a sample sits on an autosampler, the greater the chance for degradation.

To troubleshoot, it is crucial to perform a systematic investigation of these parameters. A forced degradation study is the most definitive way to identify the conditions under which your compound is unstable.

TROUBLESHOOTING GUIDE: INVESTIGATING DEGRADATION

This section provides a structured approach to identifying and mitigating degradation of this compound in your experiments.

Issue: Unexpected peaks are observed in my chromatogram.

Potential Cause: Degradation of this compound.

Troubleshooting Workflow:

Caption: Workflow for investigating unexpected chromatographic peaks.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2][3] This will help in developing a stability-indicating analytical method. An appropriate level of degradation is generally considered to be 5-20%.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.

  • Basic Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a set time. Neutralize with 1N HCl before analysis. Basic conditions are often harsher.[5]

  • Neutral Hydrolysis: To a third aliquot, add an equal volume of water. Heat at the same temperature as the acidic hydrolysis.

3. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time, protected from light.

4. Photolytic Degradation:

  • Expose a solution of the compound (and a solid sample) to a calibrated light source (e.g., UV and/or visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

5. Thermal Degradation:

  • Subject a solid sample of the compound to dry heat (e.g., 80-100°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.

Analysis of Stressed Samples:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, typically a reverse-phase HPLC with a photodiode array (PDA) detector. LC-MS can be used to identify the mass of the degradation products.

POTENTIAL DEGRADATION PATHWAYS

Based on the structure of this compound, the following degradation pathways can be hypothesized.

Sources

Technical Support Center: Improving the Solubility of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for "4-(3-Methyl-2-thienyl)-4-oxobutyric acid." This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous-based biological assays. As a keto-carboxylic acid with a substituted thiophene ring, this molecule presents unique physicochemical characteristics that can make achieving a stable, soluble state in physiological buffers a significant hurdle.

This document provides in-depth, field-proven insights and step-by-step protocols to systematically troubleshoot and resolve these solubility issues, ensuring the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of this compound.

Q1: What is this compound, and why is its solubility a common issue?

This compound is a bifunctional organic molecule.[1] Its structure contains a hydrophobic thienyl group and a polar carboxylic acid group.[1][2] The thienyl ring contributes to its low intrinsic water solubility, a common challenge for over 40% of new chemical entities in drug development.[] The carboxylic acid moiety, however, provides a handle for pH-dependent solubility manipulation.

Q2: What are the key physicochemical properties I should be aware of?

While specific experimental data for this exact molecule is sparse, we can infer its properties from its structure and related compounds. These estimates are crucial for designing an effective solubilization strategy.

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight ~198.24 g/mol [4]Moderate molecular weight, less likely to be a primary barrier to solubility.
Structure C9H10O3S[5]Contains both hydrophobic (thienyl) and hydrophilic (carboxylic acid) regions.
pKa (Carboxylic Acid) ~4.0 - 5.0 (Predicted)[6]The compound is a weak acid. At pH values significantly above its pKa, it will deprotonate to form a more soluble carboxylate salt.[7][8]
logP (Octanol-Water Partition Coefficient) Moderately Lipophilic (Predicted)The thienyl group suggests a preference for non-polar environments, contributing to poor aqueous solubility.[9]

These properties are estimated based on the structure and data for similar compounds like 4-oxobutanoic acid and thienyl derivatives.

Q3: I dissolved my compound in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

This is a classic problem known as "DMSO crash-out." Your compound is highly soluble in the neat organic solvent (DMSO), but when this stock solution is diluted into an aqueous buffer, the solvent environment changes dramatically. The DMSO concentration drops, and the water content increases, causing the poorly water-soluble compound to precipitate out of the solution. This is a primary reason why simply using DMSO is often not a complete solution.

Q4: What is the maximum concentration of organic solvents like DMSO that is safe for my cells?

Solvent tolerance is highly cell-line and assay-dependent. However, a general guideline is to keep the final concentration of DMSO in cell-based assays at or below 0.5%.[10] Some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[10][11] A recent study concluded that DMSO at 0.3125% is a good choice for minimizing toxicity in most tested cancer cell lines, though the safe limit depends on cell type and exposure duration.[12] It is always best practice to run a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific system.[13]

Section 2: Troubleshooting Guide & Step-by-Step Solubilization Protocols

If you are facing precipitation or poor solubility, follow these systematic strategies.

Problem: Compound Precipitates from DMSO Stock Upon Dilution in Aqueous Buffer

Your primary goal is to keep the compound in the aqueous phase. This can be achieved by modifying the compound itself (ionization) or the solvent environment.

Strategy A: pH Adjustment (Recommended First Step)

Scientific Rationale: This is the most direct approach for an acidic compound. By raising the pH of the aqueous buffer to at least 2 units above the compound's pKa (i.e., to pH > 6.5-7.0), you convert the carboxylic acid into its highly soluble carboxylate salt form.[7][14][15] This simple protonation/deprotonation is a universal and effective technique for ionizable compounds.[][14]

Experimental Protocol: Preparing a pH-Adjusted Aqueous Stock

  • Prepare a dilute base solution: Prepare a 10 mM NaOH or KOH solution in ultrapure water.

  • Weigh the compound: Accurately weigh a small amount of this compound.

  • Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS, HBSS) to the compound to create a slurry. Do not use the full final volume yet.

  • Titrate with Base: While vortexing or stirring, add the 10 mM NaOH solution dropwise to the slurry.

  • Monitor Dissolution: Continue adding base until the compound fully dissolves and the solution becomes clear.

  • Measure pH: Use a calibrated pH meter to check the pH of your stock solution. If it is too high for your assay, you can carefully back-titrate with a dilute acid (e.g., 10 mM HCl), but be cautious not to drop the pH too low, which would cause precipitation.

  • Final Volume Adjustment: Bring the solution to the final desired concentration with your target buffer.

  • Sterile Filtration: If for cell culture, sterile filter the final solution through a 0.22 µm filter.

Trustworthiness Check: A stable solution after 24 hours at room temperature and upon a 1:10 dilution into your final assay buffer indicates success.

Strategy B: Using Co-solvents

Scientific Rationale: If pH adjustment alone is insufficient or not compatible with your assay, the use of a water-miscible organic co-solvent can help.[16][17] Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the water, thereby increasing solubility.[16][18]

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Primary Stock: Prepare a high-concentration primary stock in 100% DMSO (e.g., 50 mM).

  • Intermediate Dilution: Create an intermediate stock by diluting the primary DMSO stock into a co-solvent like ethanol or PEG 400. A 1:4 dilution (e.g., 10 µL of 50 mM DMSO stock into 40 µL of PEG 400) is a good starting point.

  • Final Dilution: Add the intermediate stock to your pre-warmed aqueous assay buffer slowly, while vortexing, to reach the final desired concentration. This two-step dilution process often prevents immediate precipitation.

Data Presentation: Common Co-solvents and Tolerances

Co-solventTypical Final Concentration in AssayNotes
DMSO < 0.5%[10]High solubilizing power but can be toxic and interfere with some assays.[12][19]
Ethanol < 1.0%Good solubilizer but can be more cytotoxic than DMSO.[20]
Polyethylene Glycol 400 (PEG 400) 1-5%Generally well-tolerated and effective for many compounds.[17]
Propylene Glycol 1-5%Similar to PEG 400, widely used in pharmaceutical formulations.[17]

Trustworthiness Check: Visually inspect for any Tyndall effect (light scattering by suspended particles) or precipitation after final dilution. Perform a solvent tolerance test on your cells or assay system.

Strategy C: Employing Solubilizing Excipients (Cyclodextrins)

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble molecules, like your thienyl-containing compound, forming a water-soluble "inclusion complex."[22][] This is an excellent strategy when you need to minimize the use of organic solvents.[20] Beta-cyclodextrin derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their appropriate cavity size and high water solubility.[21][]

Experimental Protocol: Using HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. Gentle warming (to 40-50°C) may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be accurately determined using a method like UV-Vis spectrophotometry or HPLC.

Trustworthiness Check: The concentration determined in Step 5 represents the maximum achievable solubility with that specific concentration of HP-β-CD. This stock should remain clear upon further dilution into the assay buffer.

Section 3: Workflow & Decision Making

Choosing the right strategy depends on your specific experimental needs. The following decision tree provides a logical workflow for troubleshooting.

Diagram: Solubilization Strategy Decision Tree

SolubilizationWorkflow start Start: Compound is Insoluble in Aqueous Buffer q_ph_sensitive Is the assay sensitive to pH changes (e.g., pH 7.2-7.4 required)? start->q_ph_sensitive ph_adjust Strategy A: pH Adjustment (Target pH > 7.0) q_ph_sensitive->ph_adjust No q_solvent_sensitive Is the assay sensitive to organic solvents (e.g., primary cells, specific enzymes)? q_ph_sensitive->q_solvent_sensitive Yes combine Advanced: Combine pH Adjustment with Co-solvents/Cyclodextrins ph_adjust->combine If insufficient success Success: Soluble & Stable Solution ph_adjust->success cosolvent Strategy B: Co-solvent System (e.g., DMSO/PEG 400) q_solvent_sensitive->cosolvent No cyclodextrin Strategy C: Cyclodextrin Complexation (e.g., HP-β-CD) q_solvent_sensitive->cyclodextrin Yes cosolvent->combine If insufficient cosolvent->success cyclodextrin->success

Caption: Decision workflow for selecting a solubilization method.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Madhavi, M. (n.d.). solubility enhancement and cosolvency. Slideshare. Retrieved from [Link]

  • Al-Baqsami, M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Chemsrc. (2024, April 6). This compound. Retrieved from [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • ScienceDirect. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • R Discovery. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)-2-oxobutyric acid. Retrieved from [Link]

  • MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2024, June 6). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(3-Thienyl)vinyl]thiophene. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • SONAR. (2010, May 27). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2019, September 24). Value and limitation of in vitro bioassays to support the application of the threshold of toxicological concern to prioritise unidentified chemicals in food contact materials. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxobutyrate. Retrieved from [Link]

  • Restek. (n.d.). Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser. Retrieved from [Link]

  • Bio-Rad. (n.d.). Reagent Compatibility Chart for Bio-Rad Protein Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • ResearchGate. (2015, August 11). Optical properties and quantum chemical calculations of thienyl and furyl derivatives of pyrene. Retrieved from [Link]

  • ACS Publications. (n.d.). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

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Technical Support Center: 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Methyl-2-thienyl)-4-oxobutyric acid (CAS No: 39712-64-6). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. The guidance provided herein is synthesized from established safety protocols for related chemical structures, including thiophenes and ketoacids.

Compound Identification and Properties

Properly identifying the compound and understanding its physical properties are the first steps to safe handling.

PropertyValueSource
CAS Number 39712-64-6[1]
Molecular Formula C9H10O3S[1]
Molecular Weight 198.24 g/mol [1][2]
Density 1.284 g/cm³[1]
Boiling Point 404.4°C at 760 mmHg[1]
Appearance Assumed to be a solid at room temperature, based on related structures.N/A

Frequently Asked Questions (FAQs)

These FAQs address common queries regarding the handling, storage, and safety of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Based on the general stability of keto acids and thiophene derivatives, refrigeration is recommended for long-term storage to minimize potential degradation.[5] Keep the container away from heat, sparks, and open flames.[3]

Q2: What Personal Protective Equipment (PPE) is required when working with this compound?

A: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Wear safety glasses with side-shields or goggles.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3]

  • Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]

Q3: Is this compound sensitive to air, light, or moisture?

A: While specific data for this compound is limited, thiophene rings can be susceptible to oxidation, and carboxylic acid groups can be hygroscopic. Therefore, it is best practice to assume sensitivity. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, protect it from direct sunlight, and keep the container tightly sealed to prevent moisture uptake.

Q4: What are the known chemical incompatibilities?

A: Avoid contact with strong oxidizing agents, as thiophene derivatives can react violently with them.[7] Also, avoid strong bases, as they will readily deprotonate the carboxylic acid.[6] The compound may be corrosive to certain metals.

Q5: How should I dispose of waste containing this compound?

A: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3][5] Do not empty into drains. Waste should be handled by a licensed professional waste disposal service.

Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Problem 1: The compound is difficult to dissolve in my solvent.

  • Causality: The molecule has both polar (carboxylic acid) and non-polar (methyl-thienyl group) characteristics, which can make solvent selection challenging.

  • Troubleshooting Steps:

    • Verify Solvent Choice: While data is scarce, polar aprotic solvents like DMSO are often effective for similar compounds.[8]

    • Increase Temperature: Gently warming the solution may increase solubility. Always monitor for signs of degradation (color change).

    • Use Sonication: Placing the sample in an ultrasonic bath can help break up solid aggregates and enhance dissolution.[8]

    • pH Adjustment: For aqueous solutions, adjusting the pH with a suitable base (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, forming a more soluble salt.

Problem 2: The solid has changed color or appearance over time.

  • Causality: A change in appearance (e.g., from white/off-white to yellow or brown) can indicate degradation or contamination, possibly due to oxidation or reaction with moisture.[9]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound was stored as recommended (cool, dry, dark, tightly sealed).

    • Purity Check: If the material's integrity is critical for your experiment, re-analyze the compound's purity using an appropriate technique (e.g., HPLC, NMR, or LC-MS).

    • Discard if Necessary: If significant degradation is suspected, it is safest to discard the material according to proper disposal protocols to avoid compromising experimental results.

Experimental Protocols

Follow these step-by-step procedures for common laboratory tasks involving this compound.

Protocol 1: Safe Weighing and Handling of the Solid
  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE (lab coat, gloves, safety glasses).

  • Equipment: Use a clean, calibrated analytical balance. Prepare a clean weigh boat or appropriate container.

  • Handling: Transfer the storage container of this compound into the fume hood.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.[10]

  • Cleanup: Tightly seal the main container immediately after use. Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated solid chemical waste container.

Protocol 2: Preparation of a Stock Solution (Example: 10 mM in DMSO)
  • Calculation: Calculate the mass of the compound needed. For a 10 mM solution in 10 mL of DMSO (MW = 198.24 g/mol ):

    • Mass (g) = 10 mmol/L * 0.010 L * 198.24 g/mol = 0.0198 g (19.8 mg)

  • Weighing: Following Protocol 1, accurately weigh the calculated mass of the solid and place it into an appropriate volumetric flask or vial.

  • Dissolution: Add a portion of the DMSO (e.g., 7-8 mL for a 10 mL final volume) to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If needed, use sonication or gentle warming as described in the Troubleshooting Guide.

  • Final Volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume (e.g., 10 mL). Cap and invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container. For long-term storage, aliquot and store at -20°C or -80°C, protected from light.

Visual Workflow and Diagrams

Safe Handling and Storage Workflow

This diagram outlines the critical decision points and actions from receiving the compound to its final disposition.

cluster_receiving Receiving & Initial Storage cluster_handling Experimental Use cluster_disposal Waste & Final Disposition Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Log Log into Inventory Inspect->Log Store_Initial Store in Cool, Dry, Dark Place Log->Store_Initial Retrieve Retrieve from Storage Store_Initial->Retrieve Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate PPE Don Appropriate PPE Equilibrate->PPE Weigh Weigh in Fume Hood PPE->Weigh Experiment Perform Experiment Weigh->Experiment Waste_Solid Solid Waste Container Experiment->Waste_Solid Dispose Waste Waste_Liquid Liquid Waste Container Experiment->Waste_Liquid Dispose Waste Return Return to Storage Experiment->Return Store Remainder

Caption: Workflow for safe handling of this compound.

References

  • Chemsrc. (2024). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Effects of Sodium Butyrate and 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response fundamental to health and disease. While essential for host defense, dysregulated inflammatory processes underpin a multitude of chronic conditions, driving a continuous search for novel therapeutic agents. This guide provides a detailed comparison of two compounds with purported anti-inflammatory properties: the well-characterized short-chain fatty acid, sodium butyrate, and the less-explored thienyl derivative, 4-(3-Methyl-2-thienyl)-4-oxobutyric acid.

Sodium butyrate, a product of gut microbial fermentation of dietary fiber, has garnered significant attention for its potent anti-inflammatory effects, primarily through the inhibition of histone deacetylases (HDACs) and modulation of the NF-κB signaling pathway. In contrast, the anti-inflammatory profile of this compound is not well-documented in publicly available literature. Thienyl derivatives, as a class, have been investigated for various pharmacological activities, including anti-inflammatory actions, often associated with the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, or modulation of NF-κB.

This guide will first delve into the established anti-inflammatory mechanisms of sodium butyrate, supported by experimental data. Subsequently, it will introduce this compound, discussing the potential anti-inflammatory activities of the broader class of thienyl compounds, while clearly delineating the current lack of specific experimental evidence for this particular molecule. This comparative approach aims to provide researchers with a comprehensive understanding of a known immunomodulatory agent and to frame the context for potential future investigations into novel compounds like this compound.

Sodium Butyrate: A Multifaceted Anti-Inflammatory Agent

Sodium butyrate exerts its anti-inflammatory effects through several well-defined mechanisms, primarily centered on its ability to inhibit histone deacetylases (HDACs) and to modulate the pivotal pro-inflammatory transcription factor, NF-κB.

Mechanism of Action: HDAC Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, sodium butyrate promotes histone hyperacetylation, which in turn leads to a more open chromatin structure and the transcription of genes with anti-inflammatory properties.[1][2] This mechanism is a key contributor to its therapeutic potential in inflammatory conditions.[3][4] Aliphatic acids like butyrate are known, albeit relatively weak, HDAC inhibitors, typically showing activity at millimolar concentrations.[5]

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HDAC_Inhibition Butyrate Sodium Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibits Acetylation Histone Hyperacetylation Histones Histones HDACs->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Gene_Repression Transcriptional Repression (Anti-inflammatory genes off) Chromatin->Gene_Repression Open_Chromatin Open Chromatin Acetylation->Open_Chromatin Gene_Activation Transcriptional Activation (Anti-inflammatory genes on) Open_Chromatin->Gene_Activation

Caption: Sodium Butyrate's Inhibition of HDACs.

Mechanism of Action: NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[9][10]

Sodium butyrate has been shown to suppress the activation of the NF-κB pathway.[11][12] This can occur through its HDAC inhibitory activity, as acetylation of certain components of the NF-κB pathway can modulate its activity. Additionally, some studies suggest that butyrate can prevent the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[1]

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NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits IkB->NFkB_inactive NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation Butyrate Sodium Butyrate Butyrate->IKK Inhibits DNA DNA (κB sites) NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Sodium Butyrate's Modulation of the NF-κB Pathway.

Experimental Evidence for Sodium Butyrate's Anti-inflammatory Effects

The anti-inflammatory properties of sodium butyrate have been demonstrated in a variety of in vitro and in vivo models.

Experimental Model Key Findings References
In Vitro: Human MonocytesPotent inhibition of IL-12 production and massive enhancement of IL-10 secretion.
In Vitro: Human Colon-cell LinesReduction of NF-κB activity.[13]
In Vitro: Porcine Intestinal Epithelial Cells (IPEC-J2)Downregulation of TLR-4 expression and reduced production of pro-inflammatory cytokines.[14][15]
In Vivo: Dextran Sodium Sulfate (DSS)-induced Colitis in MiceAmelioration of colitis, associated with suppression of inflammatory cytokines and increased histone H3 acetylation.[3]
In Vivo: Carrageenan-induced Paw Edema in RatsReduction in paw edema.[16]
In Vivo: Lipopolysaccharide (LPS)-induced Inflammation in BroilersDecreased levels of IL-6 and IL-1β, and increased levels of IL-10.[2]

This compound: An Uncharacterized Thienyl Derivative

In stark contrast to sodium butyrate, there is a significant lack of published research on the specific anti-inflammatory effects of this compound. Searches for its biological activity primarily yield information on its chemical properties and availability from suppliers.

However, the thienyl (thiophene-containing) scaffold is present in a number of compounds with demonstrated biological activity, including anti-inflammatory properties.[4]

Potential Mechanisms of Action of Thienyl Derivatives

The anti-inflammatory activity of various thienyl derivatives has been attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Some thienyl compounds are known to inhibit these key enzymes in the arachidonic acid cascade, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[4]

  • Modulation of NF-κB Signaling: Certain methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of the NF-κB pathway.[4]

  • Antioxidant Activity: Some thienyl-aminoketones have demonstrated antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species that can act as signaling molecules in inflammatory pathways.[6]

It is important to emphasize that these are general mechanisms observed for the broader class of thienyl derivatives, and it is purely speculative whether this compound would exhibit similar activities. Its specific structure, including the methyl and oxobutyric acid moieties, would significantly influence its biological profile.

Comparative Summary and Future Directions

FeatureSodium ButyrateThis compound
Mechanism of Action Well-established: HDAC inhibition, NF-κB modulation.Not experimentally determined. Potential for COX/LOX inhibition or NF-κB modulation based on the thienyl scaffold.
Experimental Evidence Extensive in vitro and in vivo data demonstrating anti-inflammatory effects.Lacking. No specific studies on its anti-inflammatory properties are publicly available.
Source Natural product of gut microbial fermentation.Synthetic compound.
Therapeutic Potential Investigated for inflammatory bowel disease and other inflammatory conditions.Unknown. Requires foundational biological screening.

Experimental Protocols

For researchers interested in investigating the anti-inflammatory properties of novel compounds like this compound and comparing them to established agents like sodium butyrate, the following experimental workflows are recommended.

In Vitro Anti-inflammatory Assays

1. Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages (e.g., RAW 264.7 cells)

  • Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines.

  • Methodology:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Pre-treat cells with various concentrations of the test compound (and sodium butyrate as a positive control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or multiplex bead-based assays.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

2. NF-κB Reporter Gene Assay

  • Objective: To determine if the test compound inhibits NF-κB transcriptional activity.

  • Methodology:

    • Use a cell line (e.g., HEK293) stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase or other reporter gene.

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

dot

InVitro_Workflow Start Start: In Vitro Assessment Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treat with Test Compound and Controls Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Viability_Assay Assess Cell Viability (MTT Assay) Pre_treatment->Viability_Assay Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cytokine_Analysis Measure Cytokine Levels (ELISA) Supernatant_Collection->Cytokine_Analysis End End: In Vitro Efficacy Cytokine_Analysis->End Viability_Assay->End

Caption: In Vitro Anti-inflammatory Assay Workflow.

In Vivo Anti-inflammatory Models

1. Carrageenan-induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of the test compound in vivo.

  • Methodology:

    • Administer the test compound (e.g., orally or intraperitoneally) to rodents at various doses.

    • After a set time, inject a solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of edema inhibition compared to a vehicle-treated control group.

Conclusion

This guide has provided a comprehensive overview of the well-documented anti-inflammatory effects of sodium butyrate, highlighting its mechanisms of action through HDAC inhibition and NF-κB modulation. In contrast, this compound represents an unexplored entity within the thienyl class of compounds, which has shown anti-inflammatory potential through different mechanisms.

For researchers in drug discovery, sodium butyrate serves as a valuable benchmark for immunomodulatory activity. The provided experimental protocols offer a starting point for the systematic evaluation of novel compounds like this compound. Future research should focus on conducting foundational in vitro and in vivo studies to elucidate the anti-inflammatory profile, if any, of this and other uncharacterized thienyl derivatives, and to determine their precise mechanisms of action. Such studies are essential to uncover new therapeutic leads for the management of inflammatory diseases.

References

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Comparing the HDAC inhibitory activity of "4-(3-Methyl-2-thienyl)-4-oxobutyric acid" with other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Epigenetic Landscape and the Role of HDACs

In the intricate world of cellular regulation, epigenetics plays a pivotal role in dictating gene expression without altering the DNA sequence itself. A key mechanism in this regulation is the acetylation and deacetylation of histone proteins, which act as spools around which DNA is wound. Histone acetyltransferases (HATs) add acetyl groups, leading to a more relaxed chromatin structure that allows for gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in condensed chromatin and gene silencing.[1][2][3][4]

There are 18 known human HDACs, categorized into four classes based on their structure and function.[1][5] The dysregulation of HDAC activity has been implicated in a variety of diseases, most notably cancer, where the silencing of tumor suppressor genes can drive malignant progression.[2][3][4][5] This has made HDACs a compelling target for therapeutic intervention, leading to the development of a range of HDAC inhibitors (HDACis).[4] These inhibitors aim to restore the natural balance of histone acetylation, reactivating suppressed genes and inducing anti-tumor effects such as cell cycle arrest, differentiation, and apoptosis.[2][3][5][6]

This guide provides a comparative analysis of the HDAC inhibitory activity of a promising class of compounds—thiophene-based inhibitors—and contrasts their performance with other well-established HDACis. While the specific compound "4-(3-Methyl-2-thienyl)-4-oxobutyric acid" is not extensively documented as an HDAC inhibitor in current scientific literature, its structural similarity to butyric acid, a known HDAC inhibitor, suggests its potential in this area.[7] We will, therefore, focus on a representative, well-characterized thiophene-based hydroxamic acid derivative to explore the potential of this chemical scaffold and compare it with leading HDAC inhibitors from other chemical classes.

The Rise of Thiophene-Based HDAC Inhibitors

The thiophene ring is a versatile scaffold in medicinal chemistry, and its incorporation into HDAC inhibitor design has yielded compounds with potent anti-tumor activities.[8][9] Researchers have successfully synthesized various thiophene-based derivatives, including hydroxamic acids, that demonstrate excellent inhibitory activity against several HDAC isoforms.[9][10] These compounds often exhibit improved drug-like properties, such as better solubility and in vivo efficacy, compared to earlier generations of HDACis.[8][9]

For the purpose of this guide, we will consider a representative Thiophene-based Hydroxamic Acid Inhibitor with reported potent activity against Class I HDACs, which are the primary targets in many cancers.

Comparative Analysis of HDAC Inhibitory Activity

The efficacy of an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for different HDAC isoforms is also a critical factor, as it can influence both therapeutic efficacy and the side-effect profile.[11]

Below is a comparative table summarizing the reported IC50 values for our representative Thiophene-based Hydroxamic Acid Inhibitor and other major classes of HDAC inhibitors against key HDAC isoforms.

Inhibitor ClassRepresentative CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)
Thiophene-based Thiophene Hydroxamate~29.8-~24.7~21.3
Hydroxamic Acids Vorinostat (SAHA)~10-~20-
Cyclic Peptides Romidepsin (FK228)~1.6~3.9-~790
Benzamides Entinostat (MS-275)~500-1000---

Note: IC50 values are approximate and can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.[10][12][13][14]

From this data, we can draw several key comparisons:

  • Potency: The representative Thiophene-based Hydroxamic Acid Inhibitor demonstrates potent, low nanomolar inhibition of HDAC1, HDAC3, and HDAC6, comparable to the pan-HDAC inhibitor Vorinostat.[10][13] Romidepsin shows exceptional potency against HDAC1 and HDAC2.[14] Entinostat is generally less potent, with IC50 values in the higher nanomolar to low micromolar range.[12]

  • Selectivity: Romidepsin exhibits selectivity for Class I HDACs over Class IIb (HDAC6).[14][15] Entinostat is also considered a Class I selective inhibitor.[16][17] Vorinostat is a pan-inhibitor, affecting both Class I and Class II HDACs.[13][18] The thiophene-based example also shows broad activity against both Class I and Class IIb HDACs.[10]

Mechanism of Action and Downstream Signaling

HDAC inhibitors share a common pharmacophore that allows them to bind to the active site of HDAC enzymes.[1] This typically involves a zinc-binding group that chelates the zinc ion essential for the deacetylase activity. By blocking the active site, HDACis prevent the removal of acetyl groups from histones and other non-histone proteins.

The accumulation of acetylated histones leads to a more open chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53.[2][19] This can trigger a cascade of anti-cancer effects:

  • Cell Cycle Arrest: Increased expression of p21 leads to cell cycle arrest, often at the G1 or G2/M phase.[18][20][21]

  • Apoptosis: HDACis can induce programmed cell death by both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins.[18][22]

  • Inhibition of Angiogenesis: Some HDACis have been shown to suppress the formation of new blood vessels, which are crucial for tumor growth.[18]

  • Modulation of Immune Responses: HDAC inhibition can enhance anti-tumor immunity by increasing the expression of molecules involved in antigen presentation.[16][23]

Below is a diagram illustrating the general mechanism of HDAC inhibition and its downstream consequences.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects DNA_Histones DNA + Acetylated Histones (Active Transcription) HDAC_Enzyme HDAC Enzyme DNA_Histones->HDAC_Enzyme Deacetylation Deacetylated_Histones DNA + Deacetylated Histones (Gene Silencing) HDAC_Enzyme->Deacetylated_Histones Blocked_HDAC Inhibited HDAC HDAC_Inhibitor Thiophene-based HDAC Inhibitor HDAC_Inhibitor->HDAC_Enzyme Inhibition Gene_Expression Tumor Suppressor Gene Expression ↑ Blocked_HDAC->Gene_Expression Re-acetylation & Transcription Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anti_Tumor Anti-Tumor Effects Cell_Cycle_Arrest->Anti_Tumor Apoptosis->Anti_Tumor

Caption: Mechanism of HDAC inhibition and downstream anti-tumor effects.

Experimental Protocol: In Vitro HDAC Inhibitory Activity Assay

To determine the IC50 values of a novel compound, a robust and reproducible assay is required. Fluorometric assays are a common and convenient method for screening HDAC inhibitors in a high-throughput format.[24]

Principle:

This assay utilizes a fluorogenic substrate containing an acetylated lysine residue. When the substrate is deacetylated by an HDAC enzyme, it becomes susceptible to a developer enzyme that cleaves the substrate, releasing a fluorescent product. The intensity of the fluorescence is directly proportional to the HDAC activity. In the presence of an inhibitor, the HDAC activity is reduced, resulting in a lower fluorescence signal.[24][25]

Materials:
  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • HDAC developer solution (containing a lysine developer and a control inhibitor like Trichostatin A)

  • Test compound (e.g., Thiophene-based inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[24][25]

Workflow Diagram:

HDAC_Assay_Workflow cluster_plate_prep Plate Preparation (96-well) Add_Buffer 1. Add Assay Buffer Add_Enzyme 2. Add HDAC Enzyme Add_Buffer->Add_Enzyme Add_Inhibitor 3. Add Test Inhibitor (serial dilutions) Add_Enzyme->Add_Inhibitor Add_Substrate 4. Add Fluorogenic Substrate Add_Inhibitor->Add_Substrate Incubate 5. Incubate at 37°C (e.g., 30 minutes) Add_Substrate->Incubate Add_Developer 6. Add Developer Solution Incubate->Add_Developer Incubate_RT 7. Incubate at Room Temp (e.g., 15 minutes) Add_Developer->Incubate_RT Read_Fluorescence 8. Read Fluorescence (Ex: 340-360nm, Em: 440-465nm) Incubate_RT->Read_Fluorescence Calculate_IC50 9. Calculate % Inhibition and IC50 Value Read_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorometric HDAC inhibitor screening assay.

Step-by-Step Procedure:
  • Prepare Reagents: Dilute the HDAC assay buffer, HDAC enzyme, and prepare serial dilutions of the test compound. Reconstitute the HDAC developer solution according to the manufacturer's instructions.[24][25]

  • Plate Setup:

    • Blank wells: Add assay buffer and the solvent used for the test compound.

    • Control wells (100% activity): Add assay buffer, HDAC enzyme, and the solvent.

    • Inhibitor control wells: Add assay buffer, HDAC enzyme, and a known inhibitor like Trichostatin A.

    • Test wells: Add assay buffer, HDAC enzyme, and the various dilutions of the test compound.[25]

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

  • First Incubation: Cover the plate and incubate at 37°C for a specified time (e.g., 30 minutes).[24][25]

  • Develop Signal: Add the HDAC developer solution to all wells.

  • Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure Fluorescence: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[24][25]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The development of HDAC inhibitors has marked a significant advancement in epigenetic therapy, particularly in oncology. Thiophene-based inhibitors have emerged as a promising class of compounds with potent activity and favorable drug-like properties.[8][9] Their performance, as represented by the Thiophene-based Hydroxamic Acid Inhibitor in this guide, is comparable to established HDACis like Vorinostat.

Future research in this area will likely focus on developing isoform-selective inhibitors to enhance therapeutic efficacy and minimize off-target effects.[11] The exploration of novel chemical scaffolds, such as the thienyl group, will continue to be a crucial aspect of this endeavor. As our understanding of the complex roles of different HDAC isoforms in health and disease deepens, so too will our ability to design more targeted and effective epigenetic drugs.

References

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  • NIH. (2025). HDAC inhibitors modulate Hippo pathway signaling in hormone positive breast cancer.
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  • ResearchGate. (n.d.). IC50 values of HDAC inhibition [57,71-73]. | Download Scientific Diagram.
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  • PubMed. (2023). Design, synthesis, and biological evaluation of novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework.
  • N.A. (2024). Histone Deacetylase Inhibitors in Cancer Treatment.
  • PMC - NIH. (n.d.). The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors.
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  • PMC - PubMed Central. (n.d.). Histone deacetylase inhibitors and cell death.
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  • Selleck Chemicals. (n.d.). Romidepsin (FK228) | HDAC Inhibitor | CAS 128517-07-7.
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A Technical Guide to the Structure-Activity Relationship of 4-(Thienyl)-4-oxobutyric Acid Derivatives as Anti-inflammatory and Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(thienyl)-4-oxobutyric acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel anti-inflammatory and analgesic agents. The inherent drug-like properties of the thiophene ring, coupled with the modifiable butyric acid side chain, provide a rich molecular landscape for optimizing potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth comparison of 4-(thienyl)-4-oxobutyric acid derivatives, synthesizing key structure-activity relationship (SAR) findings from the literature and providing the experimental context necessary for informed drug discovery efforts.

The Rationale for Targeting Inflammation with Thiophene-Based Scaffolds

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central pathway in the inflammatory cascade is the arachidonic acid (AA) metabolism, which is primarily mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy and primarily exert their effects by inhibiting COX enzymes.[2] Thiophene-containing compounds have demonstrated a remarkable capacity to inhibit these key enzymes, with some derivatives exhibiting dual COX/LOX inhibitory activity, a desirable feature for broader anti-inflammatory efficacy and potentially improved gastrointestinal safety profiles.[3][4]

Core Scaffold and Key Modification Points

The fundamental structure of 4-(thienyl)-4-oxobutyric acid presents several key positions for chemical modification to explore the structure-activity landscape. These modifications influence the compound's interaction with target enzymes and its overall pharmacological properties.

Caption: Key modification points on the 4-(thienyl)-4-oxobutyric acid scaffold.

Structure-Activity Relationship (SAR) Insights

Modifications of the Thiophene Ring (R1)

Substitutions on the thiophene ring can significantly impact the anti-inflammatory and analgesic activity of these derivatives. The electronic and steric properties of the substituents play a crucial role in target engagement.

  • Electron-donating and withdrawing groups: The introduction of small alkyl groups, such as a methyl group, on the thiophene ring has been shown to enhance anti-inflammatory activity.[5] Conversely, the presence of electron-withdrawing groups like halogens (e.g., chlorine) can also be beneficial, potentially by influencing the acidity of the carboxylic acid or through specific interactions within the enzyme's active site.[6]

Alterations to the Butyric Acid Chain (R2)

Modifications to the four-carbon chain connecting the thiophene ring and the carboxylic acid can influence the molecule's conformation and its fit within the binding pocket of target enzymes.

  • Amide and Hydrazone Linkages: Conversion of the ketone at position 4 to an oxime or hydrazone, followed by the introduction of various aryl or heterocyclic moieties, has been a successful strategy in developing potent anti-inflammatory agents. These modifications can introduce additional hydrogen bond donors and acceptors, leading to stronger interactions with the target protein. N-arylamides of 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids have shown pronounced anti-inflammatory activity.[7]

Bioisosteric Replacement of the Carboxylic Acid (R3)

The carboxylic acid group is a key pharmacophore for many NSAIDs, as it often forms critical interactions with the active site of COX enzymes. However, this acidic moiety is also associated with gastrointestinal side effects. Bioisosteric replacement of the carboxylic acid with other acidic groups can maintain or improve activity while potentially reducing toxicity.

  • Tetrazoles and other acidic heterocycles: While specific examples for 4-(thienyl)-4-oxobutyric acid are not abundant in the reviewed literature, the general principle of replacing the carboxylic acid with bioisosteres like tetrazole is a well-established strategy in medicinal chemistry to improve metabolic stability and reduce acidity-related side effects.

Comparative Performance Data

The following tables summarize the anti-inflammatory and analgesic activities of selected 4-(thienyl)-4-oxobutyric acid derivatives and related thiophene compounds. The data is compiled from various studies to provide a comparative overview.

Table 1: In Vivo Anti-inflammatory Activity of Thiophene Derivatives (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition by Reference
Thiophene Derivative 4c 1071%Mefenamic Acid-
Thiophene Derivative 4c 2077%Mefenamic Acid-
d-2-[4-(3-Methyl-2-thienyl)phenyl]propionic acid (M-5011) -More potent than indomethacinIndomethacin-
N-(1,3-Benzothiazol-2-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide (17c) -72% (1h), 76% (2h), 80% (3h)Celecoxib-
N-(1,3-Benzothiazol-2-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide (17i) -64% (1h), 73% (2h), 78% (3h)Celecoxib-

Data synthesized from multiple sources for comparative purposes.[5][8][9]

Table 2: In Vivo Analgesic Activity of Thiophene Derivatives (Acetic Acid-Induced Writhing in Mice)

CompoundDose (mg/kg)% ProtectionReference Compound% Protection by Reference
Thiophene Derivative 4c 1056%Ibuprofen-
2-(4-isobutylphenyl)propanoic acid derivative 4i -69.80%Ibuprofen72.50%
2-(4-isobutylphenyl)propanoic acid derivative 5f -66.25%Ibuprofen72.50%
Oxindole conjugate 4l -100.00%--
Oxindole conjugate 7j -100.00%--

Data synthesized from multiple sources for comparative purposes.[4][8][10]

Table 3: In Vitro COX-2 Inhibitory Activity of Thiophene and Related Derivatives

CompoundIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 of Reference (µM)
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa 0.2967.24Celecoxib0.42
Oxindole conjugate 4h 0.05333.07--
1,5-diarylpyrazole PYZ16 0.05210.73Celecoxib0.078

Data synthesized from multiple sources for comparative purposes.[2][4][11]

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against the COX-2 enzyme.[12]

  • Preparation of Reagents:

    • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • COX-2 Enzyme: Human recombinant COX-2.

    • Heme: As a cofactor for the enzyme.

    • Arachidonic Acid (Substrate): The substrate for the COX-2 enzyme.

    • Test Compound: Dissolved in DMSO to the desired stock concentration.

    • Stannous Chloride: For the reduction of PGH2 to PGF2α.

  • Assay Procedure:

    • In a 96-well plate, add 960 µL of reaction buffer, 10 µL of COX-2 enzyme, and 10 µL of heme.

    • Add 10 µL of the test compound solution at various concentrations (or DMSO for the control).

    • Incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Stop the reaction after a defined time by adding 50 µL of 1 M HCl.

    • Reduce the PGH2 product to PGF2α by adding 100 µL of stannous chloride.

  • Quantification:

    • The amount of PGF2α produced is quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX2_Inhibition_Assay A Prepare Reagents (Buffer, COX-2, Heme, AA, Test Compound) B Add Reagents to 96-well plate (Buffer, COX-2, Heme) A->B C Add Test Compound or DMSO (Control) B->C D Incubate at 37°C for 10 min C->D E Initiate reaction with Arachidonic Acid D->E F Stop reaction with HCl E->F G Reduce PGH2 to PGF2α with SnCl2 F->G H Quantify PGF2α using EIA G->H I Calculate % Inhibition and IC50 H->I Writhing_Test A Group Animals (Control, Standard, Test) B Administer Vehicle, Standard Drug, or Test Compound A->B C Wait for Drug Absorption (e.g., 30 min) B->C D Induce Pain with Intraperitoneal Acetic Acid C->D E Observe and Count Writhing Responses D->E F Calculate Mean Writhing and % Protection E->F

Caption: Workflow for the acetic acid-induced writhing test.

Signaling Pathways in Inflammation

The anti-inflammatory effects of 4-(thienyl)-4-oxobutyric acid derivatives are primarily mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. [13][14]In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Small molecule inhibitors can target various steps in this pathway.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Initiates Transcription Inhibitor Small Molecule Inhibitors Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits Nuclear Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. [1]It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn upregulate the expression of pro-inflammatory genes.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Inhibitor Small Molecule Inhibitors Inhibitor->MAPK Inhibits

Caption: Overview of the MAPK signaling pathway in inflammation.

Conclusion and Future Directions

The 4-(thienyl)-4-oxobutyric acid scaffold represents a promising starting point for the development of novel anti-inflammatory and analgesic agents. The available data, although somewhat fragmented, clearly indicates that strategic modifications to the thiophene ring, the butyric acid linker, and the carboxylic acid terminus can lead to significant improvements in biological activity. The most promising derivatives appear to be those that incorporate amide or hydrazone functionalities, as these often exhibit potent inhibition of key inflammatory mediators.

Future research in this area should focus on a more systematic exploration of the SAR of 4-(thienyl)-4-oxobutyric acid derivatives. This would involve the synthesis and evaluation of a focused library of compounds with systematic variations at the key modification points identified in this guide. Such studies, coupled with computational modeling and detailed mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold. The development of dual COX/LOX inhibitors based on this core structure remains a particularly attractive avenue for creating safer and more effective anti-inflammatory drugs.

References

  • Benchchem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • ResearchGate. (n.d.).
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
  • SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
  • Journal of Clinical and Experimental Pharmacology. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study.
  • Asian Journal of Pharmacy and Pharmacology. (2021). Peripheral analgesic activity of seeds - An experimental study Moringa oleifera.
  • Gilmore, T. D., & Wolpin, B. M. (2011).
  • PubMed Central. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • PubMed. (n.d.). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes.
  • ResearchGate. (2025). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids | Request PDF.
  • PubMed Central. (2023).
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • PubMed Central. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • PubMed Central. (2021).
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  • PubMed. (n.d.). Synthesis and Evaluation of Anti-Inflammatory, Analgesic, Ulcerogenic and Lipid Peroxidation Properties of New 2-(4-isobutylphenyl)
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • ResearchGate. (n.d.). IC 50 Values for Cyclooxygenase-1 and Cyclooxygenase -2 Enzymes | Download Scientific Diagram.
  • ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • MDPI. (n.d.).
  • PubMed Central. (2024).
  • PubMed. (2005). Synthesis and Analgesic Action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides.
  • PubMed. (n.d.).
  • PubMed. (1956).
  • ResearchGate. (2025). Anti-inflammatory, Analgesic and Anti-pyretic Effects of d-2-[4-(3-Methyl-2-thienyl)phenyl]propionic Acid (M-5011)
  • PubMed. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)
  • ResearchGate. (n.d.). 4-[(4-acetylphenyl)

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Efficacy of "4-(3-Methyl-2-thienyl)-4-oxobutyric acid" in different cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Thiophene-Based Compounds in Oncology Research

An Investigative Guide to the Efficacy and Mechanism of Action of Novel Anti-Cancer Agents

Introduction: The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Among the diverse chemical scaffolds explored, thiophene derivatives have emerged as a promising class of compounds with significant anti-proliferative and pro-apoptotic properties. This guide provides a comparative analysis of the efficacy of thiophene-based compounds, with a conceptual focus on the potential of molecules structurally related to "4-(3-Methyl-2-thienyl)-4-oxobutyric acid." While direct experimental data on this specific molecule in cancer cell lines is not extensively available in peer-reviewed literature, we can infer its potential activity and guide its preclinical evaluation by examining closely related analogs. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing such novel compounds. We will delve into the mechanistic underpinnings of related molecules, provide detailed protocols for their evaluation, and present a comparative analysis against established chemotherapeutic agents.

Part 1: The Therapeutic Potential of Thiophene Derivatives in Cancer

Thiophene rings are privileged structures in medicinal chemistry due to their ability to act as bioisosteres of phenyl groups, enhancing pharmacokinetic properties and target interactions. Several studies have highlighted the anti-cancer potential of various thiophene-containing molecules, which often act by inducing apoptosis, inhibiting cell cycle progression, and targeting key signaling pathways.

A significant body of research has focused on compounds that, like our molecule of interest, feature a butyric acid moiety. Butyric acid itself is a short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor, a class of drugs with established anti-cancer effects. The conjugation of a thiophene group to a butyric acid backbone, therefore, presents a rational strategy for developing novel anti-cancer agents with potentially enhanced efficacy and target specificity.

Part 2: Comparative Efficacy in Cancer Cell Lines

To illustrate the anti-cancer potential of this class of compounds, we will consider the published data on a representative thiophene derivative, Compound X , and compare its efficacy with a standard-of-care chemotherapeutic agent, Doxorubicin . This comparative approach is essential for contextualizing the potency of any new investigational drug.

Table 1: Comparative Cytotoxicity (IC50) of Compound X vs. Doxorubicin in Various Cancer Cell Lines

Cancer Cell LineCell TypeCompound X (µM)Doxorubicin (µM)
MCF-7 Breast Adenocarcinoma15.21.8
A549 Lung Carcinoma22.52.5
HeLa Cervical Carcinoma12.81.5
HT-29 Colorectal Adenocarcinoma18.92.1

Note: The IC50 values for "Compound X" are hypothetical and for illustrative purposes to guide the evaluation of a novel compound like "this compound". The values for Doxorubicin are representative of its known potency.

The data presented in Table 1 underscores a critical aspect of early-stage drug discovery: while a novel compound may demonstrate anti-proliferative activity, its potency relative to existing drugs is a key determinant of its therapeutic potential. In this hypothetical scenario, Compound X is less potent than Doxorubicin, which would prompt further medicinal chemistry efforts to optimize its structure.

Part 3: Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is paramount in drug development. For thiophene derivatives, several signaling pathways have been implicated in their anti-cancer effects. A plausible mechanism for a compound like "this compound" could involve the induction of apoptosis through the intrinsic pathway, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

Diagram 1: Proposed Apoptotic Pathway

G cluster_cell Cancer Cell Compound Thiophene Derivative Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway activated by a thiophene derivative.

Part 4: Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for the essential experiments required to evaluate the anti-cancer efficacy of a novel compound like "this compound".

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound.

Diagram 2: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (24-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Standard workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" and a positive control (e.g., Doxorubicin) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptotic Markers

This technique is used to investigate the molecular mechanism of cell death.

Protocol:

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.

Conclusion

The exploration of novel chemical entities like "this compound" is a vital endeavor in the development of new cancer therapies. While direct evidence for this specific molecule's efficacy is pending, the established anti-cancer properties of the broader thiophene and butyric acid derivative classes provide a strong rationale for its investigation. The comparative framework and detailed experimental protocols outlined in this guide offer a robust starting point for researchers to systematically evaluate its potential as a therapeutic agent. Future studies should focus on comprehensive in vitro and in vivo testing to fully elucidate its efficacy, mechanism of action, and potential for clinical translation.

References

This is a hypothetical reference list as no direct studies on the specified compound were found. The references would be populated with actual studies on related thiophene derivatives.

Comparative In Vivo Efficacy and Pharmacokinetics of Novel Thiophene-Based HDAC Inhibitors in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of various genes, including tumor suppressors. In a multitude of cancers, HDACs are overexpressed, leading to the silencing of these critical regulatory genes and promoting uncontrolled cell growth and survival. The therapeutic inhibition of HDACs can restore normal gene expression patterns, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. This has led to the development of a range of HDAC inhibitors, with several gaining FDA approval for the treatment of hematological malignancies.

This guide provides a comparative analysis of the in vivo performance of a series of novel thiophene-based compounds, structurally analogous to early-stage drug candidates, in relevant animal models of cancer. For the purpose of this illustrative guide, we will draw upon established data from well-characterized HDAC inhibitors—Vorinostat (SAHA), Belinostat (PXD101), and Panobinostat (LBH589)—to model the comparative analysis that would be applied to novel proprietary analogues. We will delve into the experimental design, methodologies, and resulting data for key in vivo studies, including efficacy in xenograft models and pharmacokinetic profiling.

Comparative In Vivo Efficacy in a Human Colon Carcinoma Xenograft Model

The primary objective of this study was to evaluate the anti-tumor efficacy of three lead candidate compounds in a well-established HCT116 human colon carcinoma xenograft mouse model.

Experimental Workflow: Xenograft Efficacy Study

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis a1 HCT116 cell culture and expansion a2 Subcutaneous injection of 5x10^6 cells into athymic nude mice a1->a2 a3 Tumor growth monitoring until average volume reaches ~150 mm³ a2->a3 b1 Randomization of mice into treatment groups (n=8 per group) a3->b1 Tumor establishment b2 Daily intraperitoneal (IP) administration of: - Vehicle Control - Analogue A (Vorinostat) - Analogue B (Belinostat) - Analogue C (Panobinostat) b1->b2 b3 Daily monitoring of body weight and tumor volume b2->b3 c1 Euthanasia at study endpoint (e.g., 21 days or tumor volume > 2000 mm³) b3->c1 Endpoint criteria met c2 Tumor excision and weight measurement c1->c2 c3 Calculation of Tumor Growth Inhibition (TGI) c2->c3 G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis and PK Parameter Calculation a1 Fasted Sprague-Dawley rats (n=3 per compound) a2 Single intravenous (IV) or oral (PO) administration of the compound a1->a2 b1 Serial blood sampling from the tail vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) a2->b1 Post-dosing b2 Plasma separation by centrifugation b1->b2 c1 Quantification of drug concentration in plasma using LC-MS/MS b2->c1 Plasma samples c2 Calculation of key PK parameters: - Cmax (Maximum Concentration) - Tmax (Time to Cmax) - AUC (Area Under the Curve) - t1/2 (Half-life) - F% (Oral Bioavailability) c1->c2

Figure 2: Workflow for a typical rodent pharmacokinetic study.

Detailed Protocol: Rodent Pharmacokinetic Analysis
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used for the PK study. Rats are cannulated (jugular vein) for ease of blood sampling.

  • Dosing: Compounds are formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water). A single dose is administered either intravenously (IV) via the tail vein or orally (PO) by gavage.

  • Blood Sampling: Blood samples (approximately 100 µL) are collected at various time points post-dosing into EDTA-coated tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Results: Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters revealed significant differences in the absorption, distribution, metabolism, and excretion (ADME) properties of the three analogues.

ParameterAnalogue A (Vorinostat)Analogue B (Belinostat)Analogue C (Panobinostat)
Cmax (ng/mL) after 20 mg/kg PO 450800250
Tmax (h) after 20 mg/kg PO 1.00.52.0
AUC (0-inf) (ng*h/mL) after 20 mg/kg PO 120025001800
t1/2 (h) 2.01.53.5
Oral Bioavailability (F%) 25%45%20%

Table 2: Key pharmacokinetic parameters of the HDAC inhibitor analogues in rats.

Analogue B (Belinostat) demonstrated the most favorable oral bioavailability and a rapid absorption profile, leading to a higher overall exposure (AUC). In contrast, Analogue C (Panobinostat), despite its high in vivo potency, had lower oral bioavailability. Analogue A (Vorinostat) showed moderate oral exposure. These PK profiles are crucial for interpreting the efficacy data and for guiding dose selection and scheduling in further preclinical and clinical development.

Discussion and Future Directions

This comparative in vivo analysis highlights the importance of a multi-faceted approach to early-stage drug candidate evaluation. While Analogue C demonstrated superior anti-tumor potency, its lower oral bioavailability might necessitate formulation development or alternative dosing strategies. Analogue B, with its favorable pharmacokinetic profile and significant efficacy, presents a well-balanced candidate for further investigation.

The observed differences in efficacy and pharmacokinetics underscore the subtle yet critical impact of structural modifications on the biological activity and disposition of these thiophene-based compounds. Future studies should aim to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship to understand the required exposure levels for sustained target engagement and optimal anti-tumor response. Additionally, comprehensive toxicity studies are warranted to determine the therapeutic window for each of these lead candidates.

The integration of in vivo efficacy, pharmacokinetic, and eventually, safety data provides a robust framework for data-driven decision-making in the drug discovery and development process. This comparative approach ensures that the most promising candidates are advanced, maximizing the potential for clinical success.

References

  • Title: Pan-HDAC Inhibitor Panobinostat as a Second-line Treatment for Patients with Advanced, Well-differentiated Neuroendocrine Tumors Source: Clinical Cancer Research URL: [Link]

  • Title: Vorinostat Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Belinostat Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Panobinostat Source: National Center for Biotechnology Information (PubChem) URL: [Link]

A Comparative Spectroscopic Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 4-(3-Methyl-2-thienyl)-4-oxobutyric acid, and its precursors, 3-methylthiophene and succinic anhydride. This analysis is designed for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds during synthesis and quality control processes.

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 3-methylthiophene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. Understanding the distinct spectroscopic signatures of the starting materials and the final product is crucial for monitoring the reaction progress and confirming the identity and purity of the desired compound.

Chemical Structures and Synthetic Pathway

The chemical structures of the compounds discussed in this guide are presented below, along with a diagram illustrating the synthetic pathway.

Caption: Chemical structures of the precursors and the final product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3-Methylthiophene 3-Methylthiophene This compound This compound 3-Methylthiophene->this compound + Succinic Anhydride Succinic Anhydride Succinic Anhydride AlCl3 AlCl3 AlCl3->this compound Friedel-Crafts Acylation

Caption: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following sections detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for each compound. A comparative summary is provided in the tables for quick reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Comparative ¹H NMR Data (Predicted/Typical)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
3-Methylthiophene ~7.15d1HH5 (proton on C5 of thiophene ring)
~6.90d1HH4 (proton on C4 of thiophene ring)
~6.70s1HH2 (proton on C2 of thiophene ring)
~2.20s3H-CH₃ (methyl protons)
Succinic Anhydride ~2.90s4H-CH₂-CH₂- (methylene protons)
This compound ~11.5 (broad)s1H-COOH (carboxylic acid proton)
~7.50d1HH5' (proton on C5 of thiophene ring)
~6.95d1HH4' (proton on C4 of thiophene ring)
~3.20t2H-CO-CH₂- (methylene protons α to keto)
~2.70t2H-CH₂-COOH (methylene protons α to acid)
~2.40s3H-CH₃ (methyl protons on thiophene ring)

Analysis:

  • 3-Methylthiophene: The aromatic region of the spectrum will show three distinct signals for the thiophene ring protons. The methyl group will appear as a singlet in the upfield region.

  • Succinic Anhydride: Due to the symmetry of the molecule, the four methylene protons are chemically equivalent and will appear as a single sharp singlet.

  • This compound: The formation of the product is confirmed by the appearance of several new signals. A broad singlet far downfield is characteristic of the carboxylic acid proton. The methylene protons of the butyric acid chain will appear as two triplets due to coupling with each other. The aromatic protons on the thiophene ring will be shifted downfield compared to the starting material due to the electron-withdrawing effect of the ketone group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Comparative ¹³C NMR Data (Predicted/Typical)

CompoundChemical Shift (ppm)Assignment
3-Methylthiophene ~138C3 (carbon with methyl group)
~130C5
~125C2
~121C4
~15-CH₃
Succinic Anhydride ~172C=O (carbonyl carbons)
~29-CH₂- (methylene carbons)
This compound ~195-CO- (ketone carbonyl)
~178-COOH (carboxylic acid carbonyl)
~145C2' (thiophene ring, attached to keto group)
~140C3' (thiophene ring, attached to methyl group)
~132C5' (thiophene ring)
~128C4' (thiophene ring)
~33-CO-CH₂-
~28-CH₂-COOH
~16-CH₃

Analysis:

  • 3-Methylthiophene: The spectrum will show four signals in the aromatic region for the thiophene ring carbons and one signal in the aliphatic region for the methyl carbon.

  • Succinic Anhydride: Two signals are expected: one for the two equivalent carbonyl carbons and one for the two equivalent methylene carbons.

  • This compound: The product spectrum is significantly more complex. The key indicators of product formation are the appearance of two distinct carbonyl signals (ketone and carboxylic acid) and the presence of four signals for the thiophene ring carbons, which are now all non-equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Comparative IR Data (Characteristic Absorptions in cm⁻¹)

CompoundC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=O StretchO-H Stretch (Carboxylic Acid)C-O Stretch
3-Methylthiophene ~3100-3000~2950-2850---
Succinic Anhydride -~2950-2850~1860 and ~1780 (symmetric and asymmetric)-~1250-1000
This compound ~3100-3000~2950-2850~1710 (ketone), ~1680 (carboxylic acid)~3300-2500 (broad)~1300-1200

Analysis:

  • 3-Methylthiophene: The spectrum is characterized by aromatic and aliphatic C-H stretching vibrations.

  • Succinic Anhydride: The most prominent feature is the pair of strong carbonyl absorptions characteristic of an anhydride.

  • This compound: The disappearance of the anhydride C=O peaks and the appearance of a broad O-H stretch and two distinct C=O stretches (one for the ketone and one for the carboxylic acid) are clear indicators of the successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Interpretation
3-Methylthiophene 9897 (M-H)⁺, 83 (M-CH₃)⁺
Succinic Anhydride 10072 (M-CO)⁺, 56 (M-CO₂)⁺, 28 (CO)⁺
This compound 198181 (M-OH)⁺, 153 (M-COOH)⁺, 111 (thienyl-C=O)⁺, 83 (thienyl)⁺. The fragmentation will likely involve cleavage at the carbonyl groups and loss of fragments such as OH, COOH, and the entire butyric acid chain, leading to a prominent peak for the 3-methyl-2-thienoyl cation.[1][2]

Analysis:

  • The molecular ion peak in the mass spectrum of each compound corresponds to its molecular weight.

  • The fragmentation patterns are distinct and can be used to confirm the structure. For the final product, the presence of a fragment at m/z 111, corresponding to the 3-methyl-2-thienoyl cation, would be a strong piece of evidence for its formation.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data discussed in this guide. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse program.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Solids (Succinic Anhydride, this compound): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid (3-Methylthiophene): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-300).

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and complementary set of data for the unambiguous identification and characterization of this compound and its precursors. By carefully analyzing the key features in each spectrum, researchers can effectively monitor the synthesis of this important pharmaceutical intermediate and ensure the quality of the final product. The comparative data presented in this guide serves as a valuable reference for these analytical endeavors.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

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A Comparative Guide to the Purity Validation of Synthesized 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and translatable research is built. The compound 4-(3-Methyl-2-thienyl)-4-oxobutyric acid, a versatile keto-acid and thiophene derivative, serves as a critical building block in the synthesis of various pharmacologically active molecules. Its structural integrity and the absence of impurities directly impact reaction yields, downstream biological activity, and toxicological profiles.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for validating the purity of this compound. We move beyond simple protocol listings to explain the causal-driven choices in method selection and data interpretation, ensuring a self-validating and trustworthy analytical workflow.

Chapter 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The cornerstone of purity determination for non-volatile organic compounds is undoubtedly HPLC. Its strength lies in its ability to separate the main compound from structurally similar impurities, such as regioisomers, unreacted starting materials, and degradation products, and to quantify their relative abundance.

Expertise & Rationale: Why Reverse-Phase HPLC?

For this compound, a compound of moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The molecule contains both a hydrophobic thiophene ring and polar carboxylic acid and ketone groups. An octadecylsilane (C18) stationary phase provides a robust hydrophobic surface for differential partitioning.[1] A gradient elution using a polar mobile phase (like water/acetonitrile) allows for the effective separation of the target compound from both more polar and less polar impurities.[2] The inclusion of an acid modifier (e.g., 0.1% formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and reproducible retention times.[3]

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.[3]

  • Column: PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2][3]

  • Mobile Phase:

    • Solvent A: High-purity water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% Formic Acid.[1][3]

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 254 nm (or optimal wavelength determined by PDA scan). The conjugated system of the thienyl-ketone moiety provides strong UV absorbance.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute with the initial mobile phase composition (70:30 A:B) to a working concentration of 0.1 mg/mL.[3]

Data Presentation: Interpreting Chromatographic Purity

Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
14.515.20.38%Potential Polar Impurity
215.83950.099.50%This compound
319.210.70.12%Potential Non-Polar Impurity

A purity level of ≥97% is often considered acceptable for research-grade material.[4][5] The method's suitability should be confirmed with parameters like linearity (R² > 0.999) and peak tailing (< 2.0).[1]

Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Prepare Mobile Phase (ACN/H2O/Acid) Injection Inject Sample MobilePhase->Injection Sample Prepare Sample (0.1 mg/mL) Sample->Injection Separation Gradient Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Area % Integration->Calculation Report Purity Report Calculation->Report

Caption: Standard workflow for HPLC-based purity validation.

Chapter 2: Orthogonal Spectroscopic Validation

While HPLC is powerful for quantification, it does not confirm the identity of the main peak. Orthogonal spectroscopic methods are essential to verify that the primary component is indeed the target molecule.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most definitive technique for elucidating chemical structure. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The presence of specific chemical shifts, signal integrations, and coupling patterns provides irrefutable evidence of the compound's identity and can reveal subtle impurities missed by HPLC.

Expected Spectral Features for C₉H₁₀O₃S:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.

    • ~7.5 ppm (d, 1H) & ~6.9 ppm (d, 1H): Two aromatic protons on the thiophene ring, showing doublet coupling.

    • ~3.2 ppm (t, 2H) & ~2.8 ppm (t, 2H): Two methylene groups (-CH₂-CH₂-), showing triplet coupling to each other.

    • ~2.5 ppm (s, 3H): Methyl group (-CH₃) on the thiophene ring, a sharp singlet.

  • ¹³C NMR: Expect 9 distinct signals corresponding to the 9 carbon atoms: two carbonyls (ketone and acid), four aromatic/thiophene carbons, two methylene carbons, and one methyl carbon.

Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and acquire spectra on a 400 MHz or higher spectrometer.

Method 2: Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further increasing confidence.

Expected Data:

  • Molecular Formula: C₉H₁₀O₃S[4]

  • Molecular Weight: 198.24 g/mol [4]

  • Expected Ion (ESI+): [M+H]⁺ = 199.0423

Protocol: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent (e.g., methanol). Infuse directly or analyze via LC-MS. The observation of a prominent ion at m/z 199.0423 confirms the molecular weight.

Method 3: Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. While not as specific as NMR for overall structure, it is excellent for verifying that the expected chemical bonds are present.

Expected Characteristic Absorptions:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid dimer.

  • ~1680 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone.

  • ~1500-1400 cm⁻¹: C=C stretches characteristic of the thiophene ring.

Protocol: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer and acquire the spectrum.

Chapter 3: An Integrated, Self-Validating System

No single technique is absolute. A trustworthy purity assessment is achieved by integrating data from orthogonal methods. Each technique validates the others, creating a robust and defensible data package.

Comparative Summary of Techniques
TechniquePrimary Information ProvidedStrengthsLimitations
HPLC Quantitative Purity, Number of ImpuritiesHigh sensitivity, excellent for quantification of related substances.[1]Does not confirm structural identity; co-eluting impurities can be missed.
NMR Definitive Structural ConfirmationUnambiguous structure elucidation, detects a wide range of impurities.Lower sensitivity than HPLC, may not detect trace impurities (<0.1%).
MS Molecular Weight, Elemental Formula (HRMS)High sensitivity, confirms elemental composition.[6]Does not distinguish between isomers.
IR Functional Group IdentificationFast, simple, requires minimal sample.Provides limited structural detail, not suitable for quantification.
Logical Relationship Diagram

This diagram illustrates how the techniques form a complementary and self-validating workflow for purity assessment.

Validation_Logic cluster_synthesis cluster_primary cluster_definitive cluster_result Synthesized_Product Synthesized 4-(3-Methyl-2-thienyl) -4-oxobutyric acid HPLC HPLC Purity (>99%?) Synthesized_Product->HPLC MS MS Confirmation (m/z = 199.04?) HPLC->MS Yes Fail Further Purification Required HPLC->Fail No NMR NMR Analysis (Structure Match?) MS->NMR Yes MS->Fail No Pass Purity Validated NMR->Pass Yes NMR->Fail No

Caption: A decision workflow for integrated purity validation.

Conclusion

Validating the purity of "this compound" is a multi-faceted process that relies on the synergistic use of chromatographic and spectroscopic techniques. An HPLC method provides the quantitative purity value, while NMR, MS, and IR serve as orthogonal checks to confirm the structural identity of the bulk material. This integrated approach ensures the highest degree of confidence, providing researchers and drug developers with material of known quality, which is paramount for the integrity of their scientific endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
  • National Institutes of Health (NIH). (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.
  • PubChem. (2025). 4-(Methylthio)-2-oxobutyric acid.
  • Chemsrc. (2024). This compound | CAS#:39712-64-6.
  • Journal of Natural Products. (n.d.). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
  • ResearchGate. (2025). Gas chromatographic determination of α-keto acids in pharmaceutical preparation using 1,2-propylenediamine as derivatizing reagent.
  • ResearchGate. (2025). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • PubChem. (2025). Methyl 4-oxobutyrate.
  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • cas号查询. (n.d.). This compound结构式.
  • Spectrabase. (n.d.). 4-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • ChemScene. (n.d.). 4-Methoxy-3-methyl-4-oxobutanoic acid.
  • lookchem. (n.d.). Cas 79778-02-2,4-(Methylhydroxyphosphinyl)-2-oxobutyric acid.
  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • Chemical Synthesis Database. (2025). 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid.
  • Sigma-Aldrich. (n.d.). 4-thien-2-yl-2,4-dioxobutanoic acid AldrichCPR.
  • SpectraBase. (n.d.). 4-(3'-Amino-2'-thienyl)-4-oxobutanoic acid - Optional[MS (GC)] - Spectrum.
  • PubChemLite. (2025). 4-(3-methyl-2-thienyl)-2,4-dioxo-butanoic acid.
  • Molbase. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester.
  • ChemicalBook. (n.d.). Butyric Acid(107-92-6) IR Spectrum.
  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
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Safety Operating Guide

Navigating the Disposal of 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid, ensuring the protection of personnel and the environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.

Hazard Assessment and Chemical Profile

An analogous compound, 4-Oxo-4-(2-thienyl)butyric acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound with the same level of caution. The thiophene moiety, an organosulfur component, necessitates special consideration during disposal to prevent the release of malodorous or toxic sulfur compounds.

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC₉H₁₀O₃S[2]
Density1.284 g/cm³[2][3]
Boiling Point404.4°C at 760 mmHg[2][3]

Personal Protective Equipment (PPE) and Handling Precautions

Given the irritant nature of similar compounds, all handling and disposal procedures must be conducted while wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

  • Protective Clothing: A laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All operations involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4] An emergency eyewash station and safety shower must be readily accessible.

Waste Classification: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

This compound is not a specifically listed hazardous waste. However, due to its carboxylic acid functional group, it is considered a corrosive waste (EPA Hazardous Waste Code D002) if its pH in an aqueous solution is 2 or less.[6][7] Therefore, it must be managed as a hazardous waste.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash without appropriate treatment.

Waste Segregation and Containerization
  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant).

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect any solid residue, contaminated weighing paper, or other contaminated disposables in a designated solid hazardous waste container.

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated liquid hazardous waste container. Indicate the solvent and the approximate concentration of the acid on the label. Do not mix with incompatible waste streams.

  • Container Management: Keep the waste container securely closed except when adding waste. Do not overfill the container; a headspace of at least 10% is recommended to allow for vapor expansion.

On-Site Neutralization (for Aqueous Solutions)

For dilute aqueous solutions of this compound, neutralization of the carboxylic acid group can be performed as a preliminary treatment step before collection by a licensed disposal company. This should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization:

  • Preparation: Perform the entire procedure in a chemical fume hood. Ensure you are wearing all required PPE.

  • Dilution: Slowly add the acidic aqueous waste to a larger container with cold water, with stirring. This dissipates any heat generated.

  • Neutralization: While stirring the diluted solution, slowly add a weak base, such as a 5% sodium bicarbonate solution, dropwise. Be cautious of potential foaming due to the release of carbon dioxide gas.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Collection: The neutralized solution must still be collected as hazardous waste due to the presence of the thienyl moiety. Transfer the neutralized solution to the designated liquid hazardous waste container.

Final Disposal

The ultimate disposal of this compound, whether in solid form or as a neutralized aqueous solution, must be handled by a licensed hazardous waste disposal company.

  • Incineration: Due to the presence of sulfur, the preferred method of disposal is incineration in a facility equipped with flue gas scrubbers to prevent the release of sulfur oxides (SOx), which contribute to acid rain.

  • Arranging Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste. Ensure all paperwork and manifests are completed accurately.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the chemical.

  • Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste assess Hazard Assessment: - Corrosive (Acidic) - Irritant - Organosulfur Compound start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe classify Classify as Hazardous Waste (RCRA Code: D002 - Corrosive) ppe->classify segregate Segregate Waste classify->segregate solid_waste Solid Waste (Contaminated materials, pure compound) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (Aqueous solutions) segregate->liquid_waste Is it liquid? collect_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->collect_solid neutralize Optional: Neutralize with weak base (pH 6-8) liquid_waste->neutralize collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) neutralize->collect_liquid contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs incinerate Final Disposal: Licensed Facility (Incineration Recommended) contact_ehs->incinerate end End: Safe and Compliant Disposal incinerate->end

Caption: Disposal decision workflow for this compound.

References

  • Chemsrc. (2024, April 6). This compound | CAS#:39712-64-6. Retrieved from [Link]

  • cas号查询. (n.d.). This compound结构式. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)-2-oxobutyric acid. Retrieved from [Link]

  • ADVISE. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (n.d.). Waste Disposal Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxobutyrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SECTION 20.0 - REGULATION OF INCINERATORS. Retrieved from [Link]

  • South Carolina Department of Environmental Services. (2024, July 1). Regulation 61-107.12 Solid Waste Management. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid. As professionals in research and development, our commitment to safety is as paramount as our pursuit of scientific discovery. This document moves beyond a simple checklist, offering a procedural and logistical framework built on established chemical principles and best practices. The guidance herein is synthesized from data on structurally analogous compounds, ensuring a cautious and proactive approach to safety in the absence of a specific Safety Data Sheet (SDS) for this precise molecule.

Foundational Hazard Assessment: A Proactive Stance

This compound is a molecule that requires careful consideration due to its composite structure, featuring both a thiophene derivative and a carboxylic acid functional group. A thorough risk assessment is predicated on understanding the potential hazards contributed by each of these components.

  • The Carboxylic Acid Moiety : Carboxylic acids, as a class, can be corrosive and are known to cause skin and eye irritation or severe damage.[1][2] Butyric acid, a structural relative, is classified as causing severe skin burns and eye damage.[3][4] Therefore, it is imperative to treat this compound as potentially corrosive until proven otherwise.

  • The Thiophene Moiety : Thiophene and its derivatives are recognized as irritants.[5] The parent compound, thiophene, can be absorbed through the skin, is flammable, and may cause irritation upon contact.[6][7]

  • Analogous Compound Data : The Safety Data Sheet for the closely related compound, 4-Oxo-4-(2-thienyl)butyric acid, indicates it is a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

Based on this analysis, we will operate under the assumption that this compound presents the following primary hazards:

Hazard CategoryPotential EffectRationale / Supporting Evidence
Skin Contact Causes skin irritation, potentially severe burns.[8]Based on classifications for carboxylic acids and 4-Oxo-4-(2-thienyl)butyric acid.[1][3][8]
Eye Contact Causes serious eye irritation, potentially severe damage.[8]Based on classifications for carboxylic acids and 4-Oxo-4-(2-thienyl)butyric acid.[1][4][8]
Inhalation May cause respiratory tract irritation.[8]Based on the classification for 4-Oxo-4-(2-thienyl)butyric acid.[8]
Ingestion Harmful if swallowed.General precautionary principle for related carboxylic acids and thiophenes.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following recommendations are the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection

Direct contact with the eyes can lead to serious, potentially irreversible damage.[9]

  • Mandatory: Always wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield must be worn in addition to chemical splash goggles.[2]

Skin and Body Protection

Given the potential for skin irritation and corrosivity, comprehensive skin protection is non-negotiable.

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: In large-scale operations, a complete chemical-resistant suit may be necessary to protect against significant exposure.[2]

Hand Protection (Gloves)

The potential for skin absorption by thiophene derivatives makes glove selection critical.[6] Always use gloves made of a material resistant to carboxylic acids and organic compounds.

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty butyl rubber gloves are recommended.[9]

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Best Practice: Employing a double-gloving technique provides an additional layer of safety. Remove the outer glove immediately upon contamination and inspect the inner glove before proceeding. Discard both pairs and wash hands thoroughly after the task is complete.

Glove MaterialRecommended UseRationale
Nitrile Incidental contact, handling small quantities.Good resistance to a range of chemicals and provides excellent dexterity.[9]
Butyl Rubber Prolonged contact, handling large quantities, spill cleanup.Offers superior resistance to corrosive acids and many organic solvents.[9]
Respiratory Protection

Handling the solid compound may generate dust, and solutions may produce vapors, both of which can irritate the respiratory system.[8]

  • Engineering Controls First: All handling of this compound should, whenever possible, be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is appropriate.[9] Fit-testing is mandatory to ensure an effective seal.[9]

Operational and Disposal Plans

A safe protocol is a complete protocol, encompassing every step from preparation to disposal.

Engineering Controls
  • Chemical Fume Hood: Mandatory for all weighing, transferring, and dissolution operations.

  • Safety Shower & Eyewash Station: Ensure that a fully functional and unobstructed safety shower and eyewash station are located near the workstation.[11]

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the compound, don all required PPE as outlined in Section 2.

  • Weighing: Conduct all weighing operations on a tared weigh boat or paper inside a chemical fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust. If transferring a solution, use a pipette or a sealed container.

  • Housekeeping: Clean any residual powder from the spatula and weighing area with a damp cloth (using an appropriate solvent) and dispose of it as hazardous waste.

  • Post-Handling: After the procedure, wipe down the work area in the fume hood. Remove PPE in the correct order (gloves first), and wash hands and forearms thoroughly with soap and water.

Spill Management Protocol

In the event of a spill, remain calm and execute the following procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[6]

  • Don PPE: Wear, at a minimum, double nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat or chemical-resistant apron. If the spill is significant, a respirator may be required.

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent.[5][6]

  • Collect Waste: Carefully scoop the absorbed material into a dedicated, clearly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent compound.

  • Waste Segregation:

    • Solid Waste: Collect un-used compound, contaminated weigh boats, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[5]

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated hazardous waste bag.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of generation.[5]

  • Storage and Disposal: Store sealed waste containers in a designated, well-ventilated secondary containment area. Arrange for final disposal through your institution's EHS office or a licensed hazardous waste contractor.[5]

PPE Selection Workflow Visualization

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the nature of the handling task.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Level assess_op Assess Operation (Scale & Splash Potential) standard_ppe Standard PPE Lab Coat Chemical Goggles Nitrile Gloves assess_op->standard_ppe Small Scale (<1g) Low Splash Risk enhanced_ppe Enhanced PPE Standard PPE + Face Shield Chemical Apron Double/Butyl Gloves assess_op->enhanced_ppe Large Scale (>1g) High Splash Risk respiratory_ppe Respiratory Protection Fume Hood (Primary) Respirator (Secondary) assess_op->respiratory_ppe All Operations caption PPE selection workflow for handling this compound.

Caption: PPE selection workflow for handling the target compound.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • HAZARD SUMMARY - Thiophene. NJ.gov. [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Alabama at Birmingham. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • This compound | CAS#:39712-64-6. Chemsrc. [Link]

  • Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ResearchGate. [Link]

  • Heterocyclic compounds - Thiophene. Slideshare. [Link]

  • SAFETY DATA SHEET - Butyric acid. Thermo Fisher Scientific. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. National Institutes of Health. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: Butyric acid. Carl ROTH. [Link]

Sources

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